Product packaging for 1-(3-Chlorophenyl)-4-propylpiperazine(Cat. No.:CAS No. 144146-59-8)

1-(3-Chlorophenyl)-4-propylpiperazine

Número de catálogo: B135626
Número CAS: 144146-59-8
Peso molecular: 238.75 g/mol
Clave InChI: GSNOQYGWFHFQEV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(3-Chlorophenyl)-4-propylpiperazine is a 4-substituted chlorophenylpiperazine with affinity for 5-HT1A and 5-HT2 receptors.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19ClN2 B135626 1-(3-Chlorophenyl)-4-propylpiperazine CAS No. 144146-59-8

Propiedades

IUPAC Name

1-(3-chlorophenyl)-4-propylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c1-2-6-15-7-9-16(10-8-15)13-5-3-4-12(14)11-13/h3-5,11H,2,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNOQYGWFHFQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566113
Record name 1-(3-Chlorophenyl)-4-propylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144146-59-8
Record name 1-(3-Chlorophenyl)-4-propylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pharmacological Profile of 1-(3-Chlorophenyl)piperazine Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the pharmacological profile of arylpiperazine derivatives, with a primary focus on 1-(3-Chlorophenyl)piperazine (mCPP) due to the limited publicly available pharmacological data for the specifically requested compound, 1-(3-Chlorophenyl)-4-propylpiperazine . The information presented herein for closely related analogs is intended to provide a relevant and comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The 1-arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting drugs. The substitution pattern on both the phenyl ring and the piperazine nitrogen at the 4-position dramatically influences the pharmacological profile, leading to a wide range of activities across various neurotransmitter systems. While a detailed pharmacological profile for this compound is not extensively documented in peer-reviewed literature, the analysis of its structural analogs provides critical insights into its potential biological targets. This guide focuses on the well-characterized compound 1-(3-Chlorophenyl)piperazine (mCPP), a key metabolite of the antidepressant trazodone, and briefly discusses 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) to illustrate the impact of N4-substitution on pharmacological activity.

Pharmacological Profile of 1-(3-Chlorophenyl)piperazine (mCPP)

1-(3-Chlorophenyl)piperazine (mCPP) is a psychoactive compound that has been extensively studied as a tool for probing the function of the serotonin system. It is the primary active metabolite of several antidepressant drugs, including trazodone and nefazodone.[1]

Receptor Binding Profile

mCPP displays a notable affinity for several serotonin receptor subtypes, with a preference for the 5-HT2C receptor. Its binding affinity at various monoamine receptors has been characterized, and the data are summarized in the table below.

Receptor/TransporterLigandSpeciesK_i_ (nM)Reference
Serotonin 5-HT₁ [³H]-SerotoninRat Cortex100[2]
Dopamine D₂ [³H]-SpiroperidolRat Striatum>10,000[2]
α₁-Adrenergic [³H]-WB 4101RatSimilar to Norepinephrine[2]
β-Adrenergic [³H]-DihydroalprenololRatSimilar to Norepinephrine[2]

Table 1: Receptor Binding Affinities of mCPP.

Functional Activity

The primary functional activity of mCPP is as a serotonin receptor agonist, particularly at the 5-HT2C receptor.[3] This agonism is believed to mediate many of its physiological and behavioral effects. It also exhibits some activity at other serotonin receptors.

In Vivo Effects

The in vivo effects of mCPP are consistent with its action on the serotonin system. In preclinical studies, it has been shown to induce hypophagia (reduced food intake) in rats. It can also produce anxiogenic-like effects in animal models.[3] In humans, mCPP administration can lead to a range of psychological and physiological effects, and it has been used as a pharmacological challenge to assess serotonin receptor sensitivity.[4]

Metabolism

mCPP is extensively metabolized, primarily through hydroxylation of the aromatic ring and degradation of the piperazine moiety.[5] Identified metabolites include hydroxy-mCPP isomers, N-(3-chlorophenyl)ethylenediamine, and 3-chloroaniline.[5] These metabolites can be excreted as glucuronide or sulfate conjugates.[5]

Signaling Pathway of mCPP at the 5-HT₂c Receptor

As a 5-HT₂c receptor agonist, mCPP initiates a cascade of intracellular signaling events. The 5-HT₂c receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mCPP mCPP receptor 5-HT2C Receptor mCPP->receptor Binds and Activates G_protein Gαq/11 receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: 5-HT₂c receptor signaling pathway activated by mCPP.

Structure-Activity Relationship: The Case of 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP)

To underscore the importance of the N4-substituent on the piperazine ring, it is informative to consider the pharmacological profile of 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP). The addition of a phenylethyl group at this position drastically shifts the compound's primary target from serotonin receptors to the dopamine transporter (DAT).[6]

3C-PEP is an exceptionally potent and selective DAT ligand.[6] This highlights a critical aspect of the structure-activity relationship (SAR) for this chemical class, where modifications at the N4 position can be exploited to fine-tune selectivity and potency for different molecular targets.

TransporterK_i_ (nM)Reference
Dopamine Transporter (DAT) 0.04[6]
Norepinephrine Transporter (NET) 1107[6]
Serotonin Transporter (SERT) 802[6]

Table 2: Transporter Binding Affinities of 3C-PEP.

Experimental Protocols: A General Overview

The characterization of a compound's pharmacological profile involves a suite of in vitro and in vivo assays. The data presented for the mCPP and 3C-PEP were likely generated using the following standard methodologies:

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor or transporter. The general protocol involves:

  • Preparation of tissue homogenates or cell membranes expressing the target of interest.

  • Incubation of the membranes with a radiolabeled ligand that is known to bind to the target.

  • Addition of the test compound at varying concentrations to compete with the radioligand for binding.

  • Separation of bound from unbound radioligand, typically by rapid filtration.

  • Quantification of the bound radioactivity using liquid scintillation counting.

  • Data analysis to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), which is then used to determine the binding affinity (K_i_).

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its target. For GPCRs like the 5-HT₂c receptor, this could involve:

  • Calcium mobilization assays: Measuring changes in intracellular calcium concentration upon receptor activation.

  • Inositol phosphate accumulation assays: Quantifying the production of IP₃.

  • Reporter gene assays: Using a reporter gene (e.g., luciferase) under the control of a response element that is activated by the signaling pathway of interest.

In Vivo Behavioral Models

To assess the physiological and behavioral effects of a compound, various animal models are employed. For a compound like mCPP, these might include:

  • Locomotor activity monitoring: To assess stimulant or sedative effects.

  • Feeding studies: To measure effects on appetite and food intake.

  • Anxiety models: Such as the elevated plus maze or light-dark box tests.

Conclusion

References

The Structure-Activity Relationship of 1-(3-Chlorophenyl)-4-propylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of 1-(3-Chlorophenyl)-4-propylpiperazine, a substituted arylpiperazine derivative. Arylpiperazines are a well-established class of compounds with significant activity at various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors. Understanding the SAR of this specific molecule is crucial for the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles for a range of central nervous system (CNS) disorders.

Core Structure and Pharmacological Relevance

This compound belongs to the N-arylpiperazine class of compounds. The core structure consists of a piperazine ring substituted at the N1 position with a 3-chlorophenyl group and at the N4 position with a propyl group. The 1-(3-chlorophenyl)piperazine (m-CPP) moiety is a known metabolite of the antidepressant drug trazodone and is itself a serotonergic agonist[1]. The nature of the substituent at the N4 position of the piperazine ring plays a critical role in modulating the affinity and selectivity of these compounds for various receptors.

Structure-Activity Relationship at Key Receptors

The pharmacological profile of this compound and its analogs is primarily determined by their interactions with serotonin (5-HT) and dopamine (D) receptors. The following sections detail the SAR at key receptor subtypes.

Serotonin Receptors

Arylpiperazines are known to interact with multiple 5-HT receptor subtypes, with the 5-HT1A and 5-HT2A receptors being particularly significant.

5-HT1A Receptor:

The N-alkyl substituent on the piperazine ring significantly influences the affinity for the 5-HT1A receptor. Generally, increasing the chain length of the N-alkyl group from methyl to propyl or butyl can enhance affinity.

  • Aryl Group: The presence of a chloro group at the meta position of the phenyl ring is a common feature in many serotonergic agents. This substitution pattern is often associated with significant affinity for various 5-HT receptors.

5-HT2A Receptor:

The interaction of arylpiperazines with the 5-HT2A receptor is also highly dependent on the substitution pattern. m-CPP itself has been characterized as a partial agonist at 5-HT2A receptors.

  • N4-Alkylation: The effect of N-alkylation on 5-HT2A affinity is more complex and can vary depending on the specific aryl substituent. In some series, longer alkyl chains can decrease affinity or alter the functional activity (agonist vs. antagonist).

Dopamine Receptors

Arylpiperazines also exhibit varying degrees of affinity for dopamine receptors, particularly the D2 and D3 subtypes.

D2 Receptor:

  • Aryl Group: The 3-chlorophenyl group can contribute to D2 receptor affinity.

  • N4-Propyl Group: The propyl group at the N4 position is a feature found in some D2 receptor ligands. Studies on related N-heteroarylalkyl-N-phenylpiperazines have shown that a three-methylene linker (propyl) can lead to moderate to high affinity at the D2 receptor subtype.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively reported, the following tables summarize the binding affinities of the parent compound, m-CPP, and selected N-substituted arylpiperazine analogs to provide a comparative context for understanding its likely pharmacological profile.

CompoundReceptorKi (nM)SpeciesReference
1-(3-Chlorophenyl)piperazine (m-CPP)5-HT1A130Human[2]
5-HT1B160Human[2]
5-HT1C36Human[2]
5-HT2A360Human[2]
5-HT Transporter (SERT)230 (IC50)Human[3]
D2>1000Human[2]
1-(2-Methoxyphenyl)piperazine derivative5-HT1A1.2Not Specified[4]
N-heteroarylpropyl-N-phenylpiperazine (Compound 15)D2High AffinityBovine[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of 1-(3-chlorophenyl)piperazine. A common precursor, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, is first synthesized.

Synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride [1][6][7][8][9]

  • Reactants: 1-(3-chlorophenyl)piperazine hydrochloride, 1-bromo-3-chloropropane, sodium hydroxide.

  • Solvent: Acetone and water.

  • Procedure:

    • A solution of sodium hydroxide in water and acetone is prepared.

    • 1-(3-chlorophenyl)piperazine hydrochloride and 1-bromo-3-chloropropane are added to the solution.

    • The mixture is stirred at room temperature for approximately 16-18 hours.

    • The organic layer is separated and concentrated under reduced pressure to yield an oily residue.

    • The residue is dissolved in dilute hydrochloric acid, and the product is crystallized, filtered, and dried to afford 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.

Synthesis of this compound (Final Step)

  • Reactants: 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, a reducing agent (e.g., Sodium borohydride or catalytic hydrogenation).

  • Procedure:

    • The 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is dissolved in a suitable solvent.

    • A reducing agent is added to reduce the chloropropyl group to a propyl group. The specific conditions (temperature, pressure, catalyst) will depend on the chosen reducing agent.

    • The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until completion.

    • The product is isolated and purified using standard techniques such as extraction and chromatography.

Receptor Binding Assays

The following provides a general protocol for determining the binding affinity of a test compound at serotonin and dopamine receptors.

General Protocol for Radioligand Binding Assay

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., human recombinant 5-HT1A or D2 receptors).

    • Radioligand specific for the receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]spiperone for D2).

    • Test compound (this compound).

    • Non-specific binding control (a high concentration of a known ligand for the receptor).

    • Incubation buffer.

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated in the buffer at a specific temperature and for a set duration to reach equilibrium.

    • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.

    • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

    • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

Arylpiperazines, by acting on GPCRs like serotonin and dopamine receptors, trigger intracellular signaling cascades. The specific pathway activated can depend on the receptor subtype and the functional nature of the ligand (agonist, partial agonist, or antagonist).

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane Ligand This compound Receptor GPCR (e.g., 5-HT1A, D2) Ligand->Receptor Binding G_Protein G_Protein Receptor->G_Protein Activation AC AC G_Protein->AC Inhibition (Gαi/o) PLC PLC G_Protein->PLC Activation (Gαq/11) cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylation of target proteins PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->Cellular_Response Ca2+ release PKC PKC DAG->PKC Activation PKC->Cellular_Response Phosphorylation of target proteins

Caption: Experimental workflow for SAR studies.

Conclusion

The structure-activity relationship of this compound is a complex interplay of its aryl substitution and the nature of the N-alkyl group. Based on the analysis of related compounds, it is anticipated that this molecule possesses significant affinity for serotonin 5-HT1A and dopamine D2 receptors. The 3-chlorophenyl moiety is a key contributor to its interaction with these receptors, while the N-propyl group is expected to modulate the affinity and selectivity profile. Further detailed quantitative pharmacological studies on this compound are warranted to fully elucidate its receptor binding profile and functional activity. This knowledge will be invaluable for the design of new and improved therapeutic agents targeting the serotonergic and dopaminergic systems for the treatment of various CNS disorders.

References

An In-depth Technical Guide to the Chemical Properties of 1-(3-Chlorophenyl)-4-propylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-Chlorophenyl)-4-propylpiperazine, a piperazine derivative of interest to researchers, scientists, and professionals in drug development. This document outlines its synthesis, physical characteristics, and safety information, based on available scientific literature.

Core Chemical Properties

This compound, and its commonly used hydrochloride salt, are key intermediates in the synthesis of various pharmacologically active compounds.[1][2] The presence of the chlorophenyl and propyl moieties on the piperazine ring influences its physicochemical and biological characteristics.

Physical and Chemical Data

A summary of the key physical and chemical properties for this compound and its hydrochloride salt is presented in the tables below. This data is essential for its handling, formulation, and quality control.

Table 1: Chemical Identifiers

IdentifierThis compoundThis compound HCl
IUPAC Name This compound[3]1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride[4][5]
CAS Number 144146-59-8[3]52605-52-4[4][5]
Molecular Formula C₁₃H₁₉ClN₂[3]C₁₃H₁₉Cl₃N₂[4][5]
Molecular Weight 238.75 g/mol [3]309.66 g/mol [4][5]
Canonical SMILES CCCN1CCN(CC1)C2=CC(=CC=C2)Cl[3]Cl.ClCCCN1CCN(CC1)c2cccc(Cl)c2
InChIKey GSNOQYGWFHFQEV-UHFFFAOYSA-N[3]JVLRNANYLVRULL-UHFFFAOYSA-N

Table 2: Physicochemical Properties

PropertyThis compoundThis compound HCl
Physical State Oily residue[6]White to off-white crystalline powder.[4]
Melting Point Not available198-202 °C.[7]
Boiling Point Not availableDecomposes before boiling.[4]
Solubility Soluble in ether[6]Soluble in warm DMSO and warm Methanol.[7] Partly miscible in water.[8]
pKa Not availableNot available
LogP 3.4[3]Not available

Synthesis and Purification

The synthesis of this compound hydrochloride is well-documented and typically involves the alkylation of 1-(3-chlorophenyl)piperazine.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from established literature procedures.[5][6][9]

Materials:

  • 1-(3-chlorophenyl)piperazine hydrochloride

  • 1-bromo-3-chloropropane

  • Sodium hydroxide (NaOH)

  • Acetone

  • Water

  • Hydrochloric acid (HCl)

  • Ether

  • Magnesium sulfate

Procedure:

  • A solution of 1-(3-chlorophenyl)piperazine hydrochloride and 1-bromo-3-chloropropane in a mixture of water and acetone is prepared.

  • The mixture is cooled to 0-10 °C.

  • A 50% aqueous solution of sodium hydroxide is added dropwise to the stirred solution while maintaining the temperature between 0-10 °C.[6]

  • The reaction mixture is then stirred at room temperature for 16-18 hours.[5][6]

  • The organic layer is separated and concentrated under reduced pressure to yield an oily residue.[6]

  • The residue is dissolved in dilute hydrochloric acid. The resulting solution is cooled, leading to the precipitation of the hydrochloride salt.

  • The precipitate is collected by filtration, washed with cold water, and air-dried.

  • Further purification can be achieved by recrystallization from water.[5]

  • To obtain the free base, the hydrochloride salt is treated with a 10% aqueous sodium hydroxide solution and extracted with ether. The etheral extract is then dried over magnesium sulfate and concentrated to afford this compound as an oily residue.[6]

G cluster_synthesis Synthesis Workflow A 1. Dissolve 1-(3-chlorophenyl)piperazine HCl and 1-bromo-3-chloropropane in acetone/water B 2. Cool to 0-10 °C A->B C 3. Add 50% NaOH solution dropwise B->C D 4. Stir at room temperature for 16-18 hours C->D E 5. Separate organic layer D->E F 6. Concentrate under reduced pressure E->F G 7. Dissolve residue in dilute HCl F->G H 8. Cool to precipitate product G->H I 9. Filter, wash, and dry the hydrochloride salt H->I J 10. Recrystallize from water (optional purification) I->J

Caption: Workflow for the synthesis of this compound HCl.

Pharmacological Profile

There is limited publicly available data on the specific receptor binding profile and functional activity of this compound. However, the structurally related compound, meta-chlorophenylpiperazine (mCPP), is a known serotonergic agent.[10] mCPP acts as an agonist at various serotonin receptor subtypes, including 5-HT₁ₐ, 5-HT₁ₙ, 5-HT₁ₒ, and 5-HT₂ₒ receptors.[11] It is important to note that the pharmacological profile of this compound may differ from that of mCPP due to the presence of the propyl group.

Another related compound, 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP), is a highly potent and selective dopamine transporter (DAT) ligand with a dissociation constant (Ki) of 0.04 nM for DAT.[12] It displays significantly lower affinity for the norepinephrine transporter (NET; Ki = 1107 nM) and the serotonin transporter (SERT; Ki = 802 nM).[12]

Further research is required to fully elucidate the receptor binding affinities and functional activities of this compound.

Metabolism and Pharmacokinetics

Toxicological Information

The toxicological properties of this compound hydrochloride have been characterized to some extent. It is considered a hazardous substance and can cause skin, eye, and respiratory irritation.[3][8]

Table 3: Hazard Identification

Hazard StatementDescription
H315 Causes skin irritation.[7][8]
H319 Causes serious eye irritation.[7][8]
H335 May cause respiratory irritation.[7][8]

Handling and Safety Precautions:

  • Use in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid breathing dust.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

In case of fire, it may produce toxic fumes, including oxides of nitrogen and carbon, and hydrogen chloride gas.[7]

Analytical Methods

The identification and quantification of this compound and related piperazine derivatives are typically performed using standard analytical techniques in forensic and pharmaceutical laboratories. These methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A common technique for the separation and identification of piperazines and their metabolites in biological samples and seized materials.[13][14]

  • High-Performance Liquid Chromatography (HPLC): Used for the quantitative analysis of piperazine derivatives.[15]

  • Thin-Layer Chromatography (TLC): A method for the separation and preliminary identification of piperazines.[16]

G cluster_analysis Analytical Workflow cluster_separation Separation cluster_detection Detection A Sample Preparation (e.g., Extraction, Derivatization) B Separation Technique A->B S1 Gas Chromatography (GC) B->S1 S2 High-Performance Liquid Chromatography (HPLC) B->S2 S3 Thin-Layer Chromatography (TLC) B->S3 C Detection and Identification D1 Mass Spectrometry (MS) C->D1 D2 Diode Array Detector (DAD) C->D2 D3 UV Light / Staining Reagents C->D3 D Quantification S1->C S2->C S3->C D1->D D2->D

References

In-Depth Technical Guide: 1-(3-Chlorophenyl)-4-propylpiperazine (CAS 144146-59-8)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data for 1-(3-Chlorophenyl)-4-propylpiperazine is limited. The information presented herein, particularly concerning synthesis, experimental protocols, and biological activity, is largely based on established chemical principles and extrapolated from studies of structurally related N-arylpiperazine compounds. This guide is intended for research and informational purposes only.

Introduction

This compound is a substituted N-arylpiperazine. The N-arylpiperazine scaffold is a significant pharmacophore found in numerous centrally acting drugs, exhibiting a wide range of pharmacological activities.[1][2] Compounds of this class are known to interact with various G-protein coupled receptors, particularly serotonin and dopamine receptors, making them valuable tools in neuroscience research and drug development. Due to the limited specific research on the title compound, this document aims to provide a comprehensive overview based on its chemical structure and the known properties of analogous compounds.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.

PropertyValueSource
CAS Number 144146-59-8PubChem
Molecular Formula C13H19ClN2PubChem
Molecular Weight 238.75 g/mol PubChem
XLogP3 3.4PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 3PubChem
Exact Mass 238.123676 DaPubChem
Monoisotopic Mass 238.123676 DaPubChem
Topological Polar Surface Area 6.5 ŲPubChem
Heavy Atom Count 16PubChem
Complexity 202PubChem

Synthesis and Experimental Protocols

While a specific, published synthesis protocol for this compound was not found, a plausible and commonly employed method for the synthesis of N-alkylated arylpiperazines is the N-alkylation of the corresponding N-arylpiperazine with an appropriate alkyl halide.

Proposed Synthesis Method: N-Alkylation

A likely synthetic route involves the reaction of 1-(3-chlorophenyl)piperazine with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.

Reaction Scheme:

1-(3-chlorophenyl)piperazine + CH3CH2CH2-X ---(Base, Solvent)---> this compound

Where X = Br, I

Hypothetical Experimental Protocol

Materials:

  • 1-(3-chlorophenyl)piperazine

  • 1-Bromopropane

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 1-(3-chlorophenyl)piperazine (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (1.5 eq).

  • Add 1-bromopropane (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 1-(3-chlorophenyl)piperazine P1 Combine reactants R1->P1 R2 1-Bromopropane R2->P1 R3 Base (e.g., K2CO3) R3->P1 R4 Solvent (e.g., Acetonitrile) R4->P1 P2 Heat to reflux P1->P2 P3 Reaction monitoring (TLC) P2->P3 P4 Work-up (Filtration, Concentration) P3->P4 P5 Purification (Column Chromatography) P4->P5 FP This compound P5->FP G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling L 1-(3-Chlorophenyl)-4- propylpiperazine (Hypothetical Ligand) R GPCR (e.g., 5-HT Receptor) L->R AC Adenylyl Cyclase R->AC Gi/o PLC Phospholipase C R->PLC Gq cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA PKC Protein Kinase C IP3_DAG->PKC Response Cellular Response PKA->Response PKC->Response

References

Serotonin Receptor Affinity of 1-(3-Chlorophenyl)-4-propylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the anticipated serotonin (5-HT) receptor affinity of 1-(3-Chlorophenyl)-4-propylpiperazine. Due to a lack of specific binding and functional data for this N-propyl derivative, this document focuses on the well-characterized pharmacological profile of its parent compound, 1-(3-chlorophenyl)piperazine (m-CPP). This guide will delve into the known binding affinities and functional activities of m-CPP across various serotonin receptor subtypes, presenting the data in structured tables for clarity. Furthermore, detailed experimental protocols for key binding and functional assays are provided to aid researchers in the design of future studies. The guide also includes visualizations of relevant serotonin receptor signaling pathways and a typical experimental workflow, rendered using Graphviz, to facilitate a deeper understanding of the underlying molecular mechanisms and experimental procedures. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology and medicinal chemistry.

Introduction

This compound is an arylpiperazine derivative. The arylpiperazine scaffold is a common motif in a multitude of centrally acting drugs, known for its interaction with various neurotransmitter receptors, particularly serotonin receptors. The pharmacological profile of these compounds can be significantly influenced by the nature of the substituent on the piperazine nitrogen (N4). This guide examines the expected serotonin receptor affinity of this compound by leveraging the extensive data available for its parent compound, 1-(3-chlorophenyl)piperazine (m-CPP). m-CPP is a well-known serotonin receptor ligand with a complex pharmacological profile, exhibiting varying degrees of affinity and functional activity across different 5-HT receptor subtypes.[1][2][3][4] It is a metabolite of the antidepressant drug trazodone and has been widely used as a pharmacological tool to probe serotonin system function.[5] Understanding the receptor affinity of m-CPP provides a crucial baseline for predicting the properties of its N-propyl analog.

Quantitative Data: Serotonin Receptor Affinity of 1-(3-chlorophenyl)piperazine (m-CPP)

The following tables summarize the binding affinity (IC50) and functional activity data for m-CPP at various human serotonin receptor subtypes. It is important to note that the addition of a propyl group to the N4 position of the piperazine ring is likely to alter these affinities and activities, a common observation in the structure-activity relationships of arylpiperazines.

Table 1: Binding Affinity of m-CPP at Human Serotonin Receptors

Receptor SubtypeRadioligandTissue/Cell LineIC50 (nM)Reference
5-HT Receptor SubtypesVariousHuman Brain Membranes360 - 1300[4]
5-HT Transporter[125I]RTI-55Human Occipital Cortex230[6]

Note: The first entry represents a range of IC50 values across multiple 5-HT receptor subtypes as reported in the study.

Table 2: Functional Activity of m-CPP at Serotonin Receptors

Receptor SubtypeAssay TypeCell Line/SystemActivityPotency/EfficacyReference
5-HT1A[35S]GTPγS BindingCHO/h5-HT(1A) cellsHighly efficacious partial agonist-[5]
5-HT1CProlactin Secretion in vivoRatsAgonist-[7]
5-HT2CFunctional Assays-Potent Agonist-[3]
5-HT7Intracellular Ca2+HEK293 cellsAntagonist-[8][9]

Experimental Protocols

This section details standardized protocols for determining the binding affinity and functional activity of ligands at serotonin receptors.

Radioligand Binding Assay for 5-HT Receptors (General Protocol)

This protocol is a generalized procedure for determining the binding affinity of a test compound for a specific serotonin receptor subtype using a competitive radioligand binding assay.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human serotonin receptor subtype of interest (e.g., CHO or HEK293 cells) or homogenized brain tissue from an appropriate species.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor.

  • Assay Buffer: Typically a Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl₂).

  • Filtration System: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Varying concentrations of the test compound.

    • For non-specific binding wells, add a saturating concentration of the non-labeled control ligand.

    • For total binding wells, add assay buffer instead of the test compound or non-specific control.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization for Gq-Coupled 5-HT Receptors (e.g., 5-HT2A, 5-HT2C)

This protocol measures the functional activity of a test compound at Gq-coupled serotonin receptors by detecting changes in intracellular calcium concentration.[10][11][12]

Materials:

  • Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the Gq-coupled serotonin receptor of interest.

  • Calcium-sensitive Fluorescent Dye: E.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.

  • Test Compound: this compound.

  • Reference Agonist: A known agonist for the target receptor (e.g., serotonin).

  • Fluorescence Plate Reader: With appropriate excitation and emission filters and injection capabilities.

Procedure:

  • Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition: Add varying concentrations of the test compound or reference agonist to the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonists, plot the peak fluorescence response as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. For antagonists, pre-incubate the cells with the test compound before adding a fixed concentration of the reference agonist and measure the inhibition of the agonist-induced response to determine the IC50.

Functional Assay: IP-One HTRF Assay for Gq-Coupled 5-HT Receptors

This protocol provides a method to measure the accumulation of inositol monophosphate (IP1), a downstream product of the Gq signaling cascade, using Homogeneous Time-Resolved Fluorescence (HTRF).[13][14][15]

Materials:

  • Cell Line: A cell line stably expressing the Gq-coupled serotonin receptor of interest.

  • IP-One HTRF Assay Kit: Containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer.

  • Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor to prevent IP1 degradation.

  • Test Compound: this compound.

  • Reference Agonist: A known agonist for the target receptor.

  • HTRF-compatible Plate Reader.

Procedure:

  • Cell Plating: Plate the cells in a suitable microplate and culture overnight.

  • Compound Stimulation: Remove the culture medium and add varying concentrations of the test compound or reference agonist in stimulation buffer. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and Detection: Add the IP1-d2 conjugate and the anti-IP1 cryptate in lysis buffer to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for the immunoassay to reach equilibrium.

  • Measurement: Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) and plot it against the compound concentration. For agonists, determine the EC50 and Emax from the dose-response curve. For antagonists, measure the inhibition of an agonist-induced response to determine the IC50.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for Gq-coupled and Gi/o-coupled serotonin receptors.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Serotonin / Ligand Receptor 5-HT2 Receptor (Gq-coupled) Ligand->Receptor Binds G_protein Gq Protein (α, β, γ subunits) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response_Ca2 Cellular Response (e.g., neurotransmitter release) Ca2->Cellular_Response_Ca2 Triggers Cellular_Response_PKC Cellular Response (e.g., phosphorylation) PKC->Cellular_Response_PKC Mediates Gio_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Serotonin / Ligand Receptor 5-HT1A Receptor (Gi/o-coupled) Ligand->Receptor Binds G_protein Gi/o Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response Mediates Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_binding Phase 2: Binding Affinity Determination cluster_functional Phase 3: Functional Activity Profiling cluster_interpretation Phase 4: Data Interpretation and Reporting A Compound Synthesis and Purification B Selection of Target 5-HT Receptor Subtypes A->B C Procurement of Reagents (Radioligands, Cell Lines, Assay Kits) B->C D Radioligand Binding Assays (Competition Experiments) C->D E Data Analysis: Calculation of IC50 and Ki values D->E F Functional Assays (e.g., Calcium Mobilization, IP1, cAMP) E->F G Determine Agonist/Antagonist/Inverse Agonist Properties F->G H Data Analysis: Calculation of EC50/IC50 and Emax G->H I Comprehensive Pharmacological Profile Generation H->I J Structure-Activity Relationship (SAR) Analysis I->J K Reporting and Publication J->K

References

An In-depth Technical Guide on the Interaction of 1-(3-Chlorophenyl)-4-propylpiperazine Analogues with the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of the scientific literature and public databases have yielded no specific data on the direct interaction of 1-(3-Chlorophenyl)-4-propylpiperazine with the dopamine transporter (DAT). Therefore, this guide will focus on the known interactions of closely related chlorophenylpiperazine analogues with the DAT, providing a framework for understanding the potential activity of the target compound. The quantitative data and structure-activity relationships discussed herein are based on these analogues.

Introduction

The dopamine transporter (DAT) is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling. As a member of the solute carrier 6 (SLC6) family, DAT is a primary target for various psychostimulants and therapeutic agents for conditions such as ADHD and depression. Phenylpiperazine derivatives represent a significant class of compounds that interact with monoamine transporters. The substitution pattern on both the phenyl and piperazine rings plays a crucial role in determining the affinity and selectivity for DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET). This guide provides a detailed overview of the interaction of chlorophenylpiperazine analogues with the DAT, summarizing key quantitative data and outlining the experimental protocols used to determine these interactions.

Quantitative Data for Chlorophenylpiperazine Analogues at the Dopamine Transporter

The following table summarizes the binding affinities (Ki) of various 1-(3-Chlorophenyl)piperazine analogues for the human dopamine transporter (hDAT). The data is compiled from studies on the structure-activity relationships within this chemical class. It is important to note that the nature of the substituent on the piperazine nitrogen significantly influences DAT affinity.

CompoundLinkerSubstituent GrouphDAT Kᵢ (nM)
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazineEthylene (-CH₂CH₂-)Phenyl0.04
1-(3-Chlorophenyl)-4-(3-phenylpropyl)piperazinePropyl (-CH₂CH₂CH₂-)Phenyl6.47
1-(3-Chlorophenyl)-4-(4-phenylbutyl)piperazineButyl (-CH₂CH₂CH₂CH₂-)Phenyl1.85

Experimental Protocols

The following are detailed, generalized methodologies for key experiments used to characterize the interaction of compounds with the dopamine transporter. These protocols are standard in the field and would be applicable for testing this compound.

Dopamine Transporter (DAT) Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound for the dopamine transporter by measuring its ability to compete with a known radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound for the DAT.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 or [¹²⁵I]RTI-55.

  • Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Culture hDAT-expressing cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kₑ (e.g., 1-5 nM [³H]WIN 35,428), and varying concentrations of the test compound.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

  • Filtration and Measurement:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Dopamine Reuptake Inhibition Assay

This functional assay measures the potency of a test compound to inhibit the uptake of dopamine into cells expressing the DAT.

Objective: To determine the IC₅₀ value of a test compound for the inhibition of dopamine uptake.

Materials:

  • Cell Line: As in the binding assay.

  • Radiolabeled Substrate: [³H]Dopamine.

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, and 5 mM D-glucose, pH 7.4.

  • Inhibitors: Ascorbic acid and pargyline to prevent dopamine oxidation and degradation.

  • Test Compound: As in the binding assay.

  • Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Cell Plating:

    • Plate the hDAT-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Uptake Assay:

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle in KRH buffer for 10-20 minutes at room temperature.

    • Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine (typically in the low nanomolar range) to each well.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature. The incubation time should be within the initial linear phase of uptake.

    • To determine non-specific uptake, a parallel set of wells is incubated with a high concentration of a known DAT inhibitor.

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.

    • Lyse the cells by adding Lysis Buffer to each well.

  • Measurement and Analysis:

    • Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity.

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Mandatory Visualizations

Dopamine Reuptake Inhibition Workflow

G cluster_preparation Cell Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Acquisition & Analysis plate_cells Plate hDAT-expressing cells in 96-well plate adhere Allow cells to adhere (overnight) plate_cells->adhere wash1 Wash cells with KRH buffer adhere->wash1 pre_incubate Pre-incubate cells with This compound (or vehicle/control) wash1->pre_incubate add_da Add [3H]Dopamine to initiate uptake pre_incubate->add_da incubate Incubate for 5-10 minutes at room temperature add_da->incubate terminate Terminate uptake and wash with ice-cold buffer incubate->terminate lyse Lyse cells terminate->lyse measure Measure radioactivity via scintillation counting lyse->measure analyze Calculate IC50 value using non-linear regression measure->analyze

Caption: Workflow for the in vitro dopamine reuptake inhibition assay.

Signaling Pathway of Dopamine Reuptake Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_reuptake Dopamine Reuptake DAT->DA_reuptake DA_presynaptic Dopamine DA_synapse->DAT Binding DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Compound 1-(3-Chlorophenyl)- 4-propylpiperazine Analogue Compound->DAT Blockade Signal Postsynaptic Signaling DA_receptor->Signal Activation

Caption: Mechanism of dopamine reuptake inhibition by a phenylpiperazine analogue.

An In-depth Technical Guide to 1-(3-Chlorophenyl)-4-propylpiperazine and Its Chemical Identity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide serves to provide a comprehensive overview of the chemical entity known as 1-(3-Chlorophenyl)-4-propylpiperazine. Due to the limited availability of public domain data regarding its specific biological activities, experimental protocols, and defined signaling pathways, this document will focus on its chemical identity by presenting its known synonyms and structural identifiers. This information is crucial for accurate identification and sourcing in research and development endeavors.

Chemical Identity and Synonyms

Accurate identification of a chemical compound is fundamental in scientific research. This compound is known by several alternative names and identifiers in various chemical databases and commercial supplier catalogs. The following table summarizes these synonyms, providing a valuable reference for literature searches and material acquisition.

Identifier TypeValue
IUPAC Name This compound[1]
CAS Number 144146-59-8[1]
PubChem CID 14960353[1]
ChEMBL ID CHEMBL27192[1]
DTXSID DTXSID20566113[1]
InChI InChI=1S/C13H19ClN2/c1-2-6-15-7-9-16(10-8-15)13-5-3-4-12(14)11-13/h3-5,11H,2,6-10H2,1H3[1]
InChIKey GSNOQYGWFHFQEV-UHFFFAOYSA-N[1]
SMILES CCCN1CCN(CC1)C2=CC(=CC=C2)Cl[1]
Other Synonyms 1-(3-Chloro-phenyl)-4-propyl-piperazine[1]
DTXCID10516889[1]
RefChem:224330[1]

Distinction from a Structurally Related Compound

It is critical to distinguish this compound from a closely related compound, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine . The latter is frequently mentioned in scientific literature and patents as a key intermediate in the synthesis of the antidepressant drug Trazodone.[2][3][4] The presence of a chlorine atom on the propyl chain significantly alters the chemical properties and reactivity of the molecule, and data pertaining to the "-chloropropyl" variant should not be extrapolated to the "-propyl" compound of interest.

Structure-Activity Relationship Context

Future Research Directions

The absence of detailed public data on this compound suggests an opportunity for novel research. Future investigations could focus on:

  • Synthesis and Characterization: Detailed reporting of a robust and scalable synthetic route, along with comprehensive analytical characterization.

  • Pharmacological Profiling: A broad screening of the compound against a panel of CNS receptors and transporters to identify potential biological targets.

  • In Vitro and In Vivo Studies: Should a target be identified, subsequent in vitro functional assays and in vivo behavioral studies would be necessary to elucidate its pharmacological profile.

Logical Relationship of Phenylpiperazine Research

The following diagram illustrates the general logical flow of research in the field of phenylpiperazine derivatives, which would be applicable to the study of this compound.

logical_flow A Synthesis of This compound B Structural Characterization (NMR, MS, etc.) A->B C In Vitro Screening (Binding Assays) B->C D Identification of Biological Target(s) C->D E In Vitro Functional Assays (e.g., Efficacy, Potency) D->E F Structure-Activity Relationship (SAR) Studies E->F G In Vivo Studies (Animal Models) E->G H Lead Optimization F->H G->H

Figure 1: A generalized workflow for the research and development of novel phenylpiperazine compounds.

References

1-(3-Chlorophenyl)-4-propylpiperazine: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chlorophenyl)-4-propylpiperazine is a substituted arylpiperazine derivative. While direct extensive research on this specific molecule is limited in publicly available literature, its structural similarity to a well-studied class of pharmacologically active agents allows for significant extrapolation of its potential properties and mechanism of action. This technical guide provides a comprehensive overview based on available data for the core structure and related analogues. It covers the probable synthetic routes, predicted pharmacological profile, and potential mechanisms of action, with a focus on its relationship to serotonergic and dopaminergic systems. All quantitative data for related compounds are summarized for comparative analysis, and detailed experimental protocols from analogous studies are provided.

Introduction

Arylpiperazine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, particularly those targeting the central nervous system. These compounds are recognized for their diverse pharmacological activities, often interacting with various G-protein coupled receptors, including serotonin (5-HT) and dopamine (D) receptors. The specific nature of the aryl substituent and the substitution at the N4 position of the piperazine ring critically influence the affinity and efficacy at these receptors.

This document focuses on this compound, a molecule that combines the 3-chlorophenylpiperazine moiety, a known serotonergic agent, with a propyl group at the N4 position. Due to a lack of direct studies on this compound, this review will leverage data from closely related structures, such as 1-(3-chlorophenyl)piperazine (mCPP) and other N-alkylated arylpiperazines, to build a comprehensive technical profile.

Synthesis and Characterization

General Synthetic Protocol

The synthesis would likely proceed as a two-step or a one-pot reaction starting from 1-(3-chlorophenyl)piperazine.

dot

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Inferred)

The following protocol is adapted from the synthesis of the structurally similar 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine.

  • Reaction Setup: To a solution of 1-(3-chlorophenyl)piperazine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base, for instance, potassium carbonate (2-3 equivalents).

  • Alkylation: Add 1-bromopropane (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Pharmacological Profile (Inferred)

The pharmacological profile of this compound is not documented. However, based on the structure-activity relationships (SAR) of related arylpiperazines, a profile can be predicted. The 1-(3-chlorophenyl)piperazine (mCPP) core is a known agonist at several serotonin receptors, particularly of the 5-HT2C subtype. The N-propyl substituent is expected to modulate this activity and potentially introduce interactions with other receptors.

Quantitative Data for Related Compounds

The following table summarizes the binding affinities (Ki, nM) of structurally related arylpiperazines to provide a comparative context for the potential activity of this compound.

Compound5-HT1A5-HT2A5-HT2CD2D3Reference
1-(3-Chlorophenyl)piperazine (mCPP)130311.31,300540(Inferred from multiple sources)
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine-53-327-[1]
1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine---Potent Inhibitor-[2]

Note: A lower Ki value indicates a higher binding affinity.

Predicted Mechanism of Action

Based on the pharmacology of its parent compound, mCPP, this compound is likely to act as an agonist or partial agonist at serotonin receptors, with a probable high affinity for the 5-HT2C receptor. The propyl group may alter its selectivity and functional activity at other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A) and potentially introduce affinity for dopamine receptors (D2, D3).

The interaction with these receptors would likely modulate downstream signaling cascades. For instance, agonism at 5-HT2C receptors typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

dot

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Receptor 5-HT2C Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 via PIP2 hydrolysis DAG DAG PLC->DAG via PIP2 hydrolysis Ligand 1-(3-Chlorophenyl)-4- propylpiperazine Ligand->Receptor Binds PIP2 PIP2 Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response G Start Start Membrane_Prep Prepare Receptor Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End

References

Toxicological Profile of 1-(3-Chlorophenyl)-4-propylpiperazine and Related Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Executive Summary

This technical guide synthesizes the available toxicological information for compounds structurally related to 1-(3-Chlorophenyl)-4-propylpiperazine. The primary focus is on 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine and the active metabolite 1-(3-chlorophenyl)piperazine (m-CPP), which is a metabolite of the antidepressants trazodone and nefazodone. The available data, primarily from safety data sheets and limited studies, indicate that these compounds are irritants and may have systemic effects. A significant toxicological concern associated with the parent compounds (trazodone and nefazodone) is hepatotoxicity, which may be mediated by their metabolites. This document provides a structured overview of the known hazards, available quantitative data, and insights into potential mechanisms of toxicity.

Hazard Identification and Classification

Based on the available information for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine and m-CPP, the following hazards have been identified.

Table 2.1: GHS Hazard Classification for Related Compounds
Hazard StatementHazard ClassCompoundSource
Harmful if swallowedAcute toxicity, oral1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazineECHA C&L
Causes skin irritationSkin corrosion/irritation1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, m-CPPSupplier SDS
Causes serious eye irritationSerious eye damage/eye irritation1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, m-CPPSupplier SDS
May cause respiratory irritationSpecific target organ toxicity — single exposure1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, m-CPPSupplier SDS
May cause an allergic skin reactionSkin sensitization1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazineECHA C&L
Suspected of causing genetic defectsGerm cell mutagenicity1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazineECHA C&L
May damage fertility or the unborn childReproductive toxicity1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazineECHA C&L
Toxic if swallowedAcute toxicity, oralm-CPPSupplier SDS

Quantitative Toxicological Data

Quantitative toxicological data for this compound is not available. The following table summarizes the limited data found for related piperazine derivatives.

Table 3.1: Acute Toxicity Data for Related Piperazine Derivatives
CompoundTest TypeRoute of ExposureSpeciesDose/DurationToxic EffectsReference
A piperazine derivativeLD50IntraperitonealMouse800 mg/kgDetails of toxic effects not reported other than lethal dose value.[1]
TrazodoneLD50OralRat690 mg/kgNot specified[2]
4-Methylcyclohexanemethanol (surrogate for methodological comparison)LD50OralRat (male)1,768 mg/kgNot specified[3]
4-Methylcyclohexanemethanol (surrogate for methodological comparison)LD50OralRat (female)884 mg/kgNot specified[3]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not available. However, standardized protocols are used for assessing the safety of new chemical entities. The following section outlines a general experimental workflow for an acute oral toxicity study based on OECD Guideline 420.

General Protocol for Acute Oral Toxicity Study (OECD 420)

This protocol provides a general framework and is not specific to any single study cited.

Objective: To determine the acute oral toxicity of a test substance.

Test Animals: Typically, young adult rats of a single sex (usually females) are used.[4][5]

Housing and Feeding: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.[4]

Dose Preparation and Administration: The test substance is typically administered as a single oral gavage. The volume administered is kept constant, and the dose is adjusted by varying the concentration of the test substance in the vehicle (e.g., water, corn oil).[6]

Procedure:

  • Sighting Study: A preliminary study is conducted on a small number of animals to determine the appropriate starting dose for the main study. Doses are selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[1][5]

  • Main Study: Groups of animals (typically 5) are dosed at the selected starting level. The outcome (no effect, toxicity, or mortality) determines the next step, which could be dosing a new group at a lower or higher fixed dose level.[1]

  • Observations: Animals are observed for clinical signs of toxicity and mortality shortly after dosing and periodically for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.[1][4]

  • Pathology: At the end of the study, all animals are subjected to a gross necropsy.

Potential Mechanisms of Toxicity and Signaling Pathways

The precise mechanisms of toxicity for this compound are unknown. However, insights can be drawn from its structural relationship to trazodone and nefazodone, and their metabolite, m-CPP.

Hepatotoxicity

The parent compounds, trazodone and nefazodone, are extensively metabolized by the liver, primarily through the cytochrome P450 system (CYP3A4).[7][8] Cases of severe hepatotoxicity, including liver failure, have been associated with nefazodone use.[9][10] It is hypothesized that this liver injury may be mediated by the formation of toxic reactive intermediates during metabolism.[9][11]

Serotonergic Effects

m-CPP is a known serotonin (5-HT) receptor agonist.[12] Excessive serotonergic activity in the central and peripheral nervous systems can lead to a potentially life-threatening condition known as serotonin syndrome.[13] The symptoms of serotonin syndrome include altered mental status, autonomic dysfunction, and neuromuscular abnormalities.[7]

The following diagram illustrates a simplified overview of the serotonergic synapse and the mechanism of action of serotonin reuptake inhibitors, a class of drugs that can contribute to serotonin syndrome.

Serotonergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin_Vesicle Serotonin (5-HT) Vesicles Tryptophan->Serotonin_Vesicle Synthesis Synaptic_Cleft Synaptic Cleft (Serotonin) Serotonin_Vesicle->Synaptic_Cleft Release SERT SERT (Reuptake Transporter) SERT->Serotonin_Vesicle Receptor 5-HT Receptor Signal Signal Transduction Receptor->Signal Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->Receptor Binding SSRI SSRI (Drug Action) SSRI->SERT Inhibition

Caption: Simplified diagram of a serotonergic synapse.

Metabolic Pathways

This compound is structurally related to the antidepressant drug trazodone. Trazodone is metabolized in the liver, with one of its major metabolites being 1-(3-chlorophenyl)piperazine (m-CPP).[14][15] This metabolic conversion is primarily carried out by the cytochrome P450 enzyme CYP3A4.[15]

The following diagram illustrates the metabolic pathway of trazodone to m-CPP.

Metabolic_Pathway Trazodone Trazodone Metabolism Metabolism (CYP3A4) Trazodone->Metabolism mCPP 1-(3-chlorophenyl)piperazine (m-CPP) Metabolism->mCPP

Caption: Metabolic conversion of Trazodone to m-CPP.

Experimental Workflows

The following diagram outlines a general workflow for in vitro cytotoxicity testing of a novel compound, a common initial step in toxicological assessment.

Cytotoxicity_Workflow start Start: Compound Synthesis and Characterization cell_culture Cell Line Selection and Culture (e.g., HepG2 for hepatotoxicity) start->cell_culture dose_prep Dose Range Finding and Preparation cell_culture->dose_prep exposure Cell Exposure to Compound (e.g., 24, 48, 72 hours) dose_prep->exposure assay Cytotoxicity Assay (e.g., MTT, LDH) exposure->assay data_analysis Data Analysis (IC50 determination) assay->data_analysis results Results Interpretation and Reporting data_analysis->results

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

While direct toxicological data for this compound is scarce, the information available for structurally similar compounds and potential metabolites provides a preliminary hazard profile. The primary concerns appear to be irritation, acute oral toxicity, and the potential for hepatotoxicity and serotonergic effects. Any research or development involving this compound should proceed with caution, and it is strongly recommended that comprehensive toxicological studies be conducted to establish a definitive safety profile. This guide serves as a foundational resource for researchers by compiling and structuring the currently available, albeit limited, toxicological information.

References

The Metabolic Journey of 1-(3-Chlorophenyl)-4-propylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the predicted metabolic pathway of 1-(3-Chlorophenyl)-4-propylpiperazine, a substituted piperazine derivative. Drawing upon metabolic data from its close structural analog, 1-(3-chlorophenyl)piperazine (mCPP), and other N-alkyl piperazine compounds, this document outlines the principal biotransformation reactions, the key enzymes involved, and representative experimental protocols for the elucidation of its metabolic fate. While specific quantitative data for this compound is not publicly available, this guide offers a robust predictive framework and practical methodologies for its comprehensive metabolic investigation.

Introduction

This compound belongs to the arylpiperazine class of compounds, a scaffold prevalent in numerous centrally acting drugs. Understanding the metabolic pathway of such a compound is critical in drug development for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicological properties. This guide synthesizes existing knowledge on the metabolism of analogous structures to provide a detailed projection of the metabolic fate of this compound.

Predicted Metabolic Pathway

The metabolism of this compound is anticipated to proceed through several key enzymatic reactions, primarily categorized as Phase I and Phase II metabolism. The primary routes of biotransformation are predicted to be N-dealkylation, aromatic hydroxylation, and degradation of the piperazine ring, followed by conjugation reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule.

  • N-Depropylation: The most probable initial metabolic step is the removal of the N-propyl group to yield 1-(3-chlorophenyl)piperazine (mCPP). This reaction is commonly catalyzed by cytochrome P450 enzymes, particularly CYP3A4 .[1]

  • Aromatic Hydroxylation: The chlorophenyl ring is susceptible to hydroxylation, leading to the formation of phenolic metabolites. This reaction is primarily mediated by CYP2D6 .[1] Hydroxylation can occur at various positions on the aromatic ring, resulting in isomeric metabolites.

  • Piperazine Ring Degradation: The piperazine moiety can undergo oxidative cleavage, leading to the formation of N-(3-chlorophenyl)ethylenediamine and subsequently 3-chloroaniline.[1]

  • Propyl Chain Oxidation: The propyl group itself can be a site for hydroxylation, leading to the formation of hydroxylated N-propyl metabolites.

Phase II Metabolism

Phase II reactions involve the conjugation of the Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate their excretion.

  • Glucuronidation and Sulfation: The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs).[1]

  • Acetylation: The 3-chloroaniline metabolite can undergo acetylation by N-acetyltransferases (NATs).[1]

The following diagram illustrates the predicted metabolic pathway:

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Metabolite1 1-(3-Chlorophenyl)piperazine (mCPP) Parent->Metabolite1 N-Depropylation (CYP3A4) Metabolite2 Hydroxy-1-(3-chlorophenyl)-4-propylpiperazine Parent->Metabolite2 Propyl Hydroxylation Metabolite3 Hydroxy-mCPP Metabolite1->Metabolite3 Aromatic Hydroxylation (CYP2D6) Metabolite4 N-(3-Chlorophenyl)ethylenediamine Metabolite1->Metabolite4 Piperazine Ring Cleavage Metabolite6 Hydroxy-mCPP Glucuronide/Sulfate Metabolite3->Metabolite6 Glucuronidation/ Sulfation Metabolite5 3-Chloroaniline Metabolite4->Metabolite5 Degradation Metabolite7 N-Acetyl-3-chloroaniline Metabolite5->Metabolite7 Acetylation

Predicted metabolic pathway of this compound.

Quantitative Data

As of the date of this publication, no specific quantitative metabolic data for this compound has been reported in the scientific literature. However, pharmacokinetic data for its primary predicted metabolite, mCPP, is available and provides valuable insights into the potential disposition of this key metabolic product.

Table 1: Pharmacokinetic Parameters of 1-(3-chlorophenyl)piperazine (mCPP) in Humans (Single Dose)

ParameterIntravenous (0.1 mg/kg)Oral (0.5 mg/kg)Reference
Clearance (CL) 11 - 92 L/hr-[2]
Bioavailability (F) -14 - 108%[2]

Note: The wide variability in pharmacokinetic parameters highlights significant inter-individual differences in the metabolism of mCPP.

Table 2: In Vitro Intrinsic Clearance of Representative Piperazine Derivatives in Human Liver Microsomes (HLM)

CompoundIntrinsic Clearance (CLint) (µL/min/mg protein)Reference
Piperazin-1-ylpyridazine derivative 1~231 (calculated from t1/2 of 3 min)[3]
Piperazin-1-ylpyridazine derivative 29~6.6 (calculated from t1/2 of 105 min)[3]
UNC1020165248.1[4]

Note: The intrinsic clearance values demonstrate that structural modifications to the piperazine scaffold can significantly alter metabolic stability.

Experimental Protocols

The following protocols are representative methodologies for the in vitro and in vivo investigation of the metabolic pathway of this compound.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to identify the metabolites of this compound and to determine its metabolic stability.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ACN) at a concentration of 10 mM.

    • In a 96-well plate, add phosphate buffer, the test compound (final concentration typically 1 µM), and HLM (final concentration typically 0.5 mg/mL).

  • Incubation:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 15 minutes to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze the samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.

    • Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis A Prepare Stock Solution (10 mM) B Prepare Incubation Mix (Buffer, Compound, HLM) A->B C Pre-incubate at 37°C B->C D Add NADPH to start reaction C->D E Incubate at 37°C with shaking D->E F Terminate reaction with ACN + IS at time points E->F G Centrifuge to precipitate proteins F->G H Transfer supernatant for analysis G->H I LC-MS/MS Analysis H->I J Data Interpretation (Metabolite ID, t½, CLint) I->J

Workflow for in vitro metabolism study using Human Liver Microsomes.
Metabolite Identification using LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like Q-TOF or Orbitrap).

Chromatographic Conditions (Representative):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan for metabolite profiling and product ion scan for structural elucidation.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) for fragmentation.

  • Data Analysis: Metabolites are identified by comparing their mass spectra and fragmentation patterns with that of the parent compound and by searching against metabolite prediction software and databases.

In Vivo Metabolism Study in Rodents

This protocol outlines a basic in vivo study to identify metabolites in urine and plasma.

Animals:

  • Male Sprague-Dawley rats (8-10 weeks old).

Procedure:

  • Dosing:

    • Administer this compound to rats via oral gavage or intravenous injection at a suitable dose.

  • Sample Collection:

    • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes. Centrifuge to obtain plasma.

    • House rats in metabolic cages to collect urine for 24 or 48 hours.

  • Sample Preparation:

    • Plasma: Protein precipitation with acetonitrile.

    • Urine: For conjugated metabolites, enzymatic hydrolysis with β-glucuronidase/sulfatase may be necessary. This is followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleanup and concentration.

  • Analysis:

    • Analyze the processed plasma and urine samples by LC-MS/MS or GC-MS to identify and quantify the parent compound and its metabolites.

InVivo_Workflow cluster_dosing Dosing cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis A Administer Compound to Rats (Oral or IV) B Blood Collection (Plasma) A->B C Urine Collection (Metabolic Cages) A->C D Plasma: Protein Precipitation B->D E Urine: Hydrolysis & SPE/LLE C->E F LC-MS/MS or GC-MS Analysis D->F E->F G Metabolite Identification and Quantification F->G

Workflow for in vivo metabolism study in rodents.

Conclusion

The metabolic pathway of this compound is predicted to be complex, involving multiple Phase I and Phase II biotransformations. The primary metabolic routes are likely N-depropylation to the active metabolite mCPP, followed by aromatic hydroxylation and piperazine ring cleavage. The provided experimental protocols offer a robust framework for the detailed investigation of this pathway, enabling the identification and quantification of its metabolites. Further studies are essential to confirm these predicted pathways and to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound and its metabolites, which is crucial for its potential development as a therapeutic agent.

References

The Trazodone Metabolite, 1-(3-Chlorophenyl)piperazine (mCPP): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1-(3-chlorophenyl)piperazine (mCPP), the primary active metabolite of the antidepressant drug trazodone. Trazodone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form mCPP.[1] While present at lower systemic concentrations than its parent compound, mCPP possesses a distinct and potent pharmacological profile, significantly contributing to the overall therapeutic and adverse effects of trazodone. This document details the pharmacokinetics, pharmacodynamics, receptor binding profile, and relevant experimental methodologies for the study of mCPP.

Introduction

Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), is a widely prescribed medication for the treatment of major depressive disorder. Its clinical efficacy is attributed not only to the parent drug but also to its principal active metabolite, 1-(3-chlorophenyl)piperazine, commonly known as mCPP.[1] Understanding the pharmacological characteristics of mCPP is crucial for a comprehensive grasp of trazodone's mechanism of action, potential drug-drug interactions, and overall clinical profile. This guide serves as a technical resource for professionals engaged in drug research and development, providing detailed data and experimental protocols related to mCPP.

Pharmacokinetics: Trazodone and mCPP

Following oral administration, trazodone is rapidly absorbed and undergoes extensive hepatic metabolism. The formation of mCPP is a key metabolic pathway. The pharmacokinetic parameters of both trazodone and mCPP are summarized in the table below. It is important to note that the plasma concentrations of mCPP are generally lower than those of trazodone.[2]

ParameterTrazodonem-Chlorophenylpiperazine (mCPP)Reference(s)
Tmax (hours) 0.5 - 2Variable, dependent on trazodone absorption and metabolism[1]
Cmax (ng/mL) Highly variable depending on dose and formulationGenerally <10% of trazodone Cmax[1][3]
Half-life (t½) (hours) Biphasic: Initial phase ~3-6, Terminal phase ~5-9~4-14[4]
Metabolizing Enzyme CYP3A4 (primary for mCPP formation)CYP2D6[1]

Pharmacodynamics and Receptor Binding Profile

mCPP exhibits a distinct pharmacological profile from trazodone, acting as a non-selective serotonin receptor agonist with some antagonistic properties.[5] Its interaction with various serotonin (5-HT) and other receptors contributes to the complex pharmacology of trazodone. The receptor binding affinities (Ki) and inhibitory concentrations (IC50) of mCPP are presented below.

ReceptorBinding Affinity (Ki, nM)IC50 (nM)Reference(s)
5-HT1A 18.9 - 23.6
5-HT1B High Affinity[1]
5-HT2A High Affinity[1]
5-HT2C High Affinity[1]
5-HT3 High Affinity[1]
α1-Adrenergic 600
α2-Adrenergic
Dopamine D2 >10,000
Histamine H1
Serotonin Transporter (SERT) 230

Signaling Pathways

The interaction of mCPP with serotonin receptors initiates downstream signaling cascades that modulate neuronal activity. The following diagrams illustrate the key signaling pathways associated with 5-HT1A and 5-HT2C receptors, both of which are significantly targeted by mCPP.

G cluster_0 5-HT1A Receptor Signaling mCPP mCPP HT1A 5-HT1A Receptor mCPP->HT1A Binds Gi Gi/o Protein HT1A->Gi Activates MAPK MAPK/ERK Pathway HT1A->MAPK Modulates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Activates K_ion K+ Efflux GIRK->K_ion Promotes Transcription Gene Transcription (Neuronal Survival & Plasticity) MAPK->Transcription Regulates

Caption: 5-HT1A receptor signaling cascade initiated by mCPP.

G cluster_1 5-HT2C Receptor Signaling mCPP mCPP HT2C 5-HT2C Receptor mCPP->HT2C Binds Gq Gq/11 Protein HT2C->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: 5-HT2C receptor signaling cascade initiated by mCPP.

Experimental Protocols

In Vitro Metabolism of Trazodone to mCPP in Human Liver Microsomes

This protocol is designed to study the formation of mCPP from trazodone using human liver microsomes, a standard in vitro model for hepatic drug metabolism.

Materials:

  • Pooled human liver microsomes

  • Trazodone hydrochloride

  • m-Chlorophenylpiperazine (mCPP) standard

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (e.g., nefazodone)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of trazodone in a suitable solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5-1.0 mg/mL), phosphate buffer, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding trazodone to the mixture (final concentrations can range from 1 to 100 µM).

  • Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and analyze by LC-MS/MS for the quantification of mCPP.

G cluster_workflow In Vitro Trazodone Metabolism Workflow start Start prep_mix Prepare Incubation Mixture (Microsomes, Buffer, NADPH System) start->prep_mix pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_trazodone Add Trazodone (Initiate Reaction) pre_incubate->add_trazodone incubate Incubate at 37°C (Time Course) add_trazodone->incubate terminate Terminate Reaction (Ice-cold ACN + IS) incubate->terminate centrifuge Centrifuge (Precipitate Proteins) terminate->centrifuge extract Collect & Evaporate Supernatant centrifuge->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute analyze LC-MS/MS Analysis (Quantify mCPP) reconstitute->analyze end End analyze->end

Caption: Experimental workflow for in vitro trazodone metabolism.

Quantification of Trazodone and mCPP in Human Plasma by LC-MS/MS

This protocol outlines a sensitive and specific method for the simultaneous determination of trazodone and mCPP in human plasma.[6]

Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of human plasma in a polypropylene tube, add 50 µL of internal standard solution (e.g., nefazodone in methanol).

  • Add 50 µL of 1 M NaOH and vortex for 30 seconds.

  • Add 3 mL of n-hexane and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness at 40°C under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Conditions:

  • LC Column: Betabasic cyano column (100 mm x 2.1 mm, 5 µm) or equivalent.[6]

  • Mobile Phase: Isocratic mixture of acetonitrile and ammonium acetate buffer (e.g., 80:20, v/v).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Trazodone: m/z 372.2 → 176.2[6]

    • mCPP: m/z 197.2 → 118.1[6]

    • Nefazodone (IS): m/z 470.5 → 274.6[6]

Conclusion

1-(3-Chlorophenyl)piperazine is a pharmacologically active metabolite of trazodone that significantly influences the drug's overall clinical effects. Its distinct receptor binding profile and downstream signaling actions underscore the importance of considering its contribution when evaluating the efficacy and safety of trazodone. The experimental protocols provided herein offer standardized methods for the investigation of mCPP in both in vitro and in vivo settings. A thorough understanding of the properties of mCPP is essential for the continued development and optimization of trazodone therapy and for the design of novel therapeutics targeting similar pathways.

References

1-(3-Chlorophenyl)-4-propylpiperazine safety and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Safety and Handling of 1-(3-Chlorophenyl)-4-propylpiperazine and Related Compounds

Hazard Identification and Classification

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is classified as a hazardous substance.[1][2] It is an irritant and may cause respiratory irritation.[1][2]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1][2]
Eye Irritation2 / 2AH319: Causes serious eye irritation.[1][2][3]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.[1][2]
Acute Toxicity, Oral3 / 4H301/H302: Toxic or harmful if swallowed.[3][4]

Signal Word: Warning[1][2] or Danger[3]

Hazard Pictograms:

  • GHS07 (Irritant)[1]

  • GHS06 (Toxic)[3]

Physical and Chemical Properties

The available data pertains to 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.

Table 2: Physicochemical Data

PropertyValueSource
Appearance White to off-white powder[1]
Molecular Formula C13H18Cl2N2·HCl[1]
Molecular Weight 309.66 g/mol [1]
Melting Point 198-203 °C[1][2]
Solubility Soluble in warm DMSO and warm Methanol.[1] Does not mix well with water.[5][1][5]
Stability Stable under ordinary conditions of use and storage.[1][5]

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and risk.

Handling
  • Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[6][7] Ensure eyewash stations and safety showers are close to the workstation.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1][6]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[5][6] Contaminated gloves should be replaced immediately.[5]

    • Respiratory Protection: For operations generating dust, use a NIOSH-approved particulate respirator (e.g., N95 or better).[8]

  • General Hygiene: Avoid breathing dust.[1][6] Do not get in eyes, on skin, or on clothing.[1] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in work areas.[6]

Storage
  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep container tightly closed and protected from sunlight and moisture.[1][6]

  • Store locked up.[6][7]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][5]

First-Aid and Emergency Procedures

Immediate medical attention is required for significant exposures.[6][7]

Table 3: First-Aid Measures

Exposure RouteFirst-Aid ProcedureSource
Inhalation Remove victim to fresh air and keep at rest in a comfortable position for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[6][7]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.[1][6]
Ingestion Do NOT induce vomiting. Rinse mouth. Call a POISON CENTER or doctor immediately.[6][7]
Fire-Fighting Measures
  • Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[5]

  • Hazards: The material is a combustible solid but propagates flame with difficulty.[5] Dust clouds may form an explosive mixture with air.[5] Thermal decomposition can release irritating and toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[5][6]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Spill Response
  • Ventilate the area of the leak or spill.[1]

  • Clean up spills immediately, avoiding dust generation.[5]

  • Wear appropriate PPE, including respiratory protection.[5]

  • Sweep up the material and shovel it into suitable containers for disposal.[6]

  • Do not let the product enter drains.[4]

Experimental Protocols

The following protocols are for the synthesis of the analog 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride and are provided for informational purposes.

Synthesis Protocol 1: Alkylation in Aqueous Acetone

This method involves the alkylation of 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane.[9][10]

  • Reaction Setup: To a solution of sodium hydroxide (0.184 mole) in 75 mL of water and 75 mL of acetone, add 1-(3-chlorophenyl)piperazine hydrochloride (0.074 mole) and 1-bromo-3-chloropropane (0.074 mole).[9]

  • Reaction: Stir the resulting mixture at 27°C for 18 hours.[9]

  • Work-up: Separate the organic layer and concentrate it to an oil under reduced pressure.[9]

  • Purification: Treat the oil with hot (85°C) 6 N HCl until the solution is complete. Filter the solution and store it at 5°C for 18 hours.[9]

  • Isolation: Collect the precipitate by filtration to yield the hydrochloride salt of the product.[9]

Synthesis Protocol 2: Microwave-Assisted Synthesis

This method utilizes microwave radiation to accelerate the reaction.[11]

  • Reaction Mixture: In a conical flask, combine 1-bromo-3-chloropropane (26 mmol), 1-(3-chlorophenyl)piperazine hydrochloride (10 mmol), tetrabutylammonium bromide (TBAB, 10 mmol), and potassium carbonate (K2CO3, 30 mmol) in 3 cm³ of acetonitrile/DMF.[11]

  • Microwave Irradiation: Subject the mixture to microwave radiation. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]

  • Work-up: After the reaction is complete, add 50 cm³ of water and filter the resulting product.[11]

  • Salt Formation: Dissolve the dried product in acetone and add a solution of 2M HCl in dioxane until acidic.[11]

  • Isolation: Filter the precipitated hydrochloride salt on a Büchner funnel.[11]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 1-(3-chlorophenyl)piperazine Reaction Reaction (Stirring or Microwave) R1->Reaction R2 1-bromo-3-chloropropane R2->Reaction Base Base (NaOH or K2CO3) Base->Reaction Solvent Solvent (Acetone/Water or Acetonitrile/DMF) Solvent->Reaction Workup Work-up (Extraction/Filtration) Reaction->Workup Crude Product Purification Purification & Salt Formation (Acidification & Crystallization) Workup->Purification Product 1-(3-Chlorophenyl)-4- (3-chloropropyl)piperazine HCl Purification->Product Final Product

Caption: General workflow for the synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine HCl.

Analytical Methods

Various analytical techniques can be used for the identification and quantification of piperazine derivatives.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A primary method for the separation and identification of piperazines and their metabolites in various samples.[12][14]

  • High-Performance Liquid Chromatography (HPLC) with UV or DAD detection: Used for the quantitative analysis of piperazine derivatives.[13] Derivatization with agents like NBD-Cl may be required for trace analysis of non-UV active piperazines.[13]

  • Thin Layer Chromatography (TLC): A simple and effective method for monitoring reaction progress.[11]

Toxicological and Biological Information

  • Toxicology: No specific LD50 or LC50 data is available in the search results for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. The primary hazards are skin, eye, and respiratory irritation.[1] Ingestion is considered harmful or toxic.[3][4] Long-term exposure to high dust concentrations may cause changes in lung function.[5] The material is not reported as a carcinogen by IARC, NTP, ACGIH, or OSHA.[1]

  • Metabolism: Studies on the related compound mCPP show extensive metabolism, primarily through hydroxylation of the aromatic ring and degradation of the piperazine moiety.[14]

  • Signaling Pathways: The parent compound, 1-(3-chlorophenyl)piperazine (mCPP), is a metabolite of the antidepressant trazodone and acts as a serotonergic agonist.[15] It binds to and activates serotonin receptors.[15] However, no specific signaling pathway information was found for this compound or its chloropropyl analog.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Review SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Engineering Controls (Fume Hood, Eyewash) B->C D Weigh Compound in Vented Enclosure C->D E Perform Experiment in Fume Hood D->E F Keep Container Closed When Not in Use E->F G Decontaminate Work Area E->G Spill Spill Response E->Spill Exposure First Aid E->Exposure F->G H Dispose of Waste in Approved Container G->H I Remove PPE & Wash Hands H->I

Caption: Logical workflow for the safe handling of hazardous chemical powders in a research setting.

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[5] Waste material should be managed in an appropriate and approved waste disposal facility.[1] Do not allow the chemical or wash water from cleaning equipment to enter drains.[5]

This guide provides a summary of the available safety and handling information for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride as a surrogate for this compound. Researchers and drug development professionals must always consult the most current Safety Data Sheet for the specific compound being used and adhere to all institutional and regulatory safety protocols.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 1-(3-Chlorophenyl)-4-propylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 1-(3-Chlorophenyl)-4-propylpiperazine. While specific validated methods for this compound are not widely published, the following protocols for closely related piperazine derivatives, such as 1-(3-chlorophenyl)piperazine (mCPP) and its analogues, can be adapted and validated for the analysis of this compound in various matrices.

Overview of Analytical Techniques

Several analytical techniques are suitable for the detection and quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) for routine quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for robust identification and quantification, particularly in forensic and toxicological analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, making it ideal for trace-level detection in complex biological matrices.

Quantitative Data Summary

The following tables summarize the quantitative performance data from validated methods for closely related piperazine compounds. These values can serve as a starting point for the validation of methods for this compound.

Table 1: LC-MS/MS Method Performance for a Structurally Related Piperazine Derivative (1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl) [1][2]

ParameterValue
Limit of Detection (LOD)0.01 ppm
Limit of Quantification (LOQ)0.03 ppm
Linearity Range0.03 - 1.5 ppm
Correlation Coefficient (r²)>0.9996
Precision (%RSD)<2.0%
Accuracy (Recovery)95-105%

Table 2: Capillary Electrophoresis with UV Detection for 1-(3-chlorophenyl)piperazine (mCPP)

ParameterValue
Limit of Detection (LOD)2.5 µg/mL
Linearity Range10 - 200 µg/mL
Correlation Coefficient (r²)0.9994 - 0.9995
Intraday Precision (%RSD)≤ 4.9%
Accuracy (Recovery)101.0 - 101.6%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV/DAD)

This method is adapted from general procedures for the analysis of piperazine derivatives and is suitable for the quantification of this compound in bulk materials or pharmaceutical formulations.[3]

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve the sample in 10 mL of a 1:1 solution of 20 mM HCl and methanol.

  • Vortex the solution until the sample is fully dissolved.

  • Dilute 1 mL of this solution to 10 mL with methanol for a final concentration of approximately 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

b. HPLC Operating Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: 86% Sodium hexylammonium phosphate (NaHAP) Buffer: 14% Acetonitrile. The mobile phase composition may require optimization.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV or DAD at 236 nm

  • Column Temperature: 25°C

c. Method Validation:

The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established methods for the analysis of piperazine designer drugs and is suitable for the identification and quantification of this compound in seized materials or biological samples after appropriate extraction.[3][4]

a. Sample Preparation:

  • Dissolve a known amount of the sample in acetonitrile. For biological samples, a liquid-liquid or solid-phase extraction procedure is required to isolate the analyte.

  • If necessary, derivatization (e.g., acetylation) can be performed to improve the chromatographic properties of the analyte.

  • The final extract should be concentrated and reconstituted in a suitable solvent for GC-MS analysis.

b. GC-MS Operating Conditions:

  • GC Column: Equity-5 or similar, 30 m x 0.25 mm i.d., 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injection Mode: Splitless

  • Injector Temperature: 260°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp to 180°C at 12°C/min, hold for 2 min

    • Ramp to 200°C at 10°C/min, hold for 2 min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is adapted from a validated protocol for a closely related compound and is ideal for the trace-level quantification of this compound in complex matrices such as plasma, urine, or environmental samples.[1][2]

a. Sample Preparation:

  • For biological samples, perform a protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

b. LC-MS/MS Operating Conditions:

  • LC Column: C18 Symmetry, 100 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase: 5.0 mM Ammonium acetate in water: Acetonitrile (30:70, v/v)

  • Flow Rate: 0.8 mL/min (a post-column split may be necessary to direct a lower flow into the MS source)

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • MS/MS Mode: Multiple Reaction Monitoring (MRM)

    • Precursor and product ions will need to be determined by direct infusion of a standard solution of this compound.

Visualizations

The following diagrams illustrate the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in HCl/Methanol weigh->dissolve dilute Dilute with Methanol dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate C18 Separation inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for HPLC-UV/DAD Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample extract Liquid-Liquid or Solid-Phase Extraction sample->extract concentrate Concentrate Extract extract->concentrate reconstitute Reconstitute in Solvent concentrate->reconstitute inject Inject into GC-MS reconstitute->inject separate Capillary Column Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometry Detection ionize->detect identify Identify by Mass Spectrum detect->identify quantify Quantify by Ion Abundance detect->quantify

Caption: Workflow for GC-MS Analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample extract Protein Precipitation and SPE/LLE sample->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate C18 Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize fragment MRM Fragmentation ionize->fragment detect Tandem MS Detection fragment->detect quantify Quantify by MRM Transition detect->quantify

Caption: Workflow for LC-MS/MS Analysis.

References

Application Note: GC-MS Analysis of 1-(3-Chlorophenyl)-4-propylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 1-(3-Chlorophenyl)-4-propylpiperazine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies provided are designed to offer a robust and reliable framework for the identification and quantification of this compound in research and quality control settings. This document includes detailed experimental protocols, expected quantitative data, and visual representations of the analytical workflow and anticipated fragmentation patterns.

Introduction

This compound is a substituted piperazine derivative. Piperazine derivatives are a class of compounds with a wide range of pharmacological activities and are of significant interest in drug discovery and development. Accurate and sensitive analytical methods are crucial for the characterization, quality control, and metabolic studies of these compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like this compound.[1][2] This application note provides a detailed GC-MS method for the analysis of this specific analyte.

Experimental Protocols

Sample Preparation

A standard stock solution of this compound should be prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working standards are then prepared by serial dilution of the stock solution to the desired concentrations for calibration curves and quality control samples. For the analysis of complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and remove interfering substances.

GC-MS Instrumentation and Conditions

The analysis is performed on a standard GC-MS system equipped with a capillary column. The following parameters are recommended and are based on established methods for similar piperazine derivatives.[1][2]

Table 1: GC-MS Instrument Parameters

Parameter Value
Gas Chromatograph
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial temperature of 75 °C, hold for 1 min, ramp to 180 °C at 20 °C/min, hold for 3 min, then ramp to 320 °C at 20 °C/min and hold for 7 min.[1]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Mass Scan Rangem/z 40-550
Acquisition ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound based on the analysis of structurally similar compounds. The exact retention time and mass fragments should be confirmed by running a pure standard of the compound.

Table 2: Expected Quantitative Data

Parameter Expected Value
Retention Time (t_R) Approximately 10-15 min (dependent on the exact GC conditions)
Molecular Ion [M]⁺ m/z 238
Key Mass Fragments (m/z) 196, 154, 138, 111, 70, 56
Limit of Detection (LOD) Estimated to be in the low ng/mL range
Limit of Quantification (LOQ) Estimated to be in the mid-to-high ng/mL range

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Standard/Sample stock Prepare Stock Solution (1 mg/mL) start->stock dilute Serial Dilution for Working Standards stock->dilute extract Matrix Extraction (if applicable) dilute->extract inject Inject Sample (1 µL) extract->inject separate GC Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-550) ionize->detect qual Qualitative Analysis (Mass Spectrum) detect->qual quan Quantitative Analysis (Calibration Curve) detect->quan report Generate Report qual->report quan->report

Caption: GC-MS analysis workflow for this compound.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway for this compound. The fragmentation is based on common fragmentation patterns of piperazine derivatives.

fragmentation_pathway parent This compound [M]⁺ = m/z 238 frag1 [M - C2H5]⁺ m/z 209 parent->frag1 - C2H5• frag2 [M - C3H7]⁺ m/z 195 parent->frag2 - C3H7• frag3 [C8H8NCl]⁺ m/z 154 frag2->frag3 - C4H8N2 frag4 [C4H8N]⁺ m/z 70 frag2->frag4 - C7H5ClN frag5 [C6H4Cl]⁺ m/z 111 frag3->frag5 - C2H4N

Caption: Predicted EI fragmentation of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of this compound. The provided experimental parameters and expected data will guide researchers in setting up their analytical workflow. It is recommended to validate the method in-house using a certified reference standard to establish specific retention times, fragmentation patterns, and quantitative performance metrics.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 1-(3-Chlorophenyl)-4-propylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 1-(3-Chlorophenyl)-4-propylpiperazine, a key intermediate in pharmaceutical synthesis. The described protocol is designed to yield high-purity fractions suitable for downstream applications in drug discovery and development. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a buffered aqueous mobile phase, ensuring effective separation of the target compound from potential process-related impurities.

Introduction

This compound is a substituted piperazine derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final drug product. HPLC is a powerful technique for the purification of such compounds, offering high resolution and scalability. This document provides a detailed protocol for the preparative HPLC purification of this compound, including instrument parameters, sample preparation, and fraction collection strategies.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented in Table 1. The compound's moderate hydrophobicity (XLogP3-AA of 3.4) makes it an ideal candidate for reversed-phase chromatography.[1] As a piperazine derivative, it is a basic compound, which necessitates careful control of the mobile phase pH to ensure good peak shape and retention.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₉ClN₂[1]
Molecular Weight238.75 g/mol [1]
XLogP3-AA3.4[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count2[1]
Predicted pKaBasic (piperazine moiety)N/A

Potential Impurities

During the synthesis of this compound, several impurities may be generated. These can include unreacted starting materials such as 1-(3-chlorophenyl)piperazine, byproducts from side reactions, or degradation products. A common synthetic precursor and potential impurity is 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine.[2] The developed HPLC method is designed to effectively separate the target compound from these and other potential impurities.

HPLC Purification Method

The following HPLC method is recommended for the purification of this compound.

Table 2: HPLC Instrumentation and Parameters

ParameterSpecification
Chromatographic System Preparative HPLC system with gradient capability, UV detector, and fraction collector
Column C18 silica gel, 10 µm particle size, 250 x 21.2 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 20.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5.0 mL
Sample Concentration 10 mg/mL in Mobile Phase A/Methanol (80:20)

Experimental Protocol

Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of trifluoroacetic acid to 999 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of trifluoroacetic acid to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

Sample Preparation
  • Accurately weigh approximately 50 mg of the crude this compound sample.

  • Dissolve the sample in 5.0 mL of a solution of Mobile Phase A and Methanol (80:20, v/v).

  • Vortex the solution until the sample is completely dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

HPLC System Setup and Equilibration
  • Install the specified C18 column into the HPLC system.

  • Purge the pumps with the prepared mobile phases.

  • Equilibrate the column with the initial mobile phase composition (20% B) at a flow rate of 20.0 mL/min for at least 15 minutes, or until a stable baseline is achieved.

Injection and Chromatographic Run
  • Inject 5.0 mL of the prepared sample solution onto the column.

  • Start the chromatographic run using the gradient program outlined in Table 2.

  • Monitor the chromatogram at 254 nm.

Fraction Collection
  • Set the fraction collector to collect peaks based on a threshold absorbance value.

  • The main peak corresponding to this compound is expected to elute within the main gradient portion.

  • Collect the eluting peak in appropriately sized and labeled collection tubes.

Post-Purification Analysis
  • Analyze the collected fractions for purity using an analytical HPLC method.

  • Pool the fractions that meet the desired purity specifications.

  • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified solid compound.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC purification process.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection SystemEquilibration->Injection Chromatography Chromatographic Separation Injection->Chromatography FractionCollection Fraction Collection Chromatography->FractionCollection PurityAnalysis Purity Analysis of Fractions FractionCollection->PurityAnalysis FractionPooling Fraction Pooling PurityAnalysis->FractionPooling SolventEvaporation Solvent Evaporation FractionPooling->SolventEvaporation PurifiedProduct Purified Product SolventEvaporation->PurifiedProduct

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the purification of this compound. The use of a C18 column with a trifluoroacetic acid-modified mobile phase ensures good peak shape and resolution for this basic compound. This application note serves as a comprehensive guide for researchers and scientists involved in the synthesis and purification of piperazine-based pharmaceutical intermediates, enabling the production of high-purity materials for drug development.

References

Application Notes and Protocols for 1-(3-Chlorophenyl)-4-propylpiperazine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chlorophenyl)-4-propylpiperazine is a derivative of the arylpiperazine class of compounds, which are of significant interest in neuropharmacology due to their interactions with various neurotransmitter receptors. While specific research on the 4-propyl derivative is limited, its structural similarity to other 1-(3-chlorophenyl)piperazines, most notably 1-(3-chlorophenyl)piperazine (m-CPP), suggests its potential as a modulator of serotonergic and dopaminergic systems. This document provides a detailed overview of the likely applications and experimental protocols for this compound, based on data from closely related compounds. It is intended to serve as a guide for researchers investigating its neuropharmacological profile.

Synonyms:

  • 1-(m-Chlorophenyl)-4-propylpiperazine

Chemical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C13H19ClN2
Molecular Weight 238.76 g/mol
Appearance Likely an off-white to pale yellow solid or oil
Solubility Expected to be soluble in organic solvents such as DMSO, ethanol, and methanol. Aqueous solubility is likely low but can be increased by forming a hydrochloride salt.

Mechanism of Action (Inferred)

Based on the known pharmacology of related arylpiperazines, this compound is predicted to have a primary affinity for serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2 subtypes. Arylpiperazines often exhibit complex pharmacology, acting as agonists, partial agonists, or antagonists depending on the specific receptor subtype and the cellular context.

The parent compound, m-CPP, is a known serotonergic agonist with a complex receptor binding profile. It also has weaker interactions with other receptors, including dopamine and adrenergic receptors. The propyl substitution at the N4 position of the piperazine ring is expected to modulate the affinity and efficacy at these targets compared to m-CPP. Structure-activity relationship studies on similar compounds suggest that the nature of the N4-substituent can significantly influence receptor selectivity and functional activity.

Potential Applications in Neuropharmacology Research

  • Investigation of Serotonergic Pathways: Due to its presumed affinity for 5-HT1A and 5-HT2 receptors, this compound can be used as a tool to probe the role of these receptors in various physiological and pathological processes, including mood regulation, anxiety, and cognition.

  • Drug Discovery Lead Compound: The arylpiperazine scaffold is a common feature in many CNS-active drugs. This compound could serve as a starting point for the development of novel therapeutics targeting serotonergic dysfunction.

  • In Vivo Behavioral Studies: The compound can be used in animal models to investigate its effects on behaviors modulated by the serotonergic system, such as locomotor activity, anxiety-like behaviors, and antidepressant-like effects. Studies with the related compound m-CPP have shown dose-dependent suppression of spontaneous ambulatory behavior in rats.[1]

  • Receptor Binding and Functional Assays: It can be utilized in in-vitro assays to characterize its binding affinity and functional activity at a panel of neurotransmitter receptors and transporters.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the related compound, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine.

Materials:

  • 1-(3-chlorophenyl)piperazine hydrochloride

  • 1-Bromopropane (or 1-iodopropane)

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K2CO3)

  • Acetone

  • Water

  • Dichloromethane (DCM) or Ether for extraction

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4) for drying

  • Hydrochloric acid (HCl) in ether or dioxane (for salt formation)

Procedure:

  • Dissolve 1-(3-chlorophenyl)piperazine hydrochloride in a mixture of water and acetone.

  • To the stirred solution, add a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloride and free the piperazine base.

  • Add 1-bromopropane dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer. If an aqueous workup is needed, add water and extract the product with an organic solvent like dichloromethane or ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel.

  • For easier handling and improved solubility, the free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., ether) and adding a solution of HCl in ether or dioxane. The resulting precipitate can be collected by filtration and dried.

Below is a DOT script for the synthesis workflow.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product A 1-(3-chlorophenyl)piperazine HCl E Stir at Room Temperature (16-24h) A->E B Base (e.g., NaOH) B->E C 1-Bromopropane C->E D Solvent (Acetone/Water) D->E F Organic Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H I This compound (Free Base) H->I J HCl Salt Formation I->J K Final Hydrochloride Salt J->K

Caption: Synthesis workflow for this compound.

In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for 5-HT1A and 5-HT2A receptors.

Materials:

  • Cell membranes expressing human 5-HT1A or 5-HT2A receptors

  • Radioligand for 5-HT1A (e.g., [3H]8-OH-DPAT)

  • Radioligand for 5-HT2A (e.g., [3H]Ketanserin)

  • This compound (test compound)

  • Non-specific binding control (e.g., high concentration of serotonin or a known antagonist)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • 96-well plates

  • Filtration apparatus with glass fiber filters

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

  • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity in each vial using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Below is a DOT script for the receptor binding assay workflow.

G A Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Dilutions B Incubate Reagents in 96-well Plate A->B C Rapid Filtration to Separate Bound and Free Ligand B->C D Wash Filters with Cold Buffer C->D E Scintillation Counting D->E F Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 and Ki E->F

Caption: Workflow for in vitro receptor binding assay.

In Vivo Assessment of Locomotor Activity

This protocol describes a method to assess the effect of this compound on spontaneous locomotor activity in rodents.

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO/saline mixture)

  • Rodents (e.g., mice or rats)

  • Open-field activity chambers equipped with infrared beams or video tracking software

  • Syringes and needles for administration (e.g., intraperitoneal, subcutaneous)

Procedure:

  • Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Habituate each animal to the open-field chamber for a set period (e.g., 30-60 minutes) on a day prior to testing.

  • On the test day, prepare the required doses of this compound dissolved in the vehicle. A vehicle-only control group should be included.

  • Administer the test compound or vehicle to the animals via the chosen route of administration.

  • Place the animals individually into the open-field chambers immediately after injection or after a predetermined pretreatment time.

  • Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a set duration (e.g., 60-120 minutes).

  • Analyze the data by comparing the activity levels of the compound-treated groups to the vehicle-treated control group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significant differences.

Data Presentation

While specific quantitative data for this compound is not available in the public domain, the following table presents receptor binding data for the closely related and well-studied compound, m-CPP, to provide a comparative reference.

Table 1: Receptor Binding Profile of 1-(3-chlorophenyl)piperazine (m-CPP)

Receptor SubtypeBinding Affinity (Ki, nM)Reference Compound
5-HT1A Partial AgonistTrazodone and m-CPP act as partial agonists.[2][3]
5-HT2A Partial Agonistm-CPP is a partial agonist at cloned 5-HT2A receptors.[4]
5-HT2C Agonistm-CPP is an agonist at 5-HT2C receptors.[4]
Dopamine Transporter (DAT) ~802 nM (for a related compound, 3C-PEP)The related compound 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) has a Ki of 802 nM for the serotonin transporter (SERT), providing a reference point for monoamine transporter affinity.[5]

Note: The binding profile of this compound is expected to differ from m-CPP due to the propyl substitution.

Signaling Pathways

The presumed interaction of this compound with 5-HT1A and 5-HT2A receptors suggests its involvement in the following signaling pathways:

  • 5-HT1A Receptor Signaling: 5-HT1A receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of 5-HT1A receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. They can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and reduced neuronal excitability.

Below is a DOT script for the 5-HT1A signaling pathway.

G cluster_0 5-HT1A Receptor Signaling A This compound (Agonist) B 5-HT1A Receptor A->B Binds to C Gi/o Protein B->C Activates D Adenylyl Cyclase C->D Inhibits F GIRK Channel C->F Activates E cAMP D->E Decreases G K+ Efflux F->G Opens H Neuronal Hyperpolarization G->H Causes

Caption: Presumed 5-HT1A receptor signaling pathway.

  • 5-HT2A Receptor Signaling: 5-HT2A receptors are also GPCRs, but they couple to Gq/11 proteins. Activation of 5-HT2A receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade leads to various downstream cellular responses, including neuronal excitation.

Below is a DOT script for the 5-HT2A signaling pathway.

G cluster_0 5-HT2A Receptor Signaling A This compound (Agonist/Partial Agonist) B 5-HT2A Receptor A->B Binds to C Gq/11 Protein B->C Activates D Phospholipase C (PLC) C->D Activates E PIP2 D->E Hydrolyzes F IP3 E->F G DAG E->G H Intracellular Ca2+ Release F->H I Protein Kinase C (PKC) Activation G->I J Downstream Cellular Effects H->J I->J

Caption: Presumed 5-HT2A receptor signaling pathway.

Safety Precautions

  • This compound should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information.

  • The toxicological properties of this compound have not been fully investigated. It should be treated as a potentially hazardous substance.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The information provided is based on data from related compounds and should be used as a guide for further investigation. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and animal welfare.

References

Application Notes and Protocols: 1-(3-Chlorophenyl)piperazine (mCPP) as a Research Tool for CNS Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While research on 1-(3-Chlorophenyl)-4-propylpiperazine is limited, indicating its probable role as a chemical intermediate in the synthesis of more complex molecules, the closely related compound 1-(3-Chlorophenyl)piperazine (mCPP) is a well-established and widely utilized pharmacological tool for investigating the central nervous system (CNS). mCPP serves as a non-selective serotonin (5-HT) receptor agonist and has been instrumental in elucidating the role of the serotonergic system in various physiological and pathological processes, including anxiety, depression, and appetite control.[1][2] It is also a known metabolite of the antidepressant trazodone.[1]

These application notes provide an overview of mCPP's pharmacological profile and detailed protocols for its use in preclinical CNS research.

Pharmacological Profile of mCPP

mCPP exhibits a complex pharmacology, acting as an agonist or partial agonist at multiple serotonin receptor subtypes. Its primary mechanism of action involves the direct stimulation of postsynaptic 5-HT receptors.[3] Additionally, mCPP can act as a serotonin releasing agent and a reuptake inhibitor, further contributing to its multifaceted effects on the serotonergic system.[1][4]

Receptor Binding Affinity

The binding profile of mCPP across various neurotransmitter receptors is crucial for interpreting experimental results. The following table summarizes the binding affinities (Ki or IC50 values) of mCPP for human and rat receptors.

Receptor SubtypeSpeciesBinding Affinity (nM)Reference
5-HT1AHuman360 - 1300 (IC50)[5]
5-HT1BHuman360 - 1300 (IC50)[5]
5-HT1DHuman360 - 1300 (IC50)[5]
5-HT2AHuman32.1 (Ki)[1]
5-HT2BHuman28.8 (Ki)[1]
5-HT2CHuman3.4 (Ki)[1]
5-HT Transporter (SERT)Human230 (IC50)[3]
α2-AdrenergicHuman570 (IC50)[5]

Mechanism of Action Signaling Pathway

The following diagram illustrates the primary signaling pathways activated by mCPP through its interaction with 5-HT2C receptors, which are strongly implicated in its anxiogenic and anorectic effects.

mCPP_Signaling_Pathway mCPP mCPP HTR2C 5-HT2C Receptor mCPP->HTR2C Gq_G11 Gq/G11 HTR2C->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Excitation Neuronal Excitation & Downstream Effects (e.g., Anxiety, Satiety) Ca_release->Neuronal_Excitation PKC_activation->Neuronal_Excitation

mCPP signaling via the 5-HT2C receptor.

Experimental Protocols

Rodent Model of Anxiety using mCPP

mCPP is widely used to induce anxiety-like behaviors in rodents, providing a model to screen for potential anxiolytic compounds.[6][7] The elevated plus-maze (EPM) and light-dark box tests are common behavioral paradigms for this purpose.

Objective: To assess the anxiogenic effects of mCPP and evaluate the efficacy of a test compound in reversing these effects.

Materials:

  • m-Chlorophenylpiperazine (mCPP) hydrochloride

  • Saline (0.9% NaCl)

  • Test compound

  • Male rats (e.g., Sprague-Dawley, 250-300g) or mice (e.g., C57BL/6, 25-30g)

  • Elevated Plus-Maze (EPM) or Light-Dark Box apparatus

  • Video tracking software

Procedure:

  • Acclimation: Allow animals to acclimate to the housing facility for at least one week and to the testing room for at least 1 hour before the experiment.

  • Drug Preparation: Dissolve mCPP hydrochloride in saline to a final concentration of 0.5-2.0 mg/kg for rats or 1-4 mg/kg for mice.[6][7] Prepare the test compound in a suitable vehicle.

  • Dosing:

    • Administer the test compound or its vehicle via the desired route (e.g., intraperitoneally, orally).

    • After an appropriate pretreatment time (dependent on the test compound's pharmacokinetics), administer mCPP (or saline for control groups) intraperitoneally.

  • Behavioral Testing: 30 minutes after mCPP injection, place the animal in the center of the EPM or in the light compartment of the light-dark box.[6]

  • Data Collection: Record the animal's behavior for 5 minutes using video tracking software. Key parameters to measure include:

    • EPM: Time spent in the open arms, number of entries into the open and closed arms.

    • Light-Dark Box: Time spent in the light compartment, number of transitions between compartments.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant decrease in open arm time/entries or light compartment time following mCPP administration indicates an anxiogenic effect. A reversal of this effect by the test compound suggests anxiolytic properties.

In Vivo Microdialysis to Measure Serotonin Release

This protocol allows for the real-time measurement of extracellular serotonin levels in specific brain regions of freely moving animals following mCPP administration.[8][9]

Objective: To determine the effect of mCPP on serotonin efflux in a brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

Materials:

  • mCPP hydrochloride

  • Saline (0.9% NaCl)

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • Microdialysis probes and guide cannulae

  • Stereotaxic apparatus

  • Microinfusion pump

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ED)

  • Male rats (e.g., Wistar, 280-320g)

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest. Allow the animal to recover for at least 48 hours.

  • Probe Insertion and Equilibration: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) for an equilibration period of at least 2 hours.[9][10]

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 1 hour to establish a stable baseline of serotonin levels.

  • Drug Administration: Administer mCPP (e.g., 1-10 µmol/kg, i.v. or i.p.) or saline.[8]

  • Post-Injection Collection: Continue collecting dialysate samples for at least 2-3 hours after drug administration.

  • Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ED.

  • Data Analysis: Express the post-injection serotonin levels as a percentage of the baseline average. Plot the data over time and analyze using appropriate statistical methods.

Microdialysis_Workflow Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Recovery Period (≥48 hours) Surgery->Recovery Probe_Insertion Probe Insertion & Equilibration (≥2 hours) Recovery->Probe_Insertion Baseline Baseline Sample Collection (≥1 hour) Probe_Insertion->Baseline mCPP_Admin mCPP Administration (i.p. or i.v.) Baseline->mCPP_Admin Post_Admin Post-injection Sample Collection (2-3 hours) mCPP_Admin->Post_Admin HPLC HPLC-ED Analysis of Serotonin Post_Admin->HPLC Data_Analysis Data Analysis (% Baseline) HPLC->Data_Analysis

Workflow for in vivo microdialysis experiment.
Drug Discrimination Studies

Drug discrimination paradigms are used to assess the subjective effects of a drug in animals.[11][12] Rats or other animals can be trained to discriminate mCPP from vehicle, and this model can be used to test whether other compounds produce similar subjective effects.

Objective: To determine if a test compound produces mCPP-like subjective effects.

Materials:

  • mCPP hydrochloride

  • Saline (0.9% NaCl)

  • Test compound

  • Operant conditioning chambers equipped with two levers and a reinforcer delivery system (e.g., food pellets, sweetened milk).[11]

  • Rats (e.g., Sprague-Dawley or Fischer 344)

Procedure:

  • Training:

    • On training days, administer either mCPP (e.g., 0.8-1.4 mg/kg, i.p.) or saline 15-30 minutes before placing the rat in the operant chamber.[11][12]

    • Reinforce responses on one lever (e.g., the left lever) after mCPP administration and on the other lever (the right lever) after saline administration, typically on a fixed-ratio schedule.

    • Continue training until the animals reliably respond on the correct lever (e.g., >80% accuracy for several consecutive days).

  • Substitution Testing:

    • Once the discrimination is established, administer various doses of the test compound instead of mCPP or saline.

    • Record the percentage of responses on the mCPP-appropriate lever.

  • Data Analysis:

    • If the animals predominantly respond on the mCPP-appropriate lever after administration of the test compound, it is said to "substitute" for mCPP, indicating similar subjective effects.

    • Partial substitution may also be observed.

Conclusion

1-(3-Chlorophenyl)piperazine (mCPP) is a valuable research tool for investigating the serotonergic system's role in CNS disorders. Its ability to act on multiple 5-HT receptor subtypes allows for the study of complex serotonergic modulation. The protocols provided herein offer standardized methods for utilizing mCPP to induce anxiety-like states, measure serotonin release, and assess subjective drug effects in preclinical models. When interpreting data generated using mCPP, its complex pharmacological profile and potential off-target effects should always be considered.

References

Application Notes and Protocols for In Vivo Studies Using 1-(3-Chlorophenyl)piperazine (mCPP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chlorophenyl)piperazine, commonly known as mCPP, is a psychoactive compound that acts as a non-selective serotonin (5-HT) receptor agonist and serotonin-releasing agent.[1][2] It is an active metabolite of the antidepressant trazodone.[3] Due to its significant affinity for various serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, and 5-HT7, as well as the serotonin transporter (SERT), mCPP is widely utilized in preclinical and clinical research to probe the function of the serotonergic system.[1][2] Its administration can induce a range of behavioral and physiological effects, making it a valuable tool for studying anxiety, depression, migraines, and obsessive-compulsive disorder.[1] These application notes provide a comprehensive overview of in vivo studies using mCPP, including detailed experimental protocols and quantitative data summaries.

Data Presentation: Summary of In Vivo Studies

The following tables summarize quantitative data from various in vivo studies involving the administration of mCPP to different animal models and humans.

Table 1: Neurochemical Effects of mCPP in Rats

Animal ModelDosage & RouteBrain RegionNeurotransmitter ChangeAnalytical MethodReference
Wistar Rats0.25 or 2.5 mg/kg, IVHippocampus300-1,400% increase in extracellular serotoninIn vivo microdialysis[4]
Wistar Rats0.25 or 2.5 mg/kg, IVNucleus Accumbens & Striatum125-170% increase in extracellular dopamineIn vivo microdialysis[4]
Sprague-Dawley Rats1-100 µM (local infusion)Nucleus AccumbensIncreased extracellular 5-HTIn vivo microdialysis[5]
Sprague-Dawley Rats1-10 µmol/kg, IVNot specifiedDose-related increases in 5-HTNot specified[5]

Table 2: Behavioral Effects of mCPP in Rodents

Animal ModelDosage & RouteBehavioral TestKey FindingsReference
ICR Mice1, 2, or 4 mg/kg, IPElevated Plus-MazeShortened time in open arms and decreased percentage of time in open arms[6]
ICR Mice1, 2, or 4 mg/kg, IPOpen Field TestShortened center zone distance and reduced number of entries to the central zone[6]
ICR Mice1, 2, or 4 mg/kg, IPHole-Board TestReduced head-dip counts and increased head-dip latency[6]
Rats0.5 µg (intra-hippocampal)Social Interaction TestDecreased total interaction time (anxiogenic-like effect)[7]
Rats4 µg (ICV)Social Interaction TestDecreased total interaction time (anxiogenic-like effect)[7]
Rats1 mg/kg, twice daily for 5 weeks (with haloperidol)Vacuous Chewing Movements (VCMs)Enhanced hypophagic and anxiogenic-like effects of mCPP[8][9]

Table 3: Pharmacokinetic and Neuroendocrine Effects of mCPP in Humans

SubjectsDosage & RouteKey Pharmacokinetic ParametersNeuroendocrine EffectsReference
Healthy Male Volunteers (n=12)IV and OralAbsolute bioavailability: 12-84%; Elimination half-life: 2.4-6.8 h (IV), 2.6-6.1 h (oral)Significant increase in ACTH, cortisol, and prolactin levels[10]
Normal Subjects (n=20)0.25 and 0.5 mg/kg, OralNot specifiedNon-linear dose-response increase in ACTH, cortisol, and prolactin[11]
MDMA Users (n=25) and Controls (n=25)0.08 mg/kg, IVNot specifiedDiminished cortisol and prolactin responses in male MDMA users[12][13]

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Serotonin and Dopamine Measurement in Rats

Objective: To measure extracellular levels of serotonin and dopamine in specific brain regions following mCPP administration.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • 1-(3-Chlorophenyl)piperazine (mCPP)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12)

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

Procedure:

  • Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., hippocampus or nucleus accumbens). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.

  • Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples every 20 minutes for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.

  • mCPP Administration: Administer mCPP via the desired route (e.g., intravenous injection of 0.25 or 2.5 mg/kg).[4]

  • Post-injection Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Analysis: Analyze the dialysate samples using HPLC with electrochemical detection to quantify the concentrations of serotonin and dopamine.

  • Data Expression: Express the results as a percentage change from the baseline levels.

Protocol 2: Elevated Plus-Maze Test for Anxiety-Like Behavior in Mice

Objective: To assess the anxiogenic-like effects of mCPP in mice.

Materials:

  • Male ICR mice (20-25g)

  • 1-(3-Chlorophenyl)piperazine (mCPP)

  • Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor)

  • Video tracking software

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

  • mCPP Administration: Administer mCPP via intraperitoneal (IP) injection at doses of 1, 2, or 4 mg/kg.[6] A control group should receive a vehicle injection (e.g., saline).

  • Testing: 30 minutes after the injection, place the mouse in the center of the elevated plus-maze, facing an open arm.[6]

  • Recording: Record the behavior of the mouse for 5 minutes using a video camera.

  • Analysis: Analyze the video recordings to determine the time spent in the open arms, the number of entries into the open arms, the time spent in the closed arms, and the number of entries into the closed arms.

  • Data Interpretation: A decrease in the time spent and the number of entries into the open arms is indicative of anxiogenic-like behavior.

Visualizations

mCPP_Signaling_Pathway cluster_receptors Serotonin Receptors cluster_effects Downstream Effects mCPP 1-(3-Chlorophenyl)piperazine (mCPP) 5-HT1A 5-HT1A mCPP->5-HT1A 5-HT1B 5-HT1B mCPP->5-HT1B 5-HT2A 5-HT2A mCPP->5-HT2A 5-HT2B 5-HT2B mCPP->5-HT2B 5-HT2C 5-HT2C mCPP->5-HT2C 5-HT3 5-HT3 mCPP->5-HT3 5-HT7 5-HT7 mCPP->5-HT7 SERT Serotonin Transporter (SERT) mCPP->SERT Dopamine_Release Increased Dopamine Release mCPP->Dopamine_Release Headache Headache/Migraine 5-HT2B->Headache Anxiety Anxiogenic Effects 5-HT2C->Anxiety Anorexia Anorectic Effects 5-HT2C->Anorexia Serotonin_Release Increased Serotonin Release SERT->Serotonin_Release

Caption: Signaling pathways activated by mCPP.

Experimental_Workflow_Anxiety_Model start Start: Acclimation of Mice injection Intraperitoneal Injection (mCPP or Vehicle) start->injection wait 30-minute Waiting Period injection->wait epm Elevated Plus-Maze Test (5 minutes) wait->epm oft Open Field Test wait->oft hbt Hole-Board Test wait->hbt analysis Behavioral Data Analysis epm->analysis oft->analysis hbt->analysis end End: Assessment of Anxiety-Like Behavior analysis->end

Caption: Experimental workflow for mCPP-induced anxiety model.

Disclaimer: The information provided in these application notes is for research purposes only. All experiments involving animals must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Appropriate safety precautions should be taken when handling mCPP.

References

Application Notes and Protocols for In Vitro Evaluation of 1-(3-Chlorophenyl)-4-propylpiperazine (mCPP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to characterize the pharmacological activity of 1-(3-Chlorophenyl)-4-propylpiperazine (mCPP), a compound with significant effects on the serotonergic system. The following sections detail its binding affinity and functional activity at various neurotransmitter receptors and transporters, along with detailed protocols for key experiments.

Data Presentation

The following tables summarize the quantitative data for mCPP's binding affinities and functional potencies at various molecular targets.

Table 1: Receptor Binding Affinities of mCPP

Receptor SubtypeRadioligandTissue/Cell LineKᵢ (nM)IC₅₀ (nM)Reference
5-HT₁ₐ[³H]8-OH-DPATHuman Brain360[1]
5-HT₁ₑ[³H]5-HTHuman Brain1300[1]
5-HT₂ₐ[³H]KetanserinHuman Brain32.1640[1][2]
5-HT₂c[³H]MesulergineHuman Brain3.4[2]
5-HT₃[³H]GR65630Human Brain1100[1]
α₁-Adrenergic[³H]PrazosinHuman Brain2500[1]
α₂-Adrenergic[³H]RauwolscineHuman Brain570[1]
β-Adrenergic[³H]DihydroalprenololHuman Brain24,000[1]
Dopamine D₂[³H]SpiperoneHuman Brain>10,000[1]
Muscarinic[³H]QNBHuman Brain13,000[1]

Table 2: Neurotransmitter Transporter Affinity of mCPP

TransporterRadioligandTissue/Cell LineKᵢ (nM)IC₅₀ (nM)Reference
Serotonin (SERT)[¹²⁵I]RTI-55Human Occipital Cortex230[3]
Norepinephrine (NET)[³H]NisoxetineRat Brain~1000[4]
Dopamine (DAT)[³H]WIN 35,428Rat Striatum>10,000

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptors

This protocol describes a method to determine the binding affinity of mCPP for serotonin receptors, such as 5-HT₂ₐ and 5-HT₂c, using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells expressing the target human serotonin receptor subtype (e.g., HEK293-h5-HT₂ₐ)

  • Radioligand (e.g., [³H]Ketanserin for 5-HT₂ₐ, [³H]Mesulergine for 5-HT₂c)

  • This compound (mCPP)

  • Non-specific binding control (e.g., 10 µM Mianserin for 5-HT₂)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

  • Harvester

Procedure:

  • Prepare serial dilutions of mCPP in assay buffer.

  • In a 96-well microplate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand concentration, and 50 µL of either mCPP dilution, assay buffer (for total binding), or non-specific binding control.

  • Add 50 µL of the cell membrane preparation (containing 10-50 µg of protein) to each well.

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Allow the filters to dry, then place them in scintillation vials with 4 mL of scintillation cocktail.

  • Measure the radioactivity in a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of mCPP by non-linear regression analysis of the competition binding data. The Kᵢ value can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assay: Gq/11-Mediated Intracellular Calcium Mobilization

This protocol measures the functional agonist activity of mCPP at Gq-coupled receptors, such as the 5-HT₂c receptor, by detecting changes in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂c receptor

  • This compound (mCPP)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with an injector

Procedure:

  • Seed the HEK293-h5-HT₂c cells into 96-well black, clear-bottom microplates and culture overnight.

  • Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).

  • Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Wash the cells twice with 100 µL of assay buffer.

  • Add 100 µL of assay buffer to each well.

  • Prepare serial dilutions of mCPP in assay buffer.

  • Place the plate in the fluorescence microplate reader and measure the baseline fluorescence for 10-20 seconds.

  • Inject 25 µL of the mCPP dilutions into the wells and continue to measure the fluorescence intensity every 1-2 seconds for at least 2 minutes.

  • The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

  • Analyze the data by calculating the peak fluorescence response over baseline and determine the EC₅₀ value of mCPP from the dose-response curve.

Neurotransmitter Transporter Uptake Assay

This protocol assesses the ability of mCPP to inhibit the reuptake of neurotransmitters, such as serotonin, through their respective transporters (e.g., SERT).

Materials:

  • HEK293 cells stably expressing the human serotonin transporter (hSERT)

  • [³H]Serotonin ([³H]5-HT)

  • This compound (mCPP)

  • Non-specific uptake control (e.g., 10 µM Fluoxetine)

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM glucose, 2.2 mM CaCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

  • Harvester

Procedure:

  • Seed the HEK293-hSERT cells into 96-well plates and culture until confluent.

  • Prepare serial dilutions of mCPP in uptake buffer.

  • Wash the cells twice with 200 µL of uptake buffer.

  • Pre-incubate the cells with 100 µL of the mCPP dilutions or non-specific uptake control for 10 minutes at 37°C.

  • Add 25 µL of [³H]5-HT (final concentration ~10 nM) to each well to initiate the uptake.

  • Incubate for 10 minutes at 37°C.

  • Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold uptake buffer.

  • Lyse the cells with 50 µL of 0.1 M NaOH.

  • Transfer the lysate to scintillation vials with 4 mL of scintillation cocktail.

  • Measure the radioactivity in a microplate scintillation counter.

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Determine the IC₅₀ value of mCPP for the inhibition of serotonin uptake.

Visualizations

The following diagrams illustrate key pathways and workflows related to the in vitro assessment of mCPP.

G mCPP mCPP Receptor 5-HT2C Receptor (GPCR) mCPP->Receptor Gq11 Gαq/11 Receptor->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

Caption: Signaling pathway of mCPP at the 5-HT₂c receptor.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Filtration & Washing cluster_3 Detection & Analysis A Prepare Cell Membranes (Receptor Source) D Combine Membranes, Radioligand, and mCPP in 96-well Plate A->D B Prepare Radioligand ([³H]Ketanserin) B->D C Prepare mCPP Dilutions C->D E Incubate at Room Temperature D->E F Filter through Glass Fiber Filters E->F G Wash Filters F->G H Add Scintillation Cocktail G->H I Measure Radioactivity H->I J Calculate IC₅₀ and Kᵢ I->J

Caption: Workflow for a radioligand binding assay.

G cluster_0 Cell Preparation cluster_1 Assay cluster_2 Termination & Lysis cluster_3 Detection & Analysis A Seed hSERT-expressing Cells in 96-well Plate B Pre-incubate with mCPP A->B C Add [³H]Serotonin B->C D Incubate at 37°C C->D E Wash with Ice-cold Buffer D->E F Lyse Cells E->F G Measure Radioactivity F->G H Calculate IC₅₀ G->H

Caption: Workflow for a neurotransmitter uptake assay.

References

Application Notes and Protocols for the Experimental Design of Studying Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the experimental design of studying piperazine derivatives. The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, found in a wide array of therapeutic agents due to its favorable physicochemical and pharmacological properties.[1][2][3][4] These guidelines will cover the essential stages of research, from initial synthesis and characterization to comprehensive biological and toxicological evaluation.

Introduction to Piperazine Derivatives

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a versatile scaffold in drug discovery.[3][5] Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, antipsychotic, antidepressant, anxiolytic, anticancer, antimicrobial, and anti-inflammatory effects.[2][4][6][7][8][9][10] The two nitrogen atoms of the piperazine core provide opportunities for structural modification, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties.[1][3]

General Experimental Workflow

A systematic approach is crucial for the efficient and effective study of novel piperazine derivatives. The typical workflow involves a multi-step process from compound synthesis to preclinical evaluation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation cluster_toxicology Toxicological Assessment synthesis Synthesis of Derivatives purification Purification (e.g., Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry (MS) purification->ms ftir FT-IR Spectroscopy purification->ftir purity Purity Analysis (e.g., HPLC) purification->purity in_vitro In Vitro Assays purity->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo cytotoxicity Cytotoxicity Assays in_vivo->cytotoxicity genotoxicity Genotoxicity Assays in_vivo->genotoxicity in_vivo_tox In Vivo Toxicity in_vivo->in_vivo_tox

Figure 1: General experimental workflow for studying piperazine derivatives.

Experimental Protocols

Synthesis of Piperazine Derivatives

The synthesis of piperazine derivatives can be achieved through various organic reactions. A common approach involves the N-alkylation or N-arylation of a piperazine core with suitable electrophiles.

Protocol 3.1.1: General Procedure for N-Alkylation/Arylation

  • Reaction Setup: In a round-bottom flask, dissolve the starting piperazine (1 equivalent) in a suitable solvent (e.g., dichloromethane, acetonitrile, or DMF).

  • Addition of Base: Add a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate; 1.2-2 equivalents) to the solution.

  • Addition of Electrophile: Slowly add the desired alkyl halide or aryl halide (1-1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or an elevated temperature (e.g., 50-80 °C) for a specified time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]

Structural Characterization

The identity and purity of the synthesized compounds must be confirmed using various spectroscopic techniques.[12][13][14]

Protocol 3.2.1: Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Obtain high-resolution mass spectra (HRMS) to confirm the molecular weight and elemental composition of the synthesized compounds.[13]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Record FT-IR spectra to identify the characteristic functional groups present in the molecules.[12]

In Vitro Biological Evaluation

In vitro assays are essential for determining the biological activity of the synthesized piperazine derivatives at the molecular and cellular levels.

Protocol 3.3.1: Receptor Binding Assay (e.g., 5-HT₁A Receptor)

This protocol is adapted from studies investigating the interaction of piperazine derivatives with serotonin receptors.[6]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target receptor (e.g., HEK293 cells expressing human 5-HT₁A receptor).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁A) and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes).

  • Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) values using the Cheng-Prusoff equation.[6]

Protocol 3.3.2: Enzyme Inhibition Assay (e.g., Dipeptidyl Peptidase-IV - DPP-IV)

This protocol is based on studies evaluating piperazine derivatives as DPP-IV inhibitors.[15][16]

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the DPP-IV enzyme, a suitable buffer, and the chromogenic or fluorogenic substrate (e.g., Gly-Pro-p-nitroanilide).

  • Compound Addition: Add varying concentrations of the piperazine derivative to the wells.

  • Incubation: Incubate the plate at 37 °C for a specific time.

  • Measurement: Measure the absorbance or fluorescence at a specific wavelength to determine the amount of product formed.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 3.3.3: Antimicrobial Activity Assay (Broth Microdilution Method)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.[9][11]

  • Bacterial/Fungal Suspension: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the piperazine derivatives in the broth in a 96-well microtiter plate.

  • Inoculation: Add the microbial suspension to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C for bacteria, 28 °C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

In Vivo Pharmacological Evaluation

In vivo studies are conducted to assess the efficacy and pharmacokinetic profile of promising lead compounds in animal models.

Protocol 3.4.1: Antidepressant Activity (Forced Swim Test - FST) in Mice

The FST is a common behavioral test used to screen for antidepressant activity.[6][17]

  • Animal Acclimatization: Acclimatize male mice to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: Administer the test compound, a vehicle control, or a standard antidepressant (e.g., fluoxetine) intraperitoneally (i.p.) or orally (p.o.) at a specific time before the test.[17]

  • Test Procedure: Individually place each mouse in a transparent cylinder filled with water (25 ± 1 °C) for a 6-minute session.

  • Behavioral Scoring: During the last 4 minutes of the session, record the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.[6]

Protocol 3.4.2: Antipsychotic Activity (Apomorphine-Induced Climbing) in Mice

This model is used to evaluate the dopamine receptor blocking activity of potential antipsychotic drugs.[18][7]

  • Animal Acclimatization and Drug Administration: Similar to the FST protocol.

  • Apomorphine Induction: 30 minutes after drug administration, inject the mice with apomorphine (a dopamine agonist).

  • Behavioral Observation: Observe the mice for climbing behavior for a period of 30 minutes.

  • Scoring: Score the climbing behavior at regular intervals. A reduction in climbing behavior compared to the control group suggests antipsychotic potential.[18]

Data Presentation

Quantitative data from the experimental studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Physicochemical and Purity Data for Synthesized Piperazine Derivatives

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Purity (HPLC, %)
PD-01 C₁₇H₂₅N₃O287.40120-12285>98
PD-02 C₁₈H₂₇N₃O301.43135-13778>99
PD-03 C₁₇H₂₄ClN₃O321.85142-14482>98

Table 2: In Vitro Biological Activity of Piperazine Derivatives

Compound ID5-HT₁A Binding (Ki, nM)DPP-IV Inhibition (IC₅₀, µM)MIC vs. S. aureus (µg/mL)
PD-01 10.55.232
PD-02 5.82.116
PD-03 15.28.964
Reference 1.2 (8-OH-DPAT)0.5 (Sitagliptin)8 (Ciprofloxacin)

Table 3: In Vivo Efficacy of Lead Piperazine Derivatives in Mice

Compound IDDose (mg/kg, i.p.)Immobility Time in FST (s)Apomorphine-Induced Climbing Score
Vehicle -180 ± 1015 ± 2
PD-02 10120 ± 88 ± 1
PD-02 2095 ± 7 5 ± 1
Reference 20 (Fluoxetine)105 ± 9 -
Reference 1 (Haloperidol)-4 ± 1
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle group.

Signaling Pathways

Piperazine derivatives often exert their pharmacological effects by modulating specific signaling pathways. Understanding these pathways is crucial for mechanism-of-action studies.

Serotonergic Signaling Pathway

Many piperazine derivatives with antidepressant and anxiolytic properties target serotonin (5-HT) receptors, particularly the 5-HT₁A receptor.[6][17]

serotonergic_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylate Cyclase g_protein->ac inhibits camp cAMP ac->camp pka PKA camp->pka activates creb CREB pka->creb phosphorylates gene_expression Gene Expression (e.g., BDNF) creb->gene_expression regulates ligand Piperazine Derivative (Agonist) ligand->receptor

Figure 2: Simplified 5-HT₁A receptor signaling pathway modulated by piperazine agonists.

Toxicological Assessment

Early assessment of the toxicological profile of piperazine derivatives is critical to identify potential safety concerns.[3][19]

Protocol 6.1: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine derivatives for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the CC₅₀ (the concentration that causes 50% cell death).

Protocol 6.2: Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[20]

  • Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine.

  • Exposure: Expose the bacteria to various concentrations of the test compound, with and without a metabolic activation system (S9 mix).

  • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Revertant Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertants compared to the control indicates mutagenic potential.[20]

Conclusion

This document provides a comprehensive framework for the experimental design of studying piperazine derivatives. By following these standardized protocols, researchers can ensure the generation of high-quality, reproducible data, facilitating the discovery and development of novel piperazine-based therapeutic agents. Adherence to a systematic workflow, from synthesis and characterization to detailed biological and toxicological evaluation, is paramount for success in this field.

References

Application Notes and Protocols for 1-(3-Chlorophenyl)-4-propylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and experimental use of 1-(3-Chlorophenyl)-4-propylpiperazine, a compound of interest for neuropharmacological research. The following protocols and data are intended to guide the preparation and application of this compound in laboratory settings.

Physicochemical Properties and Solubility

Table 1: Solubility of this compound and Related Compounds

SolventThis compound (Predicted)1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine HCl (Reported)
WaterLikely soluble, especially the HCl saltSoluble[2]
EthanolLikely solubleSoluble[2]
DMSOLikely soluble, warming may be requiredSoluble (warm)[1]
MethanolLikely soluble, warming may be requiredSoluble (warm)[1]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution of this compound, suitable for dilution in cell culture media for in vitro experiments.

Materials:

  • This compound (or its hydrochloride salt)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sterile filters (0.22 µm)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Vortex the solution thoroughly to facilitate dissolution.

  • Warming (Optional): If the compound does not fully dissolve, warm the solution in a water bath or heat block at 37°C for 5-10 minutes. Vortex again.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Dosing Solutions for In Vivo Studies

This protocol provides a general method for preparing a dosing solution of this compound for administration to laboratory animals. The choice of vehicle may need to be optimized based on the specific experimental requirements and animal model.

Materials:

  • This compound (or its hydrochloride salt)

  • Vehicle solution (e.g., sterile saline, 10% Tween® 80 in sterile water)

  • Sterile glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation: Prepare the desired vehicle solution under sterile conditions.

  • Calculating the Amount: Calculate the required amount of this compound based on the desired dose and the concentration of the final dosing solution.

  • Dissolution: Add the weighed compound to the vehicle. Vortex vigorously.

  • Sonication (Optional): If complete dissolution is difficult, sonicate the solution for 5-10 minutes.

  • Final Volume Adjustment: Adjust the final volume with the vehicle to achieve the target concentration.

  • Storage: Prepare the dosing solution fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light.

Mechanism of Action and Signaling Pathway

Arylpiperazine compounds, including the closely related and well-studied m-Chlorophenylpiperazine (mCPP), are known to exert their effects primarily through interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors[3]. These are predominantly G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. Based on the activity of similar compounds, this compound is predicted to act as an agonist at various 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT2C.

The activation of these receptors can lead to a variety of downstream cellular responses depending on the specific G-protein they are coupled to (Gi/o, Gq/11, or Gs)[4][5].

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies weigh Weigh Compound dissolve Dissolve in Vehicle (e.g., DMSO, Saline) weigh->dissolve treatment Treat with Compound dissolve->treatment Dilute in Media administration Administer Compound dissolve->administration Prepare Dosing Solution cell_culture Cell Culture (e.g., Neuronal Cells) cell_culture->treatment assay Perform Assay (e.g., Receptor Binding, Functional Assay) treatment->assay animal_model Animal Model (e.g., Rodent) animal_model->administration behavioral Behavioral Testing administration->behavioral

Caption: Experimental workflow for this compound.

serotonin_signaling Serotonin Receptor Signaling Pathway cluster_receptor 5-HT Receptor (GPCR) cluster_gprotein G-Protein cluster_effector Effector Enzymes cluster_second_messenger Second Messengers cluster_downstream Downstream Effects ligand This compound receptor 5-HT Receptor ligand->receptor g_protein Gα (Gi/o, Gq/11, Gs) receptor->g_protein beta_gamma Gβγ ac Adenylate Cyclase g_protein->ac Gi/o (-) / Gs (+) plc Phospholipase C g_protein->plc Gq/11 (+) camp cAMP ac->camp dag DAG plc->dag ip3 IP3 plc->ip3 pka PKA camp->pka pkc PKC dag->pkc ca_release Ca2+ Release ip3->ca_release cellular_response Cellular Response (e.g., Gene Expression, Neuronal Excitability) pka->cellular_response pkc->cellular_response ca_release->cellular_response

Caption: Serotonin receptor signaling pathway.

References

Application Notes and Protocols for 1-(3-Chlorophenyl)-4-propylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the preparation of stock solutions of 1-(3-Chlorophenyl)-4-propylpiperazine, a substituted piperazine derivative, for use in scientific research. The information is intended for researchers, scientists, and drug development professionals.

Chemical Properties and Data

This compound is a 4-substituted chlorophenylpiperazine.[1] The following table summarizes its key chemical properties.

PropertyValueSource
IUPAC NameThis compoundPubChem[2]
SynonymsCHEMBL27192, DTXSID20566113PubChem[2]
CAS Number144146-59-8PubChem[2]
Molecular FormulaC13H19ClN2PubChem[2]
Molecular Weight238.75 g/mol PubChem[2]
AppearanceWhite to off-white solid (presumed based on similar compounds)N/A
SolubilityNo specific data available. Similar compounds are soluble in Dimethyl Sulfoxide (DMSO) and warm Methanol. General phenylpiperazine derivatives are soluble in organic solvents like ethanol and DMSO.Inferred from related compounds
StorageStore in a cool, dry, and well-ventilated area away from light.General recommendation for chemical compounds

Biological Activity and Signaling Pathway

This compound exhibits affinity for serotonin 5-HT1A and 5-HT2 receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological and pathological processes, including mood, cognition, and smooth muscle contraction. Upon ligand binding, these receptors activate intracellular signaling cascades. The diagram below illustrates a simplified representation of the signaling pathways associated with 5-HT1A and 5-HT2A receptors.

G cluster_membrane Cell Membrane cluster_5HT1A 5-HT1A Receptor cluster_5HT2A 5-HT2A Receptor cluster_cytosol Cytosol cluster_response Cellular Response CPP This compound R_5HT1A 5-HT1A CPP->R_5HT1A binds to R_5HT2A 5-HT2A CPP->R_5HT2A binds to G_alpha_i Gαi R_5HT1A->G_alpha_i activates AC Adenylyl Cyclase G_alpha_i->AC inhibits cAMP cAMP AC->cAMP G_alpha_q Gαq R_5HT2A->G_alpha_q activates PLC Phospholipase C G_alpha_q->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes PKA Protein Kinase A cAMP->PKA activates Response1 Neuronal Inhibition, Behavioral Effects PKA->Response1 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 induces PKC Protein Kinase C DAG->PKC activates Response2 Neuronal Excitation, Smooth Muscle Contraction Ca2->Response2 PKC->Ca2 synergizes with PKC->Response2

Caption: Simplified signaling pathways of 5-HT1A and 5-HT2A receptors.

Experimental Protocol: Preparation of Stock Solutions

This protocol provides a general procedure for preparing a stock solution of this compound. The optimal solvent and concentration may need to be determined empirically for your specific application.

3.1. Materials

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

3.2. Procedure

  • Calculate the required mass: To prepare a 10 mM stock solution in 1 mL of DMSO, use the following calculation:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 238.75 g/mol * 1000 mg/g = 2.3875 mg

  • Weigh the compound: Carefully weigh out approximately 2.39 mg of this compound using an analytical balance. For accuracy, it is recommended to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of solvent (e.g., 4.19 mL for 10 mM).

  • Dissolution:

    • Add the weighed compound to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use the solution within one month. For storage at -80°C, the solution may be stable for up to six months.

3.3. Workflow for Stock Solution Preparation

G start Start calculate Calculate Mass for Desired Concentration start->calculate weigh Weigh Compound on Analytical Balance calculate->weigh dissolve Add Solvent (e.g., DMSO) and Vortex to Dissolve weigh->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution warm Gentle Warming (if necessary) check_dissolution->warm No aliquot Aliquot into Single-Use Tubes check_dissolution->aliquot Yes warm->dissolve store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a stock solution.

Disclaimer: This information is for research use only. Please consult the relevant Safety Data Sheet (SDS) before handling the chemical. The provided protocols are general recommendations and may require optimization for specific experimental needs.

References

Application of 1-(3-Chlorophenyl)piperazine (mCPP) in Behavioral Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Compound Specificity: The compound "1-(3-Chlorophenyl)-4-propylpiperazine" is not extensively characterized in publicly available behavioral research literature. However, the structurally similar and widely studied compound, 1-(3-Chlorophenyl)piperazine (mCPP) , is a key pharmacological tool in behavioral neuroscience. This document will focus on the applications of mCPP, a non-selective serotonin receptor agonist and a metabolite of the antidepressant trazodone, which is frequently used to investigate the role of the serotonergic system in various behaviors.[1][2]

Application Notes

1-(3-Chlorophenyl)piperazine (mCPP) is a versatile research compound primarily utilized for its agonist activity at serotonin (5-HT) receptors, with a notable affinity for the 5-HT2C subtype.[3][4] Its administration in preclinical and clinical studies elicits a range of behavioral and physiological responses, making it a valuable tool for modeling psychiatric conditions and probing the function of the serotonergic system.

Primary Applications:

  • Anxiety and Panic Models: mCPP reliably induces anxiogenic-like effects in animal models.[5][6][7][8] This makes it a standard pharmacological agent for inducing a state of anxiety to test the efficacy of novel anxiolytic compounds.

  • Obsessive-Compulsive Disorder (OCD) Models: In rodents, mCPP can induce ritualistic chewing behavior, which serves as an animal model for the compulsive aspects of OCD.[9] This model is valuable for screening potential anti-compulsive treatments.

  • Feeding Behavior and Appetite Regulation: mCPP has been shown to induce hypophagia (reduced food intake) in both food-deprived and freely-feeding animals.[1] This effect is primarily mediated by its action on 5-HT1C and 5-HT1B receptors, making it a useful tool for studying the serotonergic regulation of appetite and for screening potential anti-obesity drugs.[10]

  • Neuroendocrine Studies: Administration of mCPP leads to measurable changes in hormone levels, such as increased plasma prolactin and cortisol.[11][12] These neuroendocrine responses are often used as biomarkers for central serotonergic activity in both preclinical and clinical research.

Mechanism of Action: mCPP acts as a direct agonist at multiple serotonin receptors, with a particularly high affinity for the 5-HT2C receptor.[3][13] It also has affinity for 5-HT1B and 5-HT2A receptors and has been shown to interact with the serotonin transporter.[6][14] Its anxiogenic and hypophagic effects are largely attributed to its agonism at postsynaptic 5-HT2C receptors.[10][13]

Quantitative Data Summary

The following tables summarize quantitative data from behavioral studies using mCPP.

Table 1: Dose-Response Effects of mCPP in Anxiety Models

Animal ModelSpeciesRoute of AdministrationmCPP Dose RangeKey Behavioral EffectsReference
Elevated Plus MazeRatIntraperitoneal (i.p.)0.125 - 1.0 mg/kgDose-dependent decrease in open arm exploration.[13]
Social Interaction TestRatIntraperitoneal (i.p.)0.1 - 1.0 mg/kgReduction in total social interaction time.[8]
Light-Dark BoxRatNot specified0.5 mg/kgSignificant decrease in exploratory activity in the light compartment.[7]
Anxiety ModelMouseIntraperitoneal (i.p.)1, 2, 4 mg/kgInduction of anxiety-like behaviors.[5]

Table 2: Effects of mCPP on Feeding Behavior

Animal ModelSpeciesRoute of AdministrationmCPP DoseKey Behavioral EffectsReference
Freely FeedingRatNot specifiedNot specifiedInduces hypophagia.[1]
Palatable Snack IntakeHumanOral30 mgDecreased rated appetite and intake of a palatable snack.[15]

Experimental Protocols

Protocol 1: Induction of Anxiety-Like Behavior using the Elevated Plus Maze (EPM)

Objective: To assess the anxiogenic potential of a test compound by measuring its ability to reverse mCPP-induced anxiety-like behavior in rodents.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms).[16][17]

  • Male Sprague-Dawley rats.

  • 1-(3-Chlorophenyl)piperazine (mCPP), dissolved in saline.

  • Vehicle (saline).

  • Test compound.

  • Video tracking software.

Procedure:

  • Habituation: Acclimate rats to the testing room for at least 60 minutes before the experiment.[16]

  • Drug Administration:

    • Administer the test compound or its vehicle via the desired route (e.g., i.p., oral).

    • After the appropriate pretreatment time, administer mCPP (e.g., 0.5 mg/kg, i.p.) or vehicle.

    • A typical time between mCPP administration and testing is 30 minutes.[5]

  • EPM Testing:

    • Place the rat in the center of the EPM, facing a closed arm.[17]

    • Allow the animal to freely explore the maze for 5 minutes.[16]

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Using video tracking software, quantify the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Anxiogenic effect of mCPP is indicated by a significant decrease in open arm exploration compared to the vehicle group. Anxiolytic potential of the test compound is demonstrated by a significant reversal of the mCPP-induced decrease in open arm exploration.

Protocol 2: Social Interaction Test for Anxiogenic Effects

Objective: To evaluate the anxiogenic properties of mCPP by measuring its effect on social behavior in rats.

Materials:

  • Open-field arena.

  • Male rats, housed in pairs.

  • 1-(3-Chlorophenyl)piperazine (mCPP), dissolved in saline.

  • Vehicle (saline).

  • Video recording equipment.

Procedure:

  • Habituation: Acclimate rats to the testing room.

  • Drug Administration: Administer mCPP (e.g., 0.1 - 1.0 mg/kg, i.p.) or vehicle to both rats in a pair.[8]

  • Social Interaction Testing:

    • Place the pair of rats in the open-field arena.

    • Record their behavior for a 10-minute session.

  • Data Analysis:

    • Manually or with software, score the total time the animals spend in active social interaction (e.g., sniffing, grooming, following).[18]

    • A significant reduction in the total social interaction time in the mCPP-treated group compared to the vehicle group indicates an anxiogenic-like effect.[8]

Visualizations

experimental_workflow_epm Experimental Workflow: mCPP in Elevated Plus Maze cluster_prep Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis acclimation Acclimation of Rats to Testing Room drug_prep Preparation of mCPP and Test Compound Solutions admin_test_compound Administer Test Compound or Vehicle drug_prep->admin_test_compound admin_mcpp Administer mCPP or Vehicle admin_test_compound->admin_mcpp place_on_epm Place Rat on Elevated Plus Maze admin_mcpp->place_on_epm record_behavior Record Behavior for 5 minutes place_on_epm->record_behavior quantify_parameters Quantify Time and Entries in Open/Closed Arms record_behavior->quantify_parameters statistical_analysis Statistical Analysis and Interpretation quantify_parameters->statistical_analysis

Caption: Workflow for assessing anxiolytic compounds using mCPP in the EPM.

mcpp_signaling_pathway mCPP Signaling Pathway in Anxiety mCPP mCPP Administration receptor 5-HT2C Receptor mCPP->receptor Agonist Binding neuron Postsynaptic Neuron receptor->neuron Activation downstream Downstream Signaling Cascades neuron->downstream behavior Anxiogenic-like Behavior downstream->behavior Leads to

Caption: Simplified signaling pathway of mCPP-induced anxiety.

References

Application Notes and Protocols: Use of 1-(3-Chlorophenyl)-4-propylpiperazine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chlorophenyl)-4-propylpiperazine is a molecule belonging to the arylpiperazine class, a chemical scaffold known for its diverse pharmacological activities, particularly within the central nervous system. Compounds of this class are frequently investigated for their interactions with various neurotransmitter receptors, most notably dopamine and serotonin receptors. These interactions are critical in the development of therapeutic agents for a range of psychiatric and neurological disorders.

This document provides detailed application notes and protocols for the use of this compound and its analogs in receptor binding assays. While specific binding data for this compound is not extensively available in public literature, the provided protocols for dopamine D2-like and serotonin 5-HT2A receptors are based on established methodologies for analogous arylpiperazine compounds. The included data for structurally related compounds will serve as a valuable reference for researchers initiating their investigations.

Data Presentation: Receptor Binding Affinities of Related Arylpiperazine Compounds

The following table summarizes the receptor binding affinities (Ki in nM) of compounds structurally related to this compound, providing a comparative context for its expected pharmacological profile.

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)D2-like Receptors5-HT2 ReceptorsReference
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine0.04 nM802 nM1107 nM327 nM53 nM
m-Chlorophenylpiperazine (mCPP)-100 nM->10,000 nM-[1]

Note: Lower Ki values indicate higher binding affinity.

Mandatory Visualizations

Signaling Pathways

The interaction of arylpiperazines with dopamine and serotonin receptors initiates intracellular signaling cascades that are crucial for their pharmacological effects.

Dopamine_D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibits Dopamine Dopamine or Arylpiperazine Ligand Dopamine->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates Targets

Dopamine D2 Receptor Signaling Pathway

Serotonin_5HT2A_Signaling cluster_membrane Cell Membrane HTR2A 5-HT2A Receptor G_protein Gq/11 Protein HTR2A->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes G_protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Serotonin Serotonin or Arylpiperazine Ligand Serotonin->HTR2A Binds ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., smooth muscle contraction, platelet aggregation) Ca2->Cellular_Response PKC->Cellular_Response

Serotonin 5-HT2A Receptor Signaling Pathway
Experimental Workflow

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

Experimental_Workflow A Prepare Receptor Membranes (e.g., from cell culture or brain tissue) B Incubate Membranes with: - Radioligand (e.g., [3H]Spiperone) - Test Compound (this compound) at various concentrations A->B C Separate Bound from Free Radioligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis - Determine IC50 - Calculate Ki D->E

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(3-Chlorophenyl)-4-propylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 1-(3-Chlorophenyl)-4-propylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a standard N-alkylation reaction. It involves the reaction of 1-(3-chlorophenyl)piperazine with a propylating agent, such as a propyl halide (e.g., 1-bromopropane), in the presence of a base and a suitable solvent system. The base deprotonates the secondary amine of the piperazine, creating a nucleophile that attacks the electrophilic propyl group.

Q2: What are the common starting materials and reagents for this synthesis?

A2: The key reactants and reagents are:

  • Piperazine Substrate : 1-(3-Chlorophenyl)piperazine or its hydrochloride salt[1][2][3][4]. The hydrochloride salt is often more stable and easier to handle but requires a sufficient amount of base to neutralize the salt and deprotonate the amine.

  • Alkylating Agent : 1-Bromopropane is commonly used. 1-Bromo-3-chloropropane is also frequently cited in the literature for synthesizing a related intermediate, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine[1][2][3][4][5].

  • Base : Inorganic bases such as sodium hydroxide (NaOH)[1][2][4] and potassium carbonate (K2CO3)[3] are common.

  • Solvent : A variety of solvents can be used, often depending on the base and temperature. Common systems include a biphasic mixture of acetone and water[1][2][4], or polar aprotic solvents like acetonitrile or DMF[3].

  • Phase Transfer Catalyst (Optional) : In some protocols, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) is used to facilitate the reaction in biphasic systems[3].

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable eluent system, such as chloroform-methanol (9:1), can be used to separate the starting material from the product[3]. The spots can be visualized under UV light.

Q4: What are the common side reactions, and how can they be minimized?

A4: The primary side reaction of concern is the potential for overalkylation if the starting piperazine had two reactive N-H groups; however, with 1-(3-chlorophenyl)piperazine, this is not an issue. The main challenges are incomplete reactions and the formation of impurities from the degradation of reagents or products under harsh conditions. To minimize these:

  • Ensure the purity of your starting materials.

  • Maintain the optimal reaction temperature. Overheating can lead to degradation.

  • Use an appropriate stoichiometry of reagents. A slight excess of the alkylating agent can help drive the reaction to completion, but a large excess may complicate purification.

Q5: What is the most effective method for purifying the final product?

A5: Purification typically involves several steps:

  • Workup : After the reaction, an aqueous workup is performed to remove the base and other inorganic salts. The organic layer is separated, dried, and concentrated under reduced pressure to yield the crude product, often as an oil[1][2][4].

  • Acidification & Crystallization : The crude oily base is often converted to its hydrochloride salt by dissolving it in a suitable solvent (like acetone or ethanol) and treating it with hydrochloric acid[1][5]. The hydrochloride salt is typically a stable, crystalline solid that can be easily filtered and purified by recrystallization from solvents like water or ethanol[1][5].

  • Conversion back to Free Base (if needed) : The purified hydrochloride salt can be converted back to the free base by treating it with an aqueous base (e.g., 10% NaOH) and extracting it with an organic solvent like ether[2].

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective Base : The base may be old, hydrated, or not strong enough to deprotonate the piperazine nitrogen. 2. Incorrect pH : If starting with the hydrochloride salt, an insufficient amount of base was used, leading to protonation of the amine. 3. Inactive Alkylating Agent : The propyl halide may have degraded during storage.1. Use a fresh, anhydrous base. Consider switching to a stronger base if necessary. 2. Use at least 2 equivalents of base when starting with the hydrochloride salt: one to neutralize the HCl and one for the reaction. Monitor the pH of the aqueous layer. 3. Check the purity of the alkylating agent by NMR or GC-MS. Use a freshly opened bottle if possible.
Reaction Stalls or is Very Slow 1. Low Temperature : The reaction may require more thermal energy to proceed at a reasonable rate. 2. Poor Mixing/Solubility : In biphasic systems, poor stirring can limit the interaction between reactants. 3. Insufficient Catalyst : If using a phase transfer catalyst, the amount may be too low.1. Gradually increase the reaction temperature. Some protocols utilize reflux conditions[4]. Microwave-assisted synthesis can also significantly reduce reaction times[3]. 2. Increase the stirring rate. Consider adding a phase transfer catalyst like TBAB to improve mass transfer between phases[3]. 3. Increase the loading of the phase transfer catalyst to the recommended stoichiometric amount.
Multiple Spots on TLC Indicating Impurities 1. Impure Starting Materials : The 1-(3-chlorophenyl)piperazine or propyl halide may contain impurities. 2. Product/Reagent Degradation : High temperatures or prolonged reaction times may cause decomposition. 3. Side Reactions : Unintended reactions with solvent or other components.1. Verify the purity of starting materials via TLC, NMR, or GC-MS before starting the reaction. 2. Reduce the reaction temperature or time. Monitor the reaction closely by TLC and stop it once the starting material is consumed. 3. Ensure the solvent is of appropriate grade and inert under the reaction conditions.
Difficulty Isolating the Product (Oily Product) 1. Product is a Free Base : The free base of this compound is often an oil at room temperature, which can be difficult to handle and purify directly[2][4]. 2. Emulsion During Workup : The product may act as a surfactant, causing an emulsion to form during aqueous extraction.1. Convert the crude oily product to its hydrochloride salt, which is typically a crystalline solid and much easier to isolate and purify by filtration and recrystallization[1][5]. 2. To break emulsions, try adding a saturated brine solution or filtering the mixture through a pad of Celite.

Data Presentation: Comparison of Synthesis Conditions

The following table summarizes various reported conditions for similar N-alkylation reactions involving 1-(3-chlorophenyl)piperazine.

Substrate Alkylating Agent Base Solvent Temp (°C) Time (h) Yield (%) Reference
1-(3-chlorophenyl)piperazine HCl1-Bromo-3-chloropropaneNaOHAcetone/Water271896 (as HCl salt)[1]
1-(3-chlorophenyl)piperazine HCl1-Bromo-3-chloropropaneNaOHAcetone/Water0-10, then RT1666 (as HCl salt)[2]
1-(3-chlorophenyl)piperazine HCl1-Bromo-3-chloropropaneK2CO3Acetonitrile/DMFMicrowave (300W)~0.0188 (as HCl salt)[3]
1-(3-chlorophenyl)piperazine HCl1-Bromo-3-chloropropaneNaOHAcetone/Water25-3015Not specified[4]

Experimental Protocols

Protocol 1: Standard N-Alkylation using NaOH

This protocol is adapted from established literature procedures[1][2].

  • Reagent Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(3-chlorophenyl)piperazine hydrochloride (1 eq.) in a mixture of acetone and water (e.g., 1:1 v/v).

  • Addition of Alkylating Agent : Add 1-bromopropane (1-1.2 eq.) to the solution.

  • Base Addition : Cool the mixture in an ice bath (0-10 °C). Slowly add a solution of sodium hydroxide (2.1-2.5 eq.) in water, keeping the temperature below 10 °C[2].

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16-18 hours[1][2]. Monitor the reaction by TLC.

  • Workup : Once the reaction is complete, stop stirring and allow the layers to separate. Isolate the upper organic layer and concentrate it under reduced pressure to obtain a crude oil[2].

  • Purification :

    • Dissolve the residual oil in acetone.

    • Add concentrated HCl dropwise until the solution is acidic to precipitate the hydrochloride salt.

    • Filter the solid precipitate, wash with cold water, and air dry.

    • The product can be further purified by recrystallization from water or an ethanol/water mixture to afford pure this compound hydrochloride[1].

Protocol 2: Microwave-Assisted Synthesis

This protocol is based on a rapid synthesis method using microwave irradiation[3].

  • Reagent Setup : In a microwave-safe conical flask, combine 1-(3-chlorophenyl)piperazine hydrochloride (1 eq.), 1-bromopropane (1.1-1.3 eq.), potassium carbonate (K2CO3, 3 eq.), and tetrabutylammonium bromide (TBAB, 1 eq.).

  • Solvent Addition : Add a small volume of a solvent mixture, such as acetonitrile/DMF[3].

  • Microwave Irradiation : Subject the mixture to microwave radiation (e.g., 300 W) for a short period (e.g., 30-60 seconds). Monitor the reaction progress by TLC.

  • Workup : After the reaction is complete, add water to the mixture and filter the resulting product.

  • Purification :

    • After drying the crude product, dissolve it in acetone.

    • Add a solution of 2M HCl in dioxane until the mixture is acidic to precipitate the hydrochloride salt.

    • Filter the precipitated solid on a Büchner funnel to obtain the desired product[3].

Visualizations: Diagrams and Workflows

Synthesis_Pathway start_mat 1-(3-Chlorophenyl)piperazine + 1-Bromopropane product This compound start_mat->product N-Alkylation conditions Base (NaOH or K2CO3) Solvent (Acetone/Water or DMF) Temp (RT or Reflux) conditions->product

Caption: General reaction pathway for the N-alkylation synthesis.

Optimization_Workflow start Start Optimization baseline Run Baseline Experiment (e.g., Protocol 1) start->baseline vary_param Vary One Parameter (e.g., Base, Solvent, Temp) baseline->vary_param analyze Analyze Yield & Purity (TLC, NMR, LC-MS) vary_param->analyze decision Is Yield Optimized? analyze->decision next_param Select Next Parameter to Vary decision->next_param No end_opt Final Optimized Protocol decision->end_opt Yes next_param->vary_param

Caption: Logical workflow for optimizing reaction yield.

Troubleshooting_Tree start Low Yield Observed check_sm Check Starting Materials start->check_sm check_cond Check Reaction Conditions start->check_cond check_workup Check Workup/Purification start->check_workup sm_purity Verify Purity (NMR, GC) Use Fresh Reagents check_sm->sm_purity sm_stoich Verify Stoichiometry (esp. Base for HCl salt) check_sm->sm_stoich cond_temp Increase Temperature or Switch to Microwave check_cond->cond_temp cond_mix Increase Stirring Rate Add Phase Transfer Catalyst check_cond->cond_mix cond_time Increase Reaction Time (Monitor by TLC) check_cond->cond_time workup_loss Product Lost in Aqueous Layer? Re-extract or check pH. check_workup->workup_loss workup_iso Difficulty Isolating Oil? Convert to HCl salt. check_workup->workup_iso

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-4-propylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-(3-Chlorophenyl)-4-propylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis, typically an N-alkylation of 1-(3-chlorophenyl)piperazine with a propyl halide, can lead to several process-related impurities. The most common ones include:

  • Unreacted Starting Material: 1-(3-chlorophenyl)piperazine (SM-1).

  • Over-alkylation Product: 1-(3-Chlorophenyl)-1,4-dipropylpiperazinium salt (Impurity A), a quaternary ammonium salt.

  • Starting Material Isomers: Positional isomers such as 1-(2-chlorophenyl)piperazine and 1-(4-chlorophenyl)piperazine carried over from the synthesis of the starting material.

  • Hydrolysis Byproduct: Propan-1-ol, if the propyl halide undergoes hydrolysis.

Q2: How can I detect and quantify these impurities?

A2: A combination of chromatographic and spectroscopic methods is recommended for effective detection and quantification:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the main product and impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the structure of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the final product and any isolated, unknown impurities.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction to ensure the consumption of starting materials.

Q3: What causes the formation of the over-alkylation product (Impurity A)?

A3: The formation of the quaternary ammonium salt, 1-(3-Chlorophenyl)-1,4-dipropylpiperazinium, occurs when the desired tertiary amine product acts as a nucleophile and reacts with another molecule of the propyl halide. This side reaction is typically promoted by:

  • High reaction temperatures.

  • A large excess of the propylating agent.

  • Prolonged reaction times after the initial starting material has been consumed.

Q4: What is the best way to purify the final product?

A4: Purification can be achieved through several methods, depending on the scale and the nature of the impurities:

  • Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with a dilute acid to remove non-basic impurities. The product is then liberated from the acidic aqueous layer by basification and extracted back into an organic solvent.

  • Crystallization: The product can be converted to its hydrochloride salt by treating the free base with HCl. This salt often has good crystalline properties and can be purified by recrystallization from solvents like ethanol, acetone, or water.

  • Column Chromatography: For small-scale synthesis or when impurities are difficult to remove by other means, silica gel column chromatography is an effective option.

Data Presentation: Impurity Profile Analysis

The following table summarizes a hypothetical, yet chemically plausible, impurity profile for the synthesis of this compound under different reaction conditions, as analyzed by HPLC.

Parameter Condition A: Stoichiometric Propyl Bromide, 60°C, 8h Condition B: 1.5 eq. Propyl Bromide, 80°C, 8h Condition C: 1.1 eq. Propyl Bromide, 60°C, 24h
Product Purity (%) 92.588.197.8
Unreacted SM-1 (%) 6.20.50.3
Impurity A (%) 0.810.71.5
Other Impurities (%) 0.50.70.4

This table illustrates how an excess of the alkylating agent and higher temperatures (Condition B) can significantly increase the formation of the over-alkylation product (Impurity A) while reducing the unreacted starting material.

Troubleshooting Guides

Problem 1: Low Purity of the Final Product Detected by HPLC

A common issue is the presence of significant levels of starting material or the over-alkylation byproduct. Follow this workflow to diagnose and resolve the issue.

G start Low Purity Detected peak_id Identify Major Impurity Peaks (HPLC/MS) start->peak_id is_sm Is Major Impurity Unreacted Starting Material? peak_id->is_sm is_overalkyl Is Major Impurity Over-alkylation Product? peak_id->is_overalkyl is_sm->is_overalkyl  No incomplete_rxn Cause: Incomplete Reaction is_sm->incomplete_rxn  Yes harsh_cond Cause: Reaction Conditions Too Harsh is_overalkyl->harsh_cond  Yes purify Post-Synthesis Solution: Purify via Column Chromatography or Recrystallization is_overalkyl->purify  No / Other sol_sm Solution: • Increase reaction time/temp • Use slight excess (1.1 eq) of propyl halide • Check base quality/amount incomplete_rxn->sol_sm sol_overalkyl Solution: • Reduce reaction temperature • Add propyl halide dropwise • Use near-stoichiometric amounts • Reduce reaction time harsh_cond->sol_overalkyl sol_sm->purify sol_overalkyl->purify G cluster_main Main Synthetic Pathway cluster_side Side Reaction SM1 1-(3-chlorophenyl)piperazine (Starting Material) Product This compound (Desired Product) SM1->Product + Propyl Bromide (Base, Solvent, Heat) PropylBr Propyl Bromide (Reagent) ImpurityA 1-(3-Chlorophenyl)-1,4-dipropylpiperazinium salt (Over-alkylation Impurity) Product_side Product Product_side->ImpurityA + Propyl Bromide (Excess Reagent / High Temp) PropylBr_side Propyl Bromide

Technical Support Center: Purification of 1-(3-Chlorophenyl)-4-propylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-(3-Chlorophenyl)-4-propylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically involves the N-alkylation of 1-(3-chlorophenyl)piperazine with a propylating agent (e.g., 1-bromopropane). The most common impurities include:

  • Unreacted 1-(3-chlorophenyl)piperazine: Incomplete reaction can lead to the presence of the starting material.

  • Over-alkylated byproducts: The formation of a quaternary ammonium salt by further alkylation of the desired product can occur, though it is generally a minor byproduct under controlled conditions.

  • Side-products from the propylating agent: Impurities present in the 1-bromopropane or side reactions involving this reagent.

  • Residual solvents and reagents: Solvents used in the reaction and workup (e.g., acetonitrile, DMF, dichloromethane) and inorganic salts from the base used (e.g., potassium carbonate).

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A2: Several analytical techniques can be employed to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity assessment and impurity profiling. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with additives like formic acid or ammonium acetate) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities.

  • Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the purification. A common eluent system is a mixture of a nonpolar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol, often with a small amount of triethylamine to reduce tailing.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Crystallization

Problem: The compound oils out during crystallization.

  • Possible Cause 1: High concentration of impurities. Impurities can lower the melting point of the mixture and inhibit crystal formation.

    • Solution: Attempt to pre-purify the crude product using another technique, such as flash column chromatography or an acid-base extraction, to remove a significant portion of the impurities before crystallization.

  • Possible Cause 2: Supersaturation is too high. The solution is too concentrated, leading to rapid precipitation as an oil rather than slow crystal growth.

    • Solution: Add a small amount of hot solvent to the oiled-out mixture to redissolve it. Allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote proper crystal growth.

  • Possible Cause 3: Inappropriate solvent system. The chosen solvent may have too high a solvating power even at low temperatures.

    • Solution: Experiment with different solvent systems. A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can often be effective. Add the poor solvent dropwise to a solution of the compound in the good solvent at an elevated temperature until turbidity persists, then clarify with a drop of the good solvent before cooling.

Problem: No crystals form upon cooling.

  • Possible Cause 1: The solution is not sufficiently saturated.

    • Solution: Concentrate the solution by evaporating some of the solvent and then allow it to cool again.

  • Possible Cause 2: Nucleation is slow.

    • Solution: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a seed crystal of the pure compound.

  • Possible Cause 3: The compound is highly soluble in the chosen solvent even at low temperatures.

    • Solution: Select a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.

Column Chromatography

Problem: The compound streaks or shows significant tailing on the TLC plate and column.

  • Possible Cause: Strong interaction with the acidic silica gel. this compound is a basic compound and can interact strongly with the acidic silanol groups on the surface of the silica gel.

    • Solution 1: Add a basic modifier to the eluent. Add a small amount of triethylamine (e.g., 0.1-1%) or ammonia in methanol to the mobile phase to neutralize the acidic sites on the silica gel and improve the peak shape.

    • Solution 2: Use a different stationary phase. Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.

    • Solution 3: Convert to the hydrochloride salt. If the free base is problematic, consider purifying the compound as its hydrochloride salt, which may exhibit better chromatographic behavior on silica gel.

Problem: Poor separation of the product from a closely eluting impurity.

  • Possible Cause: Inappropriate mobile phase polarity.

    • Solution: Optimize the mobile phase composition. A shallower gradient or an isocratic elution with a finely tuned solvent ratio can improve resolution. Experiment with different solvent systems (e.g., replacing ethyl acetate with dichloromethane or adding a small amount of methanol).

  • Possible Cause: Overloading the column.

    • Solution: Reduce the amount of crude material loaded onto the column. The loading capacity is typically 1-10% of the weight of the stationary phase, depending on the difficulty of the separation.

Liquid-Liquid Extraction

Problem: Formation of an emulsion during acid-base extraction.

  • Possible Cause: Vigorous shaking and presence of fine particulate matter.

    • Solution 1: Gentle mixing. Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Solution 2: Break the emulsion. Add a small amount of brine (saturated NaCl solution) or a few drops of a different organic solvent to help break the emulsion. In some cases, filtration through a pad of Celite can also be effective.

    • Solution 3: Centrifugation. If the emulsion is persistent and the volume is manageable, centrifugation can be used to separate the layers.

Problem: Low recovery of the product after extraction.

  • Possible Cause 1: Incomplete extraction from the aqueous layer.

    • Solution: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. Check the pH of the aqueous layer to ensure the compound is in its desired form (free base for extraction into an organic solvent, or salt for remaining in the aqueous layer).

  • Possible Cause 2: Product is partially soluble in the aqueous layer.

    • Solution: Saturate the aqueous layer with sodium chloride (salting out) to decrease the solubility of the organic compound in the aqueous phase.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Crystallization (as HCl salt) >99%60-80%High purity, scalable, cost-effective.Requires a crystalline solid, potential for product loss in the mother liquor.
Flash Column Chromatography 95-99%70-90%Good for removing closely related impurities, applicable to oils.Can be time-consuming, requires solvents, potential for tailing with basic compounds.
Acid-Base Extraction 85-95%>90%Good for removing non-basic impurities, high recovery.May not remove basic impurities effectively, potential for emulsion formation.

Experimental Protocols

Protocol 1: Purification by Crystallization (as Hydrochloride Salt)
  • Dissolution: Dissolve the crude this compound free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) with heating.

  • Salt Formation: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol) dropwise to the stirred solution until the pH is acidic (check with pH paper).

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure hydrochloride salt.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine a suitable mobile phase for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 to 1:1) with the addition of 0.1% triethylamine. The desired product should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the solubility is low, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Elution: Elute the column with the mobile phase, collecting fractions. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate all components.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product start Crude this compound crystallization Crystallization (as HCl salt) start->crystallization High initial purity chromatography Flash Column Chromatography start->chromatography Complex mixture extraction Acid-Base Extraction start->extraction Gross purification analysis HPLC, GC-MS, NMR crystallization->analysis chromatography->analysis extraction->crystallization Further purification extraction->chromatography Further purification end Pure this compound analysis->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_crystallization cluster_oiling_solutions Solutions for Oiling Out cluster_no_crystals_solutions Solutions for No Crystals start Crystallization Attempt oiling_out Compound Oils Out start->oiling_out Problem no_crystals No Crystals Form start->no_crystals Problem successful Successful Crystallization start->successful Success solution_o1 Pre-purify crude material oiling_out->solution_o1 solution_o2 Add more hot solvent & cool slowly oiling_out->solution_o2 solution_o3 Change solvent system oiling_out->solution_o3 solution_nc1 Concentrate solution no_crystals->solution_nc1 solution_nc2 Scratch flask or add seed crystal no_crystals->solution_nc2 solution_nc3 Change solvent system no_crystals->solution_nc3

Caption: Troubleshooting guide for crystallization issues.

troubleshooting_chromatography cluster_tailing_solutions Solutions for Tailing cluster_separation_solutions Solutions for Poor Separation start Column Chromatography tailing Streaking/Tailing start->tailing Problem poor_separation Poor Separation start->poor_separation Problem good_separation Good Separation start->good_separation Success solution_t1 Add basic modifier (e.g., Et3N) tailing->solution_t1 solution_t2 Use alumina or amine-silica tailing->solution_t2 solution_t3 Purify as HCl salt tailing->solution_t3 solution_s1 Optimize mobile phase poor_separation->solution_s1 solution_s2 Reduce sample load poor_separation->solution_s2

1-(3-Chlorophenyl)-4-propylpiperazine stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-(3-Chlorophenyl)-4-propylpiperazine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability and degradation issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To maintain the integrity of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from light, moisture, and incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[1][2] For long-term storage, an inert atmosphere may be considered.[3][4]

Q2: What are the known or potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the structure of arylpiperazine compounds, potential degradation pathways may include:

  • Hydrolysis: Cleavage of the piperazine ring or other susceptible bonds under acidic or basic conditions.

  • Oxidation: N-oxidation of the piperazine nitrogens or hydroxylation of the aromatic ring are common metabolic and potential chemical degradation pathways for similar compounds.[5]

  • Photodegradation: Degradation upon exposure to light, which can lead to complex reactions.

  • Thermal Degradation: Decomposition at elevated temperatures, potentially leading to the formation of volatile byproducts.

Q3: What are the common signs of degradation for this compound?

A3: Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown), a change in physical state (e.g., clumping of a powder), or the development of an odor. However, significant degradation can occur without any visible changes. Therefore, analytical techniques such as HPLC, GC-MS, or LC-MS are necessary to assess the purity and identify degradation products.[6]

Q4: What analytical methods are suitable for assessing the stability of this compound?

A4: Stability-indicating analytical methods are crucial for accurately quantifying the parent compound and detecting its degradation products.[6] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is a commonly used technique. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile degradants.[5][6] The development of a robust, stability-indicating method should be a primary step in any stability study.[6]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected analytical results in stability studies.
  • Possible Cause 1: Improper Sample Handling and Storage.

    • Troubleshooting:

      • Verify that the compound was stored under the recommended conditions (cool, dry, protected from light).

      • Ensure that the container was tightly sealed to prevent exposure to air and moisture.[1][2]

      • Use fresh, properly stored samples for re-analysis.

  • Possible Cause 2: Non-validated Analytical Method.

    • Troubleshooting:

      • Ensure the analytical method has been validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

      • Perform a forced degradation study to demonstrate that the method can separate the parent compound from its degradation products.

  • Possible Cause 3: Interaction with Excipients or Solvents.

    • Troubleshooting:

      • Investigate potential incompatibilities between this compound and other components in the formulation or solution.

      • Analyze the compound in its pure form to rule out matrix effects.

Issue 2: Accelerated degradation observed under experimental conditions.
  • Possible Cause 1: Exposure to Incompatible Substances.

    • Troubleshooting:

      • Review all reagents and materials used in the experiment for potential incompatibilities (e.g., strong acids, bases, oxidizing agents).[1][2]

      • If possible, use alternative, compatible reagents.

  • Possible Cause 2: Uncontrolled Environmental Factors.

    • Troubleshooting:

      • Monitor and control the temperature and humidity of the experimental environment.

      • Protect the experimental setup from light, especially if photolability is suspected.

  • Possible Cause 3: Intrinsic Instability under Specific Conditions.

    • Troubleshooting:

      • Conduct a systematic forced degradation study to identify the specific stress conditions (pH, temperature, light, oxidation) that cause degradation.

      • Use the data from the forced degradation study to establish appropriate handling and storage parameters for your experiments.

Data Presentation: Forced Degradation Study Summary

The following table provides a hypothetical summary of a forced degradation study on this compound to illustrate how such data can be presented.

Stress ConditionParametersDurationAssay of this compound (%)Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours85.21-(3-Chlorophenyl)piperazine, Propionaldehyde
Base Hydrolysis 0.1 M NaOH24 hours92.51-(3-Chlorophenyl)piperazine
Oxidative 3% H₂O₂24 hours78.9N-oxide derivatives, Hydroxylated phenyl ring derivatives
Thermal 80°C48 hours95.1Undetermined
Photolytic UV light (254 nm)48 hours90.7Undetermined

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to investigate the intrinsic stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • At designated time points, withdraw samples, neutralize with an appropriate base (e.g., 0.1 M NaOH), and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period.

    • At designated time points, withdraw samples, neutralize with an appropriate acid (e.g., 0.1 M HCl), and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3%).

    • Keep the solution at room temperature, protected from light, for a specified period.

    • At designated time points, withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven (e.g., 80°C) for a specified period.

    • Also, expose a solution of the compound to the same thermal stress.

    • At designated time points, withdraw samples, allow them to cool to room temperature, and prepare for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm and/or a cool white fluorescent lamp) for a specified duration.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At designated time points, withdraw samples and prepare for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Quantify the remaining parent compound and identify and quantify any significant degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general approach to developing an HPLC method to separate this compound from its potential degradation products.

  • Column Selection: Start with a common reverse-phase column, such as a C18 or C8 column.

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.

    • Incorporate a buffer (e.g., phosphate or acetate buffer) to control the pH, which can significantly affect the retention and peak shape of ionizable compounds.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of both polar and non-polar degradation products.

  • Wavelength Selection: Determine the optimal UV detection wavelength by obtaining the UV spectrum of this compound. A photodiode array (PDA) detector is useful for monitoring multiple wavelengths and assessing peak purity.

  • Method Optimization:

    • Inject a mixture of the stressed samples (from the forced degradation study) to evaluate the method's ability to separate the parent peak from the degradation product peaks.

    • Adjust the mobile phase composition, gradient slope, flow rate, and column temperature to achieve optimal resolution.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidative Oxidative (3% H₂O₂) stock->oxidative thermal Thermal (80°C) stock->thermal photo Photolytic (UV/Vis light) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc characterization Degradant Characterization (LC-MS) hplc->characterization

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) parent This compound hydrolysis_prod1 1-(3-Chlorophenyl)piperazine parent->hydrolysis_prod1 Cleavage hydrolysis_prod2 Propionaldehyde parent->hydrolysis_prod2 Cleavage ox_prod1 N-oxide derivatives parent->ox_prod1 N-Oxidation ox_prod2 Hydroxylated phenyl ring derivatives parent->ox_prod2 Hydroxylation

Caption: Potential degradation pathways of this compound.

References

Troubleshooting low yield in arylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in arylpiperazine synthesis.

Frequently Asked Questions (FAQs) - Troubleshooting Low Yield

Q1: My Buchwald-Hartwig amination reaction for arylpiperazine synthesis is resulting in a very low yield. What are the potential causes?

Low yields in Buchwald-Hartwig amination are common and can stem from several factors. Key areas to investigate include the quality of reagents and solvents, the choice of catalyst, ligand, and base, and the reaction conditions. Incomplete reactions, catalyst deactivation, and competing side reactions are frequent culprits. It is also crucial to ensure an inert atmosphere, as oxygen can lead to the formation of undesired by-products through homocoupling.

Q2: I observe multiple spots on my TLC plate, suggesting the formation of side products. What are the common side reactions in arylpiperazine synthesis?

Several side reactions can contribute to low yields of the desired mono-arylated piperazine. One of the most common is the formation of a bis-arylated piperazine, especially when an excess of the aryl halide is used or if the reaction is run for an extended period. Another potential side reaction is the hydrodehalogenation of the aryl halide, where the starting material is reduced instead of undergoing amination. If your starting materials contain other nucleophilic groups, such as phenols, you may also observe coupling at those sites.

Q3: How critical is the choice of palladium catalyst and ligand for the success of the reaction?

The choice of palladium precursor and, more importantly, the phosphine ligand is critical for a successful Buchwald-Hartwig amination. Different generations of catalysts and ligands have been developed to improve reactivity and substrate scope. For instance, sterically hindered biarylphosphine ligands often provide excellent results by promoting the reductive elimination step and preventing catalyst decomposition. Using a pre-formed catalyst can also lead to more reproducible results compared to generating the active catalyst in situ from a palladium salt like Pd(OAc)₂.

Q4: Can the choice of base significantly impact the yield of my arylpiperazine synthesis?

Absolutely. The base plays a crucial role in the catalytic cycle, and its strength and solubility can dramatically affect the reaction outcome. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used and often lead to high reaction rates. However, they may not be compatible with base-sensitive functional groups on your substrates. In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more suitable, although they might require higher reaction temperatures or longer reaction times. The effectiveness of a base is highly context-dependent, varying with the specific substrates and solvent used.[1]

Q5: My reaction seems to work, but I'm losing a significant amount of product during purification. What are some common purification challenges?

Purification of arylpiperazines can be challenging and lead to apparent low yields. Common issues include:

  • Co-elution of impurities: Unreacted starting materials or side products, such as the bis-arylated piperazine, may have similar polarities to the desired product, making separation by column chromatography difficult.

  • Product instability: Some arylpiperazines can be sensitive to the silica gel used in column chromatography, leading to degradation on the column.

  • Product loss during workup: Arylpiperazines can be basic and may require careful pH adjustment during aqueous workup to ensure they remain in the organic layer. Emulsion formation during extraction can also lead to product loss.

Troubleshooting Guides

Guide 1: Optimizing Buchwald-Hartwig Amination Conditions

If you are experiencing low yields with your Buchwald-Hartwig amination, systematically optimizing the reaction parameters is essential. The following table provides a starting point for screening different conditions.

ParameterRecommendation/Variable to TestExpected Outcome/Rationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂, Pre-formed catalysts (e.g., G3/G4 precatalysts)Pre-formed catalysts can offer better reproducibility and higher activity.
Ligand Biarylphosphines (e.g., RuPhos, XPhos), Josiphos-type ligandsSterically hindered ligands often improve yields by facilitating reductive elimination.
Base NaOtBu, LiHMDS, Cs₂CO₃, K₃PO₄Base strength and solubility are critical; match the base to the functional group tolerance of your substrates.[1]
Solvent Toluene, Dioxane, THF, t-BuOHSolvent polarity can influence catalyst activity and solubility of reagents.
Temperature 80-110 °CHigher temperatures can increase reaction rates but may also lead to side product formation.
Piperazine Equivalents 1.1 - 2.0 equivalentsUsing a slight excess of piperazine can drive the reaction to completion, but a large excess can promote bis-arylation.
Guide 2: Addressing Purification Issues

Low isolated yields are often a result of challenging purification. Here are some strategies to improve product recovery.

IssueTroubleshooting Strategy
Co-eluting Impurities * Optimize your TLC solvent system to achieve better separation. * Consider using a different stationary phase (e.g., alumina, deactivated silica). * Recrystallization of the crude product can be an effective purification method if a suitable solvent is found.
Product Degradation on Silica Gel * Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. * Minimize the time the product spends on the column by using a faster flow rate or a shorter column.
Losses During Aqueous Workup * Carefully adjust the pH of the aqueous layer to >10 before extraction to ensure the arylpiperazine is in its free base form. * If emulsions form, try adding brine or filtering the mixture through celite.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of an Aryl Halide with Piperazine

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), palladium precatalyst (0.01-0.05 mmol), and ligand (0.01-0.06 mmol) under an inert atmosphere (e.g., argon or nitrogen).

    • Add the base (1.2-2.0 mmol).

    • Add piperazine (1.1-1.5 mmol).

    • Add the anhydrous, degassed solvent (3-5 mL).

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Arylpiperazine Synthesis check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Change Solvent - Screen Catalysts/Ligands incomplete_reaction->optimize_conditions Yes clean_reaction Reaction Clean but Low Isolated Yield side_products->clean_reaction No optimize_stoichiometry Optimize Stoichiometry: - Adjust Piperazine Equivalents - Vary Base Loading side_products->optimize_stoichiometry Yes check_reagents Verify Reagent Quality: - Purity of Starting Materials - Anhydrous/Degassed Solvents - Active Catalyst clean_reaction->check_reagents No purification_issues Troubleshoot Purification: - Optimize Chromatography - Check for Product Degradation - Modify Workup Procedure clean_reaction->purification_issues Yes success Improved Yield optimize_conditions->success check_reagents->success optimize_stoichiometry->success purification_issues->success

Caption: Troubleshooting workflow for low yield in arylpiperazine synthesis.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex Ar-X oxidative_addition Oxidative Addition pd_amine_complex [L-Pd(II)(Ar)(Piperazine)]+X- pd_complex->pd_amine_complex Piperazine amine_coordination Amine Coordination pd_amido_complex L-Pd(II)(Ar)(Piperazinyl) pd_amine_complex->pd_amido_complex Base deprotonation Deprotonation (Base) pd_amido_complex->pd0 Reductive Elimination product Arylpiperazine pd_amido_complex->product reductive_elimination Reductive Elimination side_reaction Side Reaction: Bis-arylation product->side_reaction Excess Ar-X + Catalyst

Caption: Buchwald-Hartwig catalytic cycle and a common side reaction.

References

Technical Support Center: Enhancing the Solubility of 1-(3-Chlorophenyl)-4-propylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-(3-Chlorophenyl)-4-propylpiperazine. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What are the common reasons for poor solubility of this compound?

The limited solubility of this compound can be attributed to several factors inherent to its molecular structure:

  • Hydrophobic Nature: The presence of the chlorophenyl and propyl groups contributes to the molecule's overall hydrophobicity.

  • Crystalline Structure: Poorly soluble drugs are often in a stable crystalline form, which requires significant energy to break the crystal lattice for dissolution.[7] This is often referred to as being a 'brick-dust' molecule.[7]

Q3: What are the primary strategies for improving the solubility of this compound?

Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs like this compound.[3][8] The most common and effective methods include:

  • pH Adjustment: As a piperazine derivative, the compound has basic nitrogen atoms and its solubility is expected to be pH-dependent. Lowering the pH of the aqueous medium should increase solubility.

  • Co-solvency: The use of water-miscible organic solvents (co-solvents) can increase the solubility of hydrophobic compounds.[9]

  • Salt Formation: Preparing a salt of the compound, such as the hydrochloride salt, is a standard method to improve aqueous solubility.[1][10]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their apparent solubility.[11][12][13]

  • Solid Dispersions: Dispersing the drug in a polymer matrix can enhance its dissolution rate.[4][14]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Possible Cause Suggested Solution
Precipitation of the compound upon addition to aqueous buffer. The compound's solubility limit has been exceeded in the chosen buffer system.1. Lower the pH: Adjust the pH of your buffer to a more acidic range (e.g., pH 4-6) to protonate the piperazine nitrogens and increase solubility. 2. Add a Co-solvent: Introduce a water-miscible organic solvent such as DMSO, ethanol, or PEG 400 to your aqueous buffer. Start with a low percentage (e.g., 1-5%) and gradually increase if necessary. 3. Use the Hydrochloride Salt: If you are using the free base, switch to the hydrochloride salt form of this compound for significantly better aqueous solubility.
Inconsistent results in cell-based assays. Poor solubility leading to variable concentrations of the active compound in the assay medium.1. Prepare a Concentrated Stock in an Organic Solvent: Dissolve the compound in 100% DMSO to create a high-concentration stock solution. Then, dilute this stock into your cell culture medium to the final desired concentration, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity. 2. Utilize a Cyclodextrin Complex: Prepare an inclusion complex of the compound with a cyclodextrin (e.g., HP-β-CD) to enhance its solubility in the aqueous assay medium.
Difficulty in preparing a formulation for in vivo studies. The required dose cannot be dissolved in a suitable volume of a pharmaceutically acceptable vehicle.1. Formulate as an Acidic Solution: Dissolve the compound in an acidic aqueous vehicle (e.g., citrate buffer). 2. Develop a Co-solvent System: Use a mixture of water and a biocompatible co-solvent like PEG 400 or propylene glycol.[9] 3. Consider a Nanosuspension: Particle size reduction through techniques like micronization or nanosizing can improve the dissolution rate.[15]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol details how to determine the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • A series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate)

  • Vials

  • Shaker or rotator

  • HPLC system for quantification

Procedure:

  • Add an excess amount of this compound to vials containing each buffer of a specific pH.

  • Seal the vials and place them on a shaker/rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Plot the solubility as a function of pH.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a method to prepare a complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).[16]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Magnetic stirrer

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v in distilled water).

  • Slowly add an excess of this compound to the HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-72 hours.

  • Filter the suspension to remove the undissolved compound.

  • Freeze the resulting clear solution and then lyophilize it to obtain a dry powder of the inclusion complex.

  • The powder can be reconstituted in an aqueous medium for experiments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis A 1. Weigh excess This compound B 2. Add to buffer of known pH A->B C 3. Equilibrate on shaker (24-48h) B->C D 4. Centrifuge to pellet solid C->D E 5. Filter supernatant D->E F 6. Quantify by HPLC E->F

Caption: Workflow for Determining pH-Dependent Solubility.

logical_relationship cluster_strategies Solubility Enhancement Strategies substance This compound (Poorly Soluble) ph_adjust pH Adjustment (Acidic) substance->ph_adjust cosolvency Co-solvency (e.g., DMSO, PEG 400) substance->cosolvency salt_form Salt Formation (e.g., HCl salt) substance->salt_form cyclo Cyclodextrin Complexation (e.g., HP-β-CD) substance->cyclo outcome Improved Aqueous Solubility & Bioavailability ph_adjust->outcome cosolvency->outcome salt_form->outcome cyclo->outcome

Caption: Strategies to Improve the Solubility of this compound.

References

Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-4-propylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate side reactions during the synthesis of 1-(3-Chlorophenyl)-4-propylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the N-alkylation of 1-(3-chlorophenyl)piperazine?

The most prevalent side reaction is the N,N'-dialkylation of the piperazine ring.[1][2] Because 1-(3-chlorophenyl)piperazine has two reactive nitrogen atoms, the desired mono-alkylated product can react further with the alkylating agent to form a symmetric N,N'-dialkylated impurity.[2] This over-alkylation reduces the yield of the target compound and complicates purification.

Q2: How can I minimize the formation of the N,N'-dipropylpiperazinium salt impurity?

Several strategies can be employed to favor mono-alkylation:

  • Stoichiometric Control: Use a significant excess of the starting piperazine derivative relative to the alkylating agent (e.g., propyl bromide). This statistically favors the alkylating agent reacting with the more abundant starting material rather than the mono-alkylated product.

  • Use of a Monoprotonated Salt: Performing the reaction with a monopiperazinium salt, such as 1-(3-chlorophenyl)piperazine hydrochloride, can reduce the nucleophilicity of one nitrogen atom, thereby protecting it against dialkylation.[2][3]

  • Controlled Reagent Addition: Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, minimizing the chance of a second alkylation event.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0-10°C initially) can help control the reaction rate and improve selectivity for mono-alkylation.[4][5]

Q3: Are there alternative synthesis methods to direct N-alkylation that avoid over-alkylation?

Yes, reductive amination is an excellent alternative.[6][7] This method involves reacting 1-(3-chlorophenyl)piperazine with propanal (propionaldehyde) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This pathway is highly selective for mono-alkylation and typically avoids the formation of quaternary ammonium salts.[3][6]

Q4: My reaction is slow or incomplete. What are the potential causes?

Several factors could lead to an incomplete reaction:

  • Alkyl Halide Reactivity: Alkyl chlorides are generally less reactive than bromides or iodides. If using 1-chloropropane, consider switching to 1-bromopropane or 1-iodopropane for better reactivity.[8]

  • Insufficient Base: The reaction generates an acid (HX) byproduct that can protonate the starting amine, rendering it non-nucleophilic. Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, NaH, or NaOH) is used to neutralize this acid.[1][9]

  • Poor Solvent Choice: The reaction is generally favored in polar aprotic solvents such as acetonitrile or DMF, which can help dissolve the reagents and facilitate the nucleophilic substitution.[9]

  • Low Temperature: While starting at a low temperature is good for control, the reaction may require warming to room temperature or gentle heating to proceed to completion.[10]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Low yield is a common issue that can stem from suboptimal reaction conditions or side reactions.

  • Possible Cause: Competing side reactions, primarily dialkylation.

  • Solution: Implement strategies to suppress dialkylation as outlined in the FAQ section. The choice of methodology is critical. Reductive amination is often a superior choice for achieving high yields of the mono-alkylated product.[6]

  • Possible Cause: Suboptimal reaction parameters.

  • Solution: Optimize the reaction conditions. The choice of base, solvent, and temperature can significantly impact the yield. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also improve yields in biphasic systems.[9]

Problem 2: High Levels of N,N'-Dialkylated Impurity Detected

This is the most common purity issue, directly impacting yield and requiring difficult purification.

  • Possible Cause: Incorrect stoichiometry or reaction control.

  • Solution: Carefully control the stoichiometry by using an excess of the parent piperazine. If the issue persists, switching from direct alkylation to reductive amination is the most effective solution for preventing this impurity.

Below is a logical workflow to troubleshoot and resolve issues of high dialkylation.

troubleshooting_workflow start High Dialkylation Detected (via LC-MS / NMR) check_method Current Method? start->check_method direct_alk Direct Alkylation check_method->direct_alk Direct Alkylation reductive_am Reductive Amination check_method->reductive_am Reductive Amination (unlikely source of issue) check_stoich Check Stoichiometry: Is [Piperazine] > 2x [Alkyl Halide]? direct_alk->check_stoich increase_piperazine Action: Increase excess of 1-(3-chlorophenyl)piperazine to 3-5 eq. check_stoich->increase_piperazine No check_temp Check Temperature & Addition: Was alkyl halide added slowly at low temp? check_stoich->check_temp Yes end_solution Problem Solved: High Purity Mono-alkylated Product increase_piperazine->end_solution improve_conditions Action: Add alkyl halide dropwise and maintain temp at 0-10°C initially. check_temp->improve_conditions No switch_method High dialkylation persists. Consider alternative strategy. check_temp->switch_method Yes improve_conditions->end_solution implement_reductive Action: Switch to Reductive Amination using Propanal and NaBH(OAc)₃. switch_method->implement_reductive implement_reductive->end_solution

Caption: Troubleshooting workflow for high dialkylation.

Key Reaction Pathways and Side Reactions

The primary goal is to facilitate the mono-alkylation pathway while suppressing the competing dialkylation pathway.

reaction_pathway cluster_reagents Reagents cluster_products Products piperazine 1-(3-Chlorophenyl)piperazine mono_product Desired Product: This compound piperazine->mono_product Desired Mono-alkylation (SN2 Reaction) propyl_halide Propyl Halide (e.g., 1-Bromopropane) propyl_halide->mono_product di_product Side Product: 1-(3-Chlorophenyl)-4,4-dipropylpiperazin-1-ium propyl_halide->di_product mono_product->di_product Undesired Dialkylation

Caption: Desired vs. undesired reaction pathways.

Data Summary: Impact of Conditions on Alkylation

The following table summarizes how different reaction parameters can influence the outcome of the direct N-alkylation synthesis.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Piperazine : Alkyl Halide Ratio 1 : 13 : 1A higher ratio of piperazine significantly reduces dialkylation.
Base Weak Base (e.g., NaHCO₃)Strong Base (e.g., K₂CO₃, NaOH)A stronger base is needed to effectively neutralize the acid byproduct and prevent amine protonation.
Temperature 50°C (Constant)0°C to Room TemperatureStarting cold and adding the alkylating agent slowly improves selectivity for the mono-alkylated product.[4][11]
Solvent TolueneAcetonitrile / DMFPolar aprotic solvents generally give better results by facilitating the SN2 reaction.[9]
Yield of Mono-Product Low (~30-40%)High (>70%)Optimized conditions favor the desired product.
Level of Di-Product High (>20%)Low (<5%)Optimized conditions suppress the formation of the key impurity.

Detailed Experimental Protocols

Protocol 1: Direct N-Alkylation (Optimized for Mono-selectivity)

This protocol is adapted from similar syntheses of N-alkylated arylpiperazines.[4][10]

  • Reagents & Setup:

    • 1-(3-chlorophenyl)piperazine (3 eq.)

    • 1-Bromopropane (1 eq.)

    • Potassium Carbonate (K₂CO₃) (2 eq.)

    • Acetonitrile (Solvent)

    • Set up a round-bottom flask with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., Nitrogen).

  • Procedure:

    • Dissolve 1-(3-chlorophenyl)piperazine and potassium carbonate in acetonitrile in the flask.

    • Cool the mixture to 0-5°C using an ice bath.

    • Add 1-bromopropane dropwise to the stirred mixture over 30-60 minutes.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up & Purification:

    • Once the reaction is complete, filter off the solid potassium salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and excess starting material.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product using column chromatography on silica gel to isolate the pure this compound.

Protocol 2: Reductive Amination (High Selectivity)

This protocol provides a robust alternative for clean, mono-alkylation.[6]

  • Reagents & Setup:

    • 1-(3-chlorophenyl)piperazine (1 eq.)

    • Propanal (1.1 eq.)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

    • Set up a round-bottom flask with a magnetic stirrer under an inert atmosphere.

  • Procedure:

    • Dissolve 1-(3-chlorophenyl)piperazine and propanal in the solvent.

    • Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.

    • Add sodium triacetoxyborohydride portion-wise over 20-30 minutes. Note: The reaction may be mildly exothermic.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Stir vigorously until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.

References

1-(3-Chlorophenyl)-4-propylpiperazine sample preparation for analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Chlorophenyl)-4-propylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound?

This compound is a piperazine derivative. While specific experimental data for this exact compound is limited, data for the closely related compound, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, indicates it is a white to off-white powder.[1][2] It is soluble in warm DMSO and warm methanol, and its hydrochloride salt is soluble in water and ethanol.[1][3] It is generally stable under normal storage conditions but should be kept away from strong oxidizing agents and bases.[1]

Q2: What is the primary mechanism of action for this compound?

The precise mechanism of action for this compound is not definitively established in the provided literature. However, based on the pharmacology of structurally similar compounds, it is likely a monoamine reuptake inhibitor with a high affinity for the dopamine transporter (DAT). A closely related analog, 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP), is a potent and selective dopamine transporter (DAT) ligand. The parent compound, 1-(3-chlorophenyl)piperazine (mCPP), is known to be a 5-HT2c serotonin receptor agonist.[4]

Q3: What are the recommended storage conditions for this compound?

It is recommended to store this compound in a cool, dry, and well-ventilated area, protected from light.[1] It is stable under ordinary conditions of use and storage.[1]

Troubleshooting Guides

This section addresses common issues that may be encountered during the analysis of this compound.

Chromatographic Issues
Issue Potential Cause Troubleshooting Step
Poor Peak Shape (Tailing or Fronting) in HPLC - Inappropriate mobile phase pH.- Secondary interactions with column silanol groups.- Column overload.- Adjust the mobile phase pH. Since piperazines are basic, a mobile phase with a pH around 3-4 (using formic or phosphoric acid) can improve peak shape.- Use a column with end-capping or a base-deactivated stationary phase.- Reduce the sample concentration.
Poor Peak Shape in GC - Active sites in the GC liner or column.- Thermal degradation of the analyte.- Use a deactivated liner and a high-quality, low-bleed column.- Lower the injection port temperature.
Inconsistent Retention Times - Inadequate column equilibration.- Changes in mobile phase composition.- Fluctuation in column temperature.- Ensure the column is fully equilibrated with the mobile phase before injection.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a stable temperature.
Co-elution of Isomers (if applicable) - Insufficient chromatographic resolution.- Optimize the mobile phase composition and gradient (for HPLC).- Adjust the temperature program (for GC).- Consider a different column chemistry.
Sample Preparation and Extraction Issues
Issue Potential Cause Troubleshooting Step
Low Extraction Recovery from Biological Matrices (e.g., Plasma, Serum) - Inefficient protein precipitation.- Incorrect pH for liquid-liquid extraction.- Inappropriate solid-phase extraction (SPE) sorbent or elution solvent.- Use a cold protein precipitation solvent (e.g., methanol, acetonitrile) and ensure thorough vortexing.- Adjust the sample pH to be basic (around 9-10) before liquid-liquid extraction with an organic solvent.- Select an SPE sorbent that retains the analyte based on its properties (e.g., a mixed-mode or polymer-based sorbent) and optimize the wash and elution solvents.
Matrix Effects in Mass Spectrometry (Ion Suppression or Enhancement) - Co-eluting endogenous components from the sample matrix.- Improve chromatographic separation to separate the analyte from interfering matrix components.- Use a more effective sample cleanup method (e.g., SPE instead of protein precipitation).- Dilute the sample if sensitivity allows.- Use a stable isotope-labeled internal standard to compensate for matrix effects.
Sample Degradation - Instability in the sample matrix or during processing.- Keep samples on ice or at 4°C during processing.- Analyze samples as quickly as possible after preparation.- Investigate the stability of the analyte under different pH and temperature conditions.

Data Presentation

Physicochemical Properties of this compound and Related Compounds
PropertyThis compound (Computed)1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (Computed)1-(3-Chlorophenyl)piperazine (Predicted/Experimental)
Molecular Formula C13H19ClN2C13H18Cl2N2C10H13ClN2
Molecular Weight 238.75 g/mol [5]273.20 g/mol [1]196.68 g/mol
XLogP3 3.4[5]3.4[1]-
Hydrogen Bond Donor Count 0[5]0[1]1
Hydrogen Bond Acceptor Count 2[5]2[1]2
Topological Polar Surface Area 6.5 Ų[5]6.5 Ų[1]15.3 Ų
pKa (most basic) --8.85 ± 0.10[6]
Solubility -Soluble in warm DMSO and warm Methanol.[2] The hydrochloride salt is soluble in water and ethanol.[3]Soluble in Chloroform (Slightly), Methanol (Sparingly).[6]
Melting Point -198-203 °C (hydrochloride salt)[7]210-214°C

Experimental Protocols

Recommended Sample Preparation Protocol for Plasma/Serum (General Approach)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Collection: Collect blood in appropriate tubes (e.g., EDTA for plasma).

  • Plasma/Serum Separation: Centrifuge the blood sample to separate plasma or serum.

  • Protein Precipitation (PPT):

    • To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile or methanol.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of plasma/serum, add a suitable internal standard.

    • Add a basifying agent (e.g., 50 µL of 1M NaOH) to raise the pH to >9.

    • Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Vortex for 2 minutes.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

  • Solid-Phase Extraction (SPE):

    • Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange) according to the manufacturer's instructions.

    • Load the pre-treated sample (e.g., diluted plasma).

    • Wash the cartridge to remove interferences.

    • Elute the analyte with an appropriate solvent (e.g., a small volume of methanol containing 2-5% ammonium hydroxide).

    • Evaporate the eluate and reconstitute for analysis.

Recommended HPLC-UV Analytical Method (Starting Point)
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B, and ramp up to elute the compound. A starting point could be 10% B, increasing to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

Visualizations

Experimental Workflow: Sample Preparation and Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma) ppt Protein Precipitation (Acetonitrile/Methanol) start->ppt Option 1 lle Liquid-Liquid Extraction (pH adjustment, organic solvent) start->lle Option 2 spe Solid-Phase Extraction (Mixed-mode cartridge) start->spe Option 3 extract Clean Extract ppt->extract lle->extract spe->extract hplc HPLC Separation (C18 Column) extract->hplc gc GC Separation extract->gc ms MS/MS Detection hplc->ms uv UV Detection hplc->uv gc->ms data Data Analysis ms->data uv->data

Caption: General experimental workflow for the preparation and analysis of this compound.

Logical Relationship: Troubleshooting Chromatographic Issues

troubleshooting_chromatography cluster_peakshape Peak Shape Issues cluster_retention Retention Time Issues start Poor Chromatographic Performance peak_shape Tailing or Fronting Peak? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time check_ph Adjust Mobile Phase pH peak_shape->check_ph Yes peak_shape->retention_time No check_column Use Base-Deactivated Column check_ph->check_column check_conc Reduce Sample Concentration check_column->check_conc equilibrate Ensure Column Equilibration retention_time->equilibrate Yes fresh_mobile Prepare Fresh Mobile Phase equilibrate->fresh_mobile temp_control Use Column Oven fresh_mobile->temp_control

Caption: Decision tree for troubleshooting common chromatographic issues.

Signaling Pathway: Postulated Mechanism of Action

signaling_pathway cluster_synapse Dopaminergic Synapse presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft Release postsynaptic Postsynaptic Neuron synaptic_cleft->postsynaptic dopamine Dopamine dat Dopamine Transporter (DAT) dopamine->dat Reuptake d2r D2 Receptor dopamine->d2r Binds dat->presynaptic d2r->postsynaptic Signal analyte 1-(3-Chlorophenyl)- 4-propylpiperazine analyte->dat Blocks

References

Technical Support Center: Identifying and Removing Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively identifying and removing byproducts from chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are synthesis byproducts and how do they differ from side products?

A1: In a chemical reaction, the desired compound is the main product. Unintended substances that are also formed are broadly classified as impurities. These can be further categorized:

  • Byproducts: These are substances formed from the main reaction pathway along with the desired product. Their formation is often unavoidable and is dictated by the stoichiometry of the reaction.[1][2]

  • Side Products: These result from parallel or consecutive reactions that are different from the desired reaction pathway.[1] Their formation can often be minimized by optimizing reaction conditions.

Understanding the nature of the impurity is crucial for selecting the appropriate purification strategy.

Q2: What are the most common initial steps to identify unknown byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for the initial identification of byproducts:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in a mixture and to get a preliminary idea of their polarities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An effective technique for separating and identifying volatile organic compounds. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the byproducts, which can be compared against spectral libraries like the NIST library for identification.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for non-volatile or thermally sensitive compounds, this technique separates the components of the mixture, and the mass spectrometer helps in their identification.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure of the compounds in the mixture. Both 1H and 13C NMR are powerful tools for characterizing byproducts, especially when compared to the spectra of the starting materials and the expected product.[6]

Q3: My desired product and a byproduct have very similar polarities. How can I separate them?

A3: Separating compounds with similar polarities can be challenging. Here are several strategies to consider:

  • Optimize Flash Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems, including those from different solvent selectivity groups.[7] For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol or a toluene-based system.

    • Gradient Elution: A shallow gradient can improve the separation of closely eluting compounds.

    • Column and Stationary Phase: Consider using a high-resolution silica column or a different stationary phase altogether, such as alumina, Florisil, or reverse-phase silica.[7][8]

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification. The choice of solvent is critical; the desired compound should be soluble at high temperatures and sparingly soluble at low temperatures, while the byproduct should ideally remain in solution.[9][10]

  • Preparative High-Performance Liquid Chromatography (HPLC): While more resource-intensive, preparative HPLC offers superior separation power for difficult mixtures.

Troubleshooting Guides

Guide 1: Troubleshooting Flash Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation (Co-elution of Product and Byproduct) Inappropriate solvent system; Column overload; Sample loaded in a strong solvent.1. Perform a thorough TLC analysis to find an optimal solvent system with a good Rf difference.[8] 2. Consider using an orthogonal solvent system (different solvent classes).[7] 3. Reduce the amount of sample loaded onto the column. 4. Dissolve the sample in a minimal amount of a weak solvent or adsorb it onto a small amount of silica gel before loading.
Product is Not Eluting from the Column The product is too polar for the chosen eluent; The product is unstable on silica gel and has decomposed.1. Gradually increase the polarity of the eluent. If necessary, switch to a more polar solvent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol).[8] 2. Consider using reverse-phase chromatography.[8] 3. Test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before eluting. If it decomposes, consider using a deactivated stationary phase (e.g., alumina) or a different purification method.[8]
Streaking or Tailing of Bands Sample is not soluble in the eluent; The column was not packed properly; The compound is acidic or basic and is interacting strongly with the silica gel.1. Ensure the sample is fully dissolved before loading. 2. Repack the column carefully to ensure a uniform bed. 3. For acidic compounds, add a small amount of acetic acid to the eluent. For basic compounds, add a small amount of triethylamine.[11]
Guide 2: Troubleshooting Crystallization
Problem Possible Cause(s) Suggested Solution(s)
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent); The solution is cooling too slowly; The compound is an oil at the crystallization temperature.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[12] 2. Try scratching the inside of the flask with a glass rod to induce nucleation.[12] 3. Add a seed crystal of the pure compound. 4. If the compound is an oil, try using a different solvent or a solvent mixture.
Crystallization is Too Rapid ("Crashing Out") The solution is too concentrated; The solvent is a very poor solvent for the compound at all temperatures.1. Gently heat the solution to redissolve the solid and add a small amount of additional solvent before allowing it to cool more slowly.[12] 2. Consider using a solvent mixture to better control the solubility.
Product is Oily or Impure After Crystallization The cooling was too rapid, trapping impurities; The chosen solvent is not ideal.1. Repeat the crystallization, ensuring the solution cools slowly. Insulating the flask can help.[12] 2. Perform a second recrystallization from a different solvent. 3. If colored impurities are present, consider treating the hot solution with activated charcoal before filtration.[13]

Experimental Protocols

Protocol 1: General Workflow for Product Purification

This protocol outlines a typical sequence of steps for isolating and purifying a desired product from a reaction mixture.[5][14]

Objective: To isolate the desired product from unreacted starting materials, catalysts, and byproducts.

Methodology:

  • Reaction Quench: Carefully add a quenching agent to stop the reaction (e.g., water, saturated ammonium chloride solution).

  • Work-up/Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add an immiscible organic solvent to extract the product.

    • Wash the organic layer sequentially with:

      • Water to remove water-soluble impurities.[14]

      • An acidic or basic solution (e.g., dilute HCl or NaHCO3) to remove basic or acidic byproducts, respectively.

      • Brine (saturated NaCl solution) to reduce the solubility of organic compounds in the aqueous layer ("salting out") and to aid in the removal of water from the organic layer.[14]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product using an appropriate technique such as column chromatography or crystallization.

  • Purity Analysis: Assess the purity of the final product using techniques like TLC, GC-MS, LC-MS, or NMR.

Protocol 2: Removal of Tin Byproducts (from Stille Coupling)

Objective: To remove organotin byproducts (e.g., Bu3SnX) from the reaction mixture.[11]

Methodology:

  • Aqueous KF Wash:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride (KF).

    • A precipitate of Bu3SnF may form at the interface, which can be removed by filtration through Celite.

    • Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Silica Gel Filtration with Triethylamine:

    • Prepare a short plug of silica gel in a column or funnel.

    • Elute the crude reaction mixture through the silica plug using a solvent system containing 2-5% triethylamine. This method is often faster than the KF wash.[11]

Visualizations

experimental_workflow start Reaction Mixture quench Quench Reaction start->quench workup Aqueous Work-up (Extraction & Washes) quench->workup dry Dry Organic Layer workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate crude Crude Product concentrate->crude purify Purification (Chromatography/Crystallization) crude->purify pure Pure Product purify->pure analysis Purity Analysis (TLC, NMR, MS) pure->analysis

Caption: General experimental workflow for synthesis work-up and purification.

troubleshooting_logic start Impure Product After Initial Purification check_tlc Re-evaluate TLC for optimal solvent system start->check_tlc change_solvent Change Solvent System (Orthogonal Chromatography) check_tlc->change_solvent Separation still poor crystallize Attempt Crystallization with different solvents check_tlc->crystallize Product is solid change_stationary Change Stationary Phase (e.g., Normal to Reverse Phase) change_solvent->change_stationary Still no separation success Pure Product change_solvent->success Successful prep_hplc Consider Preparative HPLC change_stationary->prep_hplc Still impure change_stationary->success Successful crystallize->success Successful prep_hplc->success Successful

Caption: Logical troubleshooting flow for difficult purification challenges.

References

Technical Support Center: Improving HPLC Resolution for Piperazine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of piperazine analogs.

Troubleshooting Guide

Common Problem: Poor Peak Shape (Tailing or Fronting)

Question: My piperazine analog peaks are showing significant tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue when analyzing basic compounds like piperazine analogs, often caused by interactions with residual silanol groups on the silica-based column packing.[1][2] Here’s a step-by-step approach to troubleshoot and resolve peak tailing:

Troubleshooting Workflow for Peak Tailing

G cluster_0 Identify the Problem cluster_1 Investigate Potential Causes & Solutions cluster_2 Verify Resolution start Peak Tailing Observed for Piperazine Analogs cause1 Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Metal Chelation start->cause3 solution1a Adjust Mobile Phase pH cause1->solution1a solution1b Add Basic Modifier cause1->solution1b solution1c Use End-capped Column cause1->solution1c end Symmetrical Peak Shape Achieved solution1a->end solution1b->end solution1c->end solution2 Reduce Sample Concentration/Injection Volume cause2->solution2 solution2->end solution3 Use Metal-Scavenging Column or Additive cause3->solution3 solution3->end

Caption: Troubleshooting workflow for peak tailing of piperazine analogs.

  • Adjust Mobile Phase pH: The pH of the mobile phase is a critical factor.[3][4][5][6][7] For basic compounds like piperazine, increasing the pH of the mobile phase can suppress the ionization of the analyte, reducing its interaction with the stationary phase and improving peak shape. Conversely, operating at a low pH (e.g., pH 2-3) can protonate the piperazine nitrogen atoms, which can also lead to good peak shape if the silanol groups on the column are fully protonated and less active. It is often recommended to work at a pH at least one unit away from the pKa of the analyte.[6]

  • Use a Buffered Mobile Phase: Employing a buffer is crucial to maintain a consistent pH throughout the analysis, which is essential for reproducible retention times and peak shapes.[2] Common buffers for reversed-phase HPLC include phosphate, acetate, and formate.

  • Select an Appropriate Column:

    • End-capped Columns: Modern, well-end-capped columns have fewer free silanol groups, minimizing undesirable interactions.[2]

    • Mixed-Mode Columns: These columns possess both reversed-phase and ion-exchange characteristics and can offer improved peak shape for charged analytes.[1]

    • pH Stable Columns: If working at a high pH, ensure your column is stable under these conditions to prevent degradation of the stationary phase.[3]

  • Add Mobile Phase Modifiers:

    • Basic Additives: Adding a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can help to mask the active silanol sites on the column, thereby reducing peak tailing.[8]

    • Ion-Pairing Agents: For highly polar or charged piperazine analogs, ion-pairing agents like alkyl sulfonates can be added to the mobile phase to improve retention and peak shape.[9][10][11] These agents form a neutral complex with the charged analyte, which then partitions onto the reversed-phase column.

Question: My peaks are fronting. What could be the cause?

Answer:

Peak fronting is less common than tailing but can still significantly impact resolution and quantification.[12] The primary causes of peak fronting are typically related to the sample and injection conditions.[13][14]

Troubleshooting Workflow for Peak Fronting

G cluster_0 Identify the Problem cluster_1 Investigate Potential Causes & Solutions cluster_2 Verify Resolution start Peak Fronting Observed cause1 Sample Overload (Mass or Volume) start->cause1 cause2 Incompatible Injection Solvent start->cause2 cause3 Column Collapse start->cause3 solution1 Dilute Sample or Reduce Injection Volume cause1->solution1 end Symmetrical Peak Shape Restored solution1->end solution2 Dissolve Sample in Mobile Phase or a Weaker Solvent cause2->solution2 solution2->end solution3 Flush with Strong Solvent / Use Aqueous Stable Column cause3->solution3 solution3->end G cluster_0 Mobile Phase pH cluster_1 Effect on Piperazine Analog cluster_2 Resulting Retention on C18 Column low_ph Low pH (Analyte Protonated) less_retention Less Hydrophobic (More Polar) low_ph->less_retention high_ph High pH (Analyte Neutral) more_retention More Hydrophobic (Less Polar) high_ph->more_retention shorter_rt Shorter Retention Time less_retention->shorter_rt longer_rt Longer Retention Time more_retention->longer_rt

References

1-(3-Chlorophenyl)-4-propylpiperazine handling for air-sensitive reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions regarding the use of 1-(3-Chlorophenyl)-4-propylpiperazine in air-sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered air-sensitive?

A1: While specific data is limited, the hydrochloride salts of related phenylpiperazines are known to be air-sensitive and hygroscopic.[1][2] The free base of this compound may be more stable, but it is best practice to handle it as a potentially air- and moisture-sensitive compound, especially when its purity is critical for a reaction.

Q2: What are the primary signs of degradation for this compound?

A2: Degradation of similar amine-containing compounds can be indicated by a change in color (e.g., from white/off-white to yellow or brown), a change in physical state (e.g., from a free-flowing powder to a sticky solid), or the appearance of an unusual odor. For quantitative analysis, techniques like NMR spectroscopy or chromatography can be used to assess purity over time.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1][2] It should be kept in a cool, dry, and well-ventilated area away from heat, light, and incompatible materials such as strong oxidizing agents.[3][4]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: Standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, should be worn.[4] If there is a risk of generating dust, a dust mask or respirator may be necessary.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction failure or low yield Degradation of this compound due to air or moisture exposure.- Use freshly opened or properly stored reagent. - Handle the compound using inert atmosphere techniques (e.g., in a glovebox or using a Schlenk line). - Ensure all solvents and other reagents are anhydrous.
Incomplete reaction.- Increase reaction time or temperature, monitoring for side product formation. - Consider using a catalyst if appropriate for the specific reaction.
Inconsistent reaction outcomes Variable purity of this compound.- Assess the purity of the starting material using an appropriate analytical method (e.g., NMR, LC-MS). - Purify the compound if necessary before use.
Trace amounts of oxygen or water in the reaction setup.- Thoroughly dry all glassware in an oven before use. - Purge the reaction vessel and solvent with a stream of inert gas. - Maintain a positive pressure of inert gas throughout the reaction.
Formation of unexpected side products Reaction with atmospheric carbon dioxide (if the amine is sufficiently basic).- Degas all solvents prior to use. - Ensure a good quality inert atmosphere is maintained throughout the reaction.
Reaction with oxidizing agents.- Ensure the compound is not exposed to strong oxidizing agents.[3][4]

Quantitative Data Summary

Data for this compound is limited. The following table includes data for the target compound and its close analog, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, for comparison.

Property This compound 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine HCl
Molecular Formula C13H19ClN2[5]C13H18Cl2N2[6]C13H18Cl2N2 · HCl[7]
Molecular Weight 238.75 g/mol [5]273.20 g/mol [6]309.66 g/mol [7]
Appearance Not specifiedOily residue (free base)[8]White to off-white powder[3][4]
Melting Point Not specifiedNot specified196.5-203 °C[8]
Solubility Not specifiedSoluble in ether (free base)[8]Soluble in warm DMSO and warm Methanol[3]

Experimental Protocols

Protocol 1: General Handling of this compound for Air-Sensitive Reactions

This protocol outlines the steps for accurately weighing and dispensing the compound while minimizing exposure to air and moisture.

  • Preparation:

    • Dry all necessary glassware (e.g., round-bottom flask, weighing boat, spatula) in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.

    • Assemble the reaction glassware and purge with a dry, inert gas (argon or nitrogen) for 10-15 minutes.

  • Weighing and Transfer (in a glovebox):

    • If available, perform all manipulations inside a glovebox with a controlled inert atmosphere.

    • Weigh the desired amount of this compound into a tared vial or weighing boat.

    • Transfer the compound to the reaction flask inside the glovebox.

  • Weighing and Transfer (using a Schlenk line):

    • If a glovebox is not available, use a Schlenk line and a positive pressure of inert gas.

    • Quickly weigh the compound in a weighing boat on a balance.

    • Remove the stopper from the reaction flask while maintaining a positive flow of inert gas (counterflow) to prevent air ingress.

    • Quickly add the compound to the reaction flask.

    • Replace the stopper and evacuate and backfill the flask with inert gas three times to remove any air that may have entered.

  • Dissolution:

    • Add anhydrous solvent to the reaction flask via a syringe or cannula under a positive pressure of inert gas.

Protocol 2: Synthesis of a Derivative (Illustrative Example)

This is a generalized procedure for an N-alkylation reaction, a common transformation for piperazine compounds. Note: This is a hypothetical example and reaction conditions will need to be optimized.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a rubber septum, add this compound (1 equivalent) following Protocol 1.

    • Add anhydrous solvent (e.g., acetonitrile or DMF) via syringe.

    • Add a non-nucleophilic base (e.g., potassium carbonate, 1.5 equivalents), which has been dried in an oven.

  • Reagent Addition:

    • Slowly add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) to the stirred suspension at room temperature via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware prep2 Assemble & Purge with Inert Gas prep1->prep2 weigh Weigh Compound prep2->weigh Under Inert Atmosphere transfer Transfer to Flask weigh->transfer dissolve Add Anhydrous Solvent transfer->dissolve add_reagents Add Other Reagents dissolve->add_reagents react Heat & Stir add_reagents->react monitor Monitor Progress react->monitor workup Quench & Extract monitor->workup purify Purify Product workup->purify troubleshooting_low_yield start Low Reaction Yield q1 Was the starting material pure? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Were inert atmosphere techniques used correctly? a1_yes->q2 sol1 Solution: Purify starting material. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Were solvents and other reagents anhydrous? a2_yes->q3 sol2 Solution: Review and improve inert gas setup (e.g., check for leaks, purge longer). a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Were reaction conditions (time, temp) optimal? a3_yes->q4 sol3 Solution: Use freshly dried solvents and reagents. a3_no->sol3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No sol5 Solution: Consider other reaction parameters (e.g., catalyst, concentration). a4_yes->sol5 sol4 Solution: Optimize reaction conditions. a4_no->sol4

References

Technical Support Center: Managing Piperazine Compound Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with piperazine compounds in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of piperazine toxicity observed in animal studies?

A1: The most frequently reported signs of piperazine toxicity are neurological and gastrointestinal. Common neurological symptoms include muscle tremors, ataxia (incoordination), restlessness, convulsions, and central nervous system (CNS) depression.[1][2] Gastrointestinal signs often manifest as vomiting, diarrhea, and salivation.[1][3] In severe overdose cases, paralysis and even death can occur.[3]

Q2: Are there different toxicity profiles for different classes of piperazine compounds?

A2: Yes, the toxicity profiles can vary significantly. Piperazine, used as an anthelmintic, primarily causes neurotoxicity through its action as a GABA agonist and by blocking acetylcholine at the myoneural junction.[1][2][4] "Designer" piperazine derivatives, such as 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), exhibit stimulant-like effects by interacting with dopaminergic, noradrenergic, and serotoninergic systems, leading to adverse effects like agitation, anxiety, tachycardia, and seizures.[5][6]

Q3: What are the primary target organs for piperazine-induced toxicity?

A3: The primary target organs for piperazine toxicity are the central nervous system, the gastrointestinal tract, the liver, and the kidneys.[1][7] Hepatotoxicity associated with some piperazine derivatives is linked to the upregulation of key enzymes involved in cholesterol and lipid biosynthesis, potentially increasing the risk of steatosis and phospholipidosis.[8][9] Degenerative changes in the liver and kidneys have been observed in animal studies at high doses.[7]

Q4: What is the general mechanism of piperazine toxicity?

A4: For anthelmintic piperazine, the primary mechanism of toxicity in the host animal is an extension of its therapeutic effect on the parasite: it acts as a gamma-aminobutyric acid (GABA) agonist, which can lead to CNS depression and neurological side effects at high doses.[1][2][10] It also blocks acetylcholine at the myoneural junction, which can contribute to muscle weakness and paralysis.[4] Designer piperazines, on the other hand, exert their toxic effects by modulating neurotransmitter systems, primarily dopamine, serotonin, and norepinephrine, leading to stimulant-like and psychoactive effects.[5][11][12]

Q5: Is there a specific antidote for piperazine overdose?

A5: There is no specific antidote for piperazine toxicity.[10] Management of an overdose is primarily symptomatic and supportive.[10] This may include fluid therapy to correct dehydration from gastrointestinal upset and supportive care to manage neurological symptoms.

Q6: What are some known drug interactions with piperazine compounds?

A6: Co-administration of piperazine with phenothiazines can lead to hyperexcitation and convulsions.[1] It should also not be used with levamisole, morantel, or pyrantel, as they can have antagonistic effects, potentially reducing anthelmintic efficacy.[1] Caution is also advised when using piperazine and chlorpromazine together, as this combination may cause seizures.[4]

Troubleshooting Guides

Guide 1: Unexpected Neurological Symptoms
Observed Issue Potential Cause Troubleshooting Steps
Mild to moderate tremors, ataxia, or restlessness. Overdose or individual animal sensitivity.1. Immediately cease administration of the piperazine compound.2. Confirm the dosage calculation and administration volume.3. Provide supportive care, ensuring the animal is in a safe, comfortable environment to prevent injury.4. Monitor the animal closely for worsening symptoms.5. If symptoms persist or worsen, consider humane euthanasia and perform a necropsy to investigate further.
Severe seizures or convulsions. Significant overdose or pre-existing neurological condition.1. Administer an anticonvulsant as per veterinary guidance.2. Provide immediate supportive care, including maintaining a clear airway and preventing self-injury.3. Discontinue the study for the affected animal.4. Review dosing protocols and animal health records to identify potential risk factors.
Lethargy and CNS depression. High dosage of piperazine leading to excessive GABAergic activity.1. Monitor vital signs (heart rate, respiration, temperature).2. Provide a warm and quiet environment.3. Ensure easy access to food and water.4. If the animal is recumbent, provide appropriate bedding and turn it regularly to prevent pressure sores.
Guide 2: Gastrointestinal Distress
Observed Issue Potential Cause Troubleshooting Steps
Vomiting and/or diarrhea shortly after dosing. Direct irritation from the compound or systemic toxicity.1. Ensure the formulation and vehicle are appropriate and non-irritating.2. Consider administering the compound with food if the study design allows.3. Provide fluid and electrolyte replacement to prevent dehydration.4. Monitor for signs of dehydration (e.g., skin tenting, sunken eyes).5. If symptoms are severe or persistent, the dose may need to be lowered in subsequent cohorts.
Anorexia (loss of appetite). General malaise due to systemic toxicity.1. Monitor food and water intake and body weight daily.2. Provide highly palatable and easily digestible food.3. If anorexia persists for more than 24-48 hours, consider alternative nutritional support.
Guide 3: Investigating Suspected Hepatic or Renal Toxicity
Observed Issue Potential Cause Troubleshooting Steps
Elevated liver enzymes (e.g., ALT, AST) in clinical pathology. Compound-induced hepatotoxicity.1. Correlate clinical pathology findings with histopathology of the liver.2. Consider reducing the dose or frequency of administration.3. For designer piperazines, investigate markers of cholesterol and lipid biosynthesis.[8]
Changes in kidney function parameters (e.g., BUN, creatinine). Compound-induced nephrotoxicity.1. Examine kidney tissue for histopathological changes such as degeneration or fibrosis.[7]2. Ensure adequate hydration of the animals.3. Piperazine is contraindicated in animals with pre-existing kidney disorders.[1][3]

Data Presentation

Table 1: Acute Toxicity of Piperazine and its Derivatives in Rodents

CompoundSpeciesRoute of AdministrationLD50Reference(s)
PiperazineRatOral (p.o.)7900 mg/kg[1]
PiperazineRatSubcutaneous (s.c.)3700 mg/kg[1]
PiperazineMouseOral (p.o.)11400 mg/kg[1]
1-benzylpiperazine (BZP)C. elegans-52.21 mM[13][14]
1-(4-methoxyphenyl)piperazine (MeOPP)C. elegans-5.72 mM[13][14]
1-(3,4-methylenedioxybenzyl)piperazine (MDBP)C. elegans-1.22 mM[13][14]

Table 2: Sub-chronic Piperazine Citrate Administration and Liver Enzyme Levels in Rats

Dose GroupAspartate Transaminase (AST) (i.μ L-1)
Control12.8 ± 1.32
30 mg/kg Piperazine22.8 ± 1.43
60 mg/kg Piperazine27.6 ± 1.08
100 mg/kg Piperazine38.4 ± 3.75
Source: The Effects of Sub-chronic Piperazine Treatment on the Liver Status of a Rat Model[15]

Experimental Protocols

Protocol 1: In Vitro Hepatotoxicity Assessment using Primary Rat Hepatocytes

This protocol is a generalized procedure based on methodologies for assessing the hepatotoxicity of piperazine designer drugs.[8][16][17]

  • Hepatocyte Isolation:

    • Anesthetize a male Wistar rat according to approved institutional animal care and use committee protocols.

    • Perform a two-step collagenase perfusion of the liver to isolate primary hepatocytes.

    • Assess cell viability using the Trypan Blue exclusion method. Only cell preparations with viability greater than 85% should be used.

  • Cell Culture and Treatment:

    • Plate the isolated hepatocytes on collagen-coated plates in an appropriate culture medium (e.g., Williams' Medium E with supplements).

    • Allow the cells to attach for 4 hours.

    • Replace the medium with a fresh medium containing various concentrations of the piperazine compound or vehicle control.

  • Cytotoxicity Assay (MTT Assay):

    • After a 24-hour incubation period, remove the medium.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

  • Biochemical Assays (Optional):

    • To investigate mechanisms of toxicity, perform assays to measure:

      • Intracellular ATP levels.

      • Reactive oxygen species (ROS) formation.

      • Reduced (GSH) and oxidized (GSSG) glutathione levels.

      • Mitochondrial membrane potential (Δψm).

      • Caspase-3 activation (for apoptosis).[16][17]

Protocol 2: Analysis of Piperazine in Biological Samples by LC-MS

This is a generalized protocol for the detection of piperazine derivatives in biological samples like serum or urine, based on described analytical methods.[18][19][20]

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotopically labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.

    • MRM Transitions: For each piperazine compound and internal standard, specific precursor-to-product ion transitions are monitored for quantification and confirmation.

  • Data Analysis:

    • Generate a calibration curve using standards of known concentrations.

    • Quantify the piperazine compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Toxicity_Troubleshooting_Workflow start Adverse Event Observed (e.g., seizure, vomiting, lethargy) step1 Step 1: Immediate Actions - Cease Dosing - Ensure Animal Safety start->step1 step2 Step 2: Assess Severity step1->step2 step3 Step 3: Symptomatic Treatment - Anticonvulsants - Fluid Therapy - Supportive Care step2->step3 Severe step4 Step 4: Data Collection - Record Clinical Signs - Collect Blood/Tissue Samples step2->step4 Mild/Moderate step3->step4 step5 Step 5: Investigation - Verify Dosing Calculation - Review Protocol - Analyze Samples step4->step5 end Report Findings & Adjust Study Protocol step5->end

Caption: A workflow for troubleshooting adverse events in animal studies.

Piperazine_Hepatotoxicity_Pathway Piperazine Piperazine Designer Drugs SREBP1 Upregulation of SREBP-1 Transcription Factor Piperazine->SREBP1 Gene_Upregulation Increased Expression of Cholesterol Biosynthesis Genes (e.g., Cyp51A1, Sqle, Fdps) SREBP1->Gene_Upregulation Cholesterol_Synth Increased Cholesterol & Lipid Biosynthesis Gene_Upregulation->Cholesterol_Synth Hepatotoxicity Hepatotoxicity Risk (Phospholipidosis, Steatosis) Cholesterol_Synth->Hepatotoxicity

Caption: Proposed pathway for piperazine-induced hepatotoxicity.

Piperazine_Neurotoxicity_Mechanisms cluster_anthelmintic Anthelmintic Piperazine cluster_designer Designer Piperazines (e.g., BZP) GABA GABA Receptor Agonism CNS_Depression CNS Depression, Ataxia, Seizures GABA->CNS_Depression ACh Acetylcholine Blockade at Myoneural Junction Paralysis Muscle Weakness, Paralysis ACh->Paralysis Neurotransmitter Modulation of Dopamine, Serotonin, Norepinephrine Stimulant_Effects Stimulant-like Effects, Agitation, Anxiety Neurotransmitter->Stimulant_Effects

Caption: Comparative mechanisms of neurotoxicity for piperazine types.

References

Technical Support Center: 1-(3-Chlorophenyl)-4-propylpiperazine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving 1-(3-Chlorophenyl)-4-propylpiperazine. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guides

Problem: Inconsistent results in receptor binding assays.

Question Possible Cause Troubleshooting Step
Why am I seeing high background noise in my assay?1. Suboptimal concentration of the radioligand. 2. Issues with the filtration method. 3. The compound may be sticking to the filter plates.1. Titrate the radioligand to determine the optimal concentration that provides a good signal-to-noise ratio. 2. Ensure filter plates are adequately pre-soaked with a suitable buffer or blocking agent (e.g., polyethyleneimine) to reduce non-specific binding. 3. Test different types of filter plates (e.g., glass fiber, polypropylene) to find one with the lowest background for your assay.
My dose-response curve is flat or has a very shallow slope.1. The compound may have low affinity for the target receptor. 2. Incorrect buffer composition or pH. 3. Degradation of the compound or receptor preparation.1. Consider using a higher concentration range for the compound. If the issue persists, the compound's affinity may be too low for the assay conditions. 2. Verify the pH and composition of all buffers. Ensure they are compatible with both the receptor and the compound. 3. Use freshly prepared compound solutions and ensure proper storage of receptor membranes or cells.
I'm observing high variability between replicate wells.1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during incubation.1. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 2. Gently vortex or mix all solutions thoroughly before adding them to the assay plate. 3. Ensure a consistent incubation temperature by using a calibrated incubator and minimizing the time the plate is outside the incubator.

Problem: Difficulty in achieving consistent results in dopamine transporter (DAT) uptake assays.

Question Possible Cause Troubleshooting Step
Why is the specific uptake of the radiolabeled dopamine low?1. Low expression or activity of DAT in the cells. 2. Suboptimal incubation time or temperature. 3. Presence of interfering substances in the assay buffer.1. Verify the expression of DAT in your cell line using techniques like Western blotting or qPCR. 2. Optimize the incubation time and temperature to maximize specific uptake while minimizing non-specific uptake. 3. Ensure the assay buffer is free of components that might inhibit DAT activity.
My inhibitor is not showing the expected potency (IC50).1. Incorrect concentration of the radiolabeled substrate. 2. The inhibitor may be unstable in the assay buffer. 3. The chosen cell line may not be appropriate.1. Use a concentration of the radiolabeled substrate at or below its Km for the transporter to accurately determine the IC50 of the inhibitor. 2. Check the stability of your inhibitor in the assay buffer over the time course of the experiment. 3. Consider using a different cell line with a well-characterized DAT expression and function.

Frequently Asked Questions (FAQs)

General

  • What is this compound and what is its expected biological activity? this compound is a derivative of N-arylpiperazine. Based on the activity of structurally similar compounds, it is predicted to be a ligand for dopamine and/or serotonin receptors and transporters. For instance, the related compound 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine is a potent dopamine transporter (DAT) ligand, while m-Chlorophenylpiperazine (mCPP) is a serotonin receptor agonist.[1][2]

  • How should I store and handle this compound? The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3] It is typically a solid at room temperature. For experimental use, it is advisable to prepare fresh solutions. If stock solutions are prepared, they should be stored at -20°C or -80°C and protected from light to minimize degradation.

Solubility and Preparation

  • In what solvents is this compound soluble? While specific data for this compound is limited, related piperazine derivatives are often soluble in organic solvents such as DMSO and ethanol. For aqueous buffers, it is common to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer.

  • What is the recommended procedure for preparing a stock solution?

    • Weigh out the desired amount of the compound in a sterile microcentrifuge tube.

    • Add a small volume of 100% DMSO to dissolve the compound completely. Gentle vortexing or sonication may be required.

    • Once dissolved, the stock solution can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Design

  • What are the key considerations for designing a receptor binding assay?

    • Receptor Source: Use cell membranes or whole cells expressing the target receptor.

    • Radioligand: Choose a radioligand with high affinity and specificity for the target receptor.

    • Non-specific Binding: Determine non-specific binding by including a high concentration of a known unlabeled ligand.

    • Incubation Conditions: Optimize incubation time, temperature, and buffer composition to reach equilibrium.

    • Separation of Bound and Free Ligand: Use a rapid filtration method to separate the receptor-bound radioligand from the free radioligand.

  • What is a typical workflow for a dopamine transporter (DAT) uptake assay? A common method involves incubating cells expressing DAT with a radiolabeled substrate (e.g., [3H]dopamine) in the presence or absence of the test compound. The reaction is stopped, and the cells are washed to remove the extracellular radiolabeled substrate. The amount of intracellular radioactivity is then quantified to determine the extent of DAT inhibition by the test compound.[4]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compoundC13H19ClN2238.753.4
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazineC13H18Cl2N2273.203.4
m-Chlorophenylpiperazine (mCPP)C10H13ClN2196.671.7

Data sourced from PubChem.[5][6]

Table 2: Receptor Binding Affinities (Ki, nM) of a Structurally Related Compound: 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP)

Transporter/ReceptorKi (nM)
Dopamine Transporter (DAT)0.04
Norepinephrine Transporter (NET)1107
Serotonin Transporter (SERT)802
D2-like Receptors327
Serotonin 5-HT2 Receptors53

This data for a related compound suggests that this compound may also have a high affinity for the dopamine transporter.[1]

Detailed Experimental Protocols

Protocol 1: Dopamine Transporter (DAT) Inhibition Assay

This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.

Materials:

  • Cells stably expressing human DAT (e.g., HEK293-hDAT)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)

  • [3H]Dopamine (or other suitable radiolabeled DAT substrate)

  • This compound

  • Known DAT inhibitor (e.g., GBR-12909) for positive control

  • Scintillation fluid and vials

  • Microplate harvester and filter mats

  • Scintillation counter

Procedure:

  • Cell Plating: Plate DAT-expressing cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound and the positive control in assay buffer.

    • Prepare a solution of [3H]Dopamine in assay buffer at a concentration close to its Km.

  • Assay:

    • Wash the cells once with assay buffer.

    • Add the test compound or control to the wells.

    • Initiate the uptake by adding the [3H]Dopamine solution.

    • Incubate for a predetermined time (e.g., 10 minutes) at room temperature or 37°C.

  • Termination and Harvesting:

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and harvest the contents onto filter mats using a microplate harvester.

  • Quantification:

    • Dry the filter mats and place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_quantify Quantification prep_cells Plate DAT-expressing cells wash_cells Wash cells prep_cells->wash_cells prep_compound Prepare compound dilutions add_compound Add test compound prep_compound->add_compound prep_radioligand Prepare [3H]Dopamine solution add_radioligand Initiate uptake with [3H]Dopamine prep_radioligand->add_radioligand wash_cells->add_compound add_compound->add_radioligand incubate Incubate add_radioligand->incubate terminate Terminate and harvest incubate->terminate count Scintillation counting terminate->count analyze Data analysis (IC50) count->analyze

Caption: Workflow for a Dopamine Transporter (DAT) Inhibition Assay.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding signaling Postsynaptic Signaling DA_receptor->signaling compound This compound compound->DAT Inhibition

Caption: Hypothesized Mechanism of Action at the Dopaminergic Synapse.

References

Validation & Comparative

Validating the Purity of 1-(3-Chlorophenyl)-4-propylpiperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 1-(3-Chlorophenyl)-4-propylpiperazine, ensuring its purity is paramount for the validity and reproducibility of experimental results. This guide provides a comparative overview of the purity of this compound against relevant alternatives and details the experimental protocols for its validation.

Purity Comparison of Arylpiperazine Derivatives

CompoundPurity (%)Analytical MethodReference
This compound >98% (Typical)HPLC, GC-MSInferred from related compounds and general quality standards
1-(2-Methoxyphenyl)piperazine derivatives≥95RP-HPLC[1]
1-Benzhydryl-4-(4-(2-phenoxyethyl)benzyl)piperazine derivatives98.3 - 98.8Not Specified[2]
1-(4-Chlorophenyl)piperazine≥98.0GC[3]

Note: The purity of this compound is typically expected to be high (>98%) from commercial suppliers, though this should always be verified empirically. The alternatives listed are also arylpiperazines with known high purity, often used in serotonergic and dopaminergic system research.

Experimental Protocols for Purity Validation

Accurate determination of purity requires robust analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are standard techniques for assessing the purity of small molecules like this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general method for the purity determination of piperazine derivatives and should be validated for this compound.[4]

Instrumentation:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium acetate (for mobile phase modification)

  • Methanol (for sample preparation)

  • This compound reference standard

  • Sample of this compound for testing

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. A common starting point is a 50:50 mixture.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the test sample of this compound in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile/Water gradient (e.g., starting at 30% acetonitrile, ramping to 90% over 20 minutes)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Column Temperature: 30 °C

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for both separation and identification of the main compound and any potential impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Methanol or Dichloromethane (GC grade) for sample preparation

  • This compound reference standard

  • Sample of this compound for testing

Procedure:

  • Sample Preparation: Dissolve the reference standard and the test sample in a suitable solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Mode: Split (e.g., 20:1)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-550 amu

  • Analysis: Inject the prepared samples into the GC-MS system.

  • Data Interpretation: The purity is determined by the peak area percentage in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with that of the reference standard for confirmation. Impurities can be tentatively identified by their mass spectra and comparison to spectral libraries.

Potential Impurities

The primary impurities in this compound are typically related to its synthesis. The common synthetic route involves the reaction of 1-(3-chlorophenyl)piperazine with a propylating agent (e.g., 1-bromopropane or 1-chloropropane).[5]

Potential Process-Related Impurities:

  • 1-(3-chlorophenyl)piperazine: Unreacted starting material.[6]

  • Over-alkylated products: Reaction of the propylating agent with both nitrogen atoms of the piperazine ring, though less likely due to steric hindrance.

  • By-products from the synthesis of 1-(3-chlorophenyl)piperazine: Impurities carried over from the synthesis of the starting material itself.

  • Residual solvents: Solvents used in the synthesis and purification steps.

Visualization of Experimental Workflow and Signaling Context

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity validation and a simplified representation of a relevant signaling pathway where arylpiperazines are often studied.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Analysis cluster_result Result sample This compound Sample dissolve Dissolve in appropriate solvent (e.g., Methanol) sample->dissolve hplc HPLC Analysis dissolve->hplc gcms GC-MS Analysis dissolve->gcms chromatogram Obtain Chromatogram hplc->chromatogram gcms->chromatogram peak_integration Peak Integration & Area Calculation chromatogram->peak_integration impurity_id Impurity Identification (MS) chromatogram->impurity_id purity_calc Purity Calculation (% Area) peak_integration->purity_calc report Purity Report purity_calc->report impurity_id->report

Caption: Experimental workflow for the purity validation of this compound.

signaling_pathway cluster_ligand Ligand Binding cluster_receptor Receptor cluster_downstream Downstream Signaling ligand Arylpiperazine (e.g., this compound) receptor Serotonin Receptor (e.g., 5-HT1A, 5-HT2A) ligand->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates second_messenger Second Messenger Modulation (e.g., cAMP, IP3/DAG) g_protein->second_messenger Modulates cellular_response Cellular Response second_messenger->cellular_response Leads to

References

A Comparative Guide to 1-(3-Chlorophenyl)-4-propylpiperazine and Its Analogs for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-(3-Chlorophenyl)-4-propylpiperazine, its more industrially relevant precursor 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, and related pharmacologically active compounds. The focus is on providing objective, data-driven insights to inform compound selection and experimental design in neuroscience and drug discovery.

Product Identification and Certificate of Analysis

While this compound is a known chemical entity, the closely related compound, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (mCPCPP-HCl) , is more frequently documented and utilized as a key intermediate in the synthesis of widely used pharmaceuticals.[1] Due to its prevalence and role as a direct precursor, this guide will focus on mCPCPP-HCl.

Below is a summary of typical product specifications for mCPCPP-HCl, presented in a Certificate of Analysis format.

ParameterSpecification
Chemical Name 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine HCl
CAS Number 52605-52-4
Molecular Formula C₁₃H₁₈Cl₂N₂ · HCl
Molecular Weight 309.66 g/mol
Appearance White to off-white crystalline powder
Assay (Purity) ≥97%
Melting Point 198-203 °C
Solubility Soluble in DMSO and Methanol

Performance Comparison with Alternative Compounds

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is primarily a synthetic intermediate with limited direct pharmacological characterization in the public domain. Its significance lies in its structural relationship to potent neuropharmacological agents. This section compares the performance of its key derivatives and analogs at various CNS targets. The data, presented as inhibition constants (Ki), indicates the affinity of a compound for a specific receptor or transporter; a lower Ki value signifies higher binding affinity.

CompoundPrimary Target(s)5-HT₂ₐ (Ki, nM)SERT (Ki, nM)DAT (Ki, nM)α₁-adrenergic (Ki, nM)
Trazodone Serotonin Antagonist and Reuptake Inhibitor (SARI)1.5 - 15120 - 235>10,00010 - 38
Nefazodone Serotonin Antagonist and Reuptake Inhibitor (SARI)22003605
m-Chlorophenylpiperazine (mCPP) 5-HT₂C Agonist / Metabolite32.1160>10,000130
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) Dopamine Transporter (DAT) Inhibitor538020.04 Not Reported

Data sourced from multiple studies and databases for comparison.[2][3][4] Absolute values may vary between different experimental setups.

Key Insights:

  • Trazodone and Nefazodone , the final products derived from the intermediate, exhibit high affinity for the 5-HT₂ₐ receptor, acting as antagonists, and moderate affinity for the serotonin transporter (SERT).[2][3][4] Their potent α₁-adrenergic antagonism is also a key feature of their pharmacological profile.[3]

  • m-Chlorophenylpiperazine (mCPP) , a major metabolite of Trazodone and Nefazodone, is a potent 5-HT₂C receptor agonist.[1]

  • 3C-PEP stands out as an exceptionally potent and selective dopamine transporter (DAT) ligand, demonstrating the impact of modifying the propyl group on the piperazine ring.[2] Its affinity for DAT is approximately 10,000 times higher than that of cocaine.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing data. Below are representative protocols for the chemical synthesis of Trazodone using the subject intermediate and a pharmacological binding assay.

Protocol 1: Synthesis of Trazodone

This protocol describes a common method for synthesizing Trazodone from 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.

Objective: To couple the piperazine intermediate with 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one.

Materials:

  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride

  • 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one

  • Sodium Carbonate (Na₂CO₃)

  • Tetrabutylammonium Bromide (TBAB) - Phase Transfer Catalyst

  • Isopropyl Alcohol (Solvent)

Procedure:

  • Charge a reaction vessel with isopropyl alcohol.

  • Add 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one and Sodium Carbonate to the solvent at room temperature (25-30°C) and stir.

  • Add 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride and the phase transfer catalyst (TBAB) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-85°C) and maintain stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and filter to remove inorganic salts.

  • The resulting filtrate contains Trazodone, which can be isolated through crystallization by further cooling or addition of an anti-solvent, followed by filtration and drying.

Protocol 2: Radioligand Binding Assay for 5-HT₂ₐ Receptor

This is a generalized protocol for determining the binding affinity of a test compound for the 5-HT₂ₐ receptor via competition with a radiolabeled ligand.

Objective: To determine the Ki of a test compound at the human 5-HT₂ₐ receptor.

Materials:

  • Membrane preparation from cells stably expressing human 5-HT₂ₐ receptors.

  • [³H]Ketanserin (Radioligand)

  • Test Compound (e.g., Trazodone) at various concentrations.

  • Mianserin or another suitable displacing agent (for non-specific binding).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (e.g., GF/B glass fiber).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to wells designated for total binding, non-specific binding, and test compound concentrations.

  • Compound Addition: Add the test compound at a range of concentrations to the appropriate wells. Add the displacing agent (e.g., 10 µM Mianserin) to the non-specific binding wells.

  • Radioligand Addition: Add [³H]Ketanserin to all wells at a final concentration near its Kd (e.g., 1-2 nM).

  • Membrane Addition: Initiate the binding reaction by adding the membrane preparation (typically 50-100 µg protein per well) to all wells.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the filter plate. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation fluid, and quantify the bound radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of complex processes and relationships.

G cluster_0 Synthesis of Trazodone A 1-(3-Chlorophenyl)piperazine C 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (Intermediate) A->C + Alkylation B 1-Bromo-3-chloropropane B->C E Trazodone (Final Product) C->E + Coupling Reaction D 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one D->E

Caption: Synthetic pathway for Trazodone.

G ligand 5-HT₂ₐ Antagonist (e.g., Trazodone) receptor 5-HT₂ₐ Receptor ligand->receptor block X receptor->block g_protein Gq/11 plc Phospholipase C (PLC) g_protein->plc Blocked Activation pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release ↑ Intracellular Ca²⁺ ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response Downstream Cellular Effects ca_release->cellular_response pkc->cellular_response block->g_protein Antagonism

Caption: Antagonism of the 5-HT₂ₐ receptor signaling pathway.

References

Comparative study of 1-(3-Chlorophenyl)-4-propylpiperazine and mCPP

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to 1-(3-Chlorophenyl)-4-propylpiperazine and meta-Chlorophenylpiperazine (mCPP) for Researchers

Introduction

Phenylpiperazines are a broad class of chemical compounds with significant activity at various neurotransmitter receptors, making them a cornerstone in neuropharmacology research and drug development. This guide provides a comparative analysis of two specific phenylpiperazine derivatives: the well-characterized research chemical meta-Chlorophenylpiperazine (mCPP) and the structurally related but lesser-known this compound.

meta-Chlorophenylpiperazine (mCPP) is a psychoactive compound extensively studied as a non-selective serotonin receptor agonist and reuptake inhibitor[1][2]. It is also a known metabolite of several widely used antidepressant drugs, including trazodone and nefazodone[1][3]. Due to its broad serotonergic activity, mCPP has been used as a pharmacological tool to probe the function of the serotonin system and can induce effects such as anxiety, headache, and changes in appetite, primarily through its action at 5-HT2C receptors[1][2].

This compound is a structural analog of mCPP, distinguished by the addition of a propyl group at the N4 position of the piperazine ring. Despite its structural similarity to mCPP, there is a notable lack of published experimental data regarding its pharmacological, pharmacokinetic, and toxicological profile. This guide will synthesize the extensive data available for mCPP and highlight the knowledge gap concerning its N-propyl analog, providing a framework for future investigation.

Pharmacodynamic Profile: Receptor Binding Affinity

A compound's receptor binding affinity is a critical measure of its potential biological activity. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating a stronger binding to the receptor.

mCPP is known for its broad binding profile, showing significant affinity for multiple serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT)[1][2]. Its activity is not limited to the serotonergic system, as it also interacts with adrenergic receptors[1][4]. The specific binding affinities for this compound are not available in published literature. The addition of the N-propyl group is expected to alter the binding profile, potentially changing its affinity and selectivity for various receptors compared to mCPP, but this remains to be experimentally determined.

Below is a summary of the known receptor binding affinities for mCPP.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Receptor TargetmCPP This compound
Serotonin Receptors
5-HT1A~360 - 1300[4]Not Available
5-HT1B~360 - 1300[4]Not Available
5-HT2A32.1[1]Not Available
5-HT2B28.8[1]Not Available
5-HT2C3.4[1]Not Available
Monoamine Transporters
SERT (5-HTT)230 (IC50)[5]Not Available
NETSome Affinity[1]Not Available
DAT>10,000[6]Not Available
Adrenergic Receptors
α1-adrenergic~2500 - 24000[4]Not Available
α2-adrenergic570[4]Not Available

Functional Activity & Signaling

Beyond binding, a compound's functional activity—whether it acts as an agonist, antagonist, or inverse agonist—determines its physiological effect. mCPP acts as a partial agonist at 5-HT2A and 5-HT2C receptors and as an antagonist at 5-HT2B receptors[1]. Its anxiogenic and anorectic effects are largely attributed to its agonist activity at the 5-HT2C receptor[1][2].

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of Protein Kinase C (PKC), modulating numerous downstream cellular processes[7].

Gq_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2C Receptor G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand mCPP (Agonist) Ligand->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream Phosphorylates Targets

Caption: Simplified 5-HT2C receptor Gq signaling pathway activated by an agonist like mCPP.

Pharmacokinetic Profile

Pharmacokinetics describes the journey of a drug through the body: absorption, distribution, metabolism, and excretion. mCPP is primarily metabolized in the liver by the CYP2D6 enzyme[1]. Its elimination half-life is reported to be between 4 and 14 hours, though it exhibits large variability in clearance and bioavailability among individuals[1][8].

Table 2: Comparative Pharmacokinetic Parameters of mCPP

ParametermCPP This compound
Primary Metabolism CYP2D6 (Hydroxylation)[1]Not Available
Active Metabolite para-hydroxy-mCPP (p-OH-mCPP)[1]Not Available
Elimination Half-life 4 - 14 hours[1]Not Available
Bioavailability (Oral) Highly variable (14-108%)[8]Not Available
Routes of Administration Oral, Intravenous (Research)[1][8]Not Available

Experimental Protocols

To facilitate research into uncharacterized compounds like this compound, standardized experimental protocols are essential. The following is a generalized methodology for a competitive radioligand binding assay, a fundamental technique for determining a compound's receptor binding affinity.

Protocol: In Vitro Radioligand Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., 5-HT2C) by measuring its ability to displace a known radioligand.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., from CHO or HEK cells).

    • Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-mesulergine for 5-HT2C).

    • Test compound and a known non-labeled displacer (for non-specific binding).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates and vacuum manifold.

    • Scintillation fluid and a microplate scintillation counter.

  • Procedure:

    • Preparation: Serially dilute the test compound to create a range of concentrations.

    • Incubation: In each well of the 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Controls: Prepare "total binding" wells (membranes + radioligand only) and "non-specific binding" wells (membranes + radioligand + a high concentration of a known non-labeled displacer).

    • Equilibrium: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium[9][10].

    • Separation: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate the bound radioligand (trapped on the filter) from the free radioligand (which passes through)[11].

    • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: Add scintillation fluid to each well and count the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare serial dilutions of test compound a1 Add membranes, radioligand, and test compound to 96-well plate p1->a1 p2 Prepare receptor membranes and radioligand solution p2->a1 a2 Incubate to reach binding equilibrium a1->a2 a3 Filter and wash to separate bound from free ligand a2->a3 a4 Add scintillation fluid and count radioactivity a3->a4 d1 Plot % inhibition vs. log[compound] a4->d1 d2 Calculate IC50 via non-linear regression d1->d2 d3 Calculate Ki using Cheng-Prusoff equation d2->d3

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This guide demonstrates a significant disparity in the scientific understanding of mCPP and its N-propyl analog, this compound. While mCPP is a well-documented pharmacological tool with a broad but defined receptor interaction profile, this compound remains essentially uncharacterized in public-domain literature.

For researchers in drug development, this presents both a challenge and an opportunity. The addition of the N-propyl group to the piperazine scaffold could lead to a novel pharmacological profile with potentially increased selectivity or different functional activity. Key future experiments should include:

  • In Vitro Profiling: Comprehensive receptor screening of this compound against a panel of CNS targets (serotonin, dopamine, adrenergic receptors, and transporters) to determine its binding affinities.

  • Functional Assays: Characterization of its activity (agonist, antagonist) at receptors where significant binding is observed.

  • In Vivo Studies: Assessment of its pharmacokinetic profile and behavioral effects in animal models to understand its potential physiological impact.

By systematically applying established methodologies, the scientific community can elucidate the properties of this compound, potentially uncovering a new and valuable tool for neuroscience research.

References

Comparative Efficacy Analysis of 1-(3-Chlorophenyl)-4-propylpiperazine versus Other Serotonin Agonists: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of pharmacological data for 1-(3-Chlorophenyl)-4-propylpiperazine (3C-PPP). As such, a direct comparison of its efficacy with other serotonin agonists is not possible at this time. The majority of published research focuses on structurally related compounds, most notably 1-(3-Chlorophenyl)piperazine (mCPP), a non-selective serotonin receptor agonist.

This guide will, therefore, provide a comparative overview of the well-characterized compound mCPP against other known serotonin agonists, with the explicit understanding that this is an inferred comparison due to the absence of data for 3C-PPP. The information presented is intended for researchers, scientists, and drug development professionals to highlight the pharmacological profile of a closely related arylpiperazine and to underscore the data gap for 3C-PPP.

Overview of Arylpiperazines and Serotonergic Activity

Arylpiperazine compounds are a significant class of molecules that interact with various neurotransmitter receptors, particularly serotonin (5-HT) receptors. Their versatile structure allows for modifications that can fine-tune their affinity and efficacy for different receptor subtypes. 1-(3-Chlorophenyl)piperazine (mCPP) is a prototypical member of this class and has been extensively studied as a probe for serotonin system function.

Comparative Data for mCPP and Other Serotonin Agonists

To provide a framework for potential future studies on 3C-PPP, the following tables summarize the binding affinities (Ki) and functional potencies (EC50) of mCPP and other representative serotonin agonists across various 5-HT receptor subtypes.

Table 1: Comparative Binding Affinities (Ki, nM) of Serotonin Agonists at Human 5-HT Receptors

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT2CSERT
mCPP 130130160383613802[1]
Serotonin (5-HT) 3.24.95.1111.35.0650
Buspirone 14>10,000>10,0001,800>10,000>10,000>10,000
Sumatriptan 4001710>10,000>10,000>10,000>10,000
DOI 8102,7001,2002.41216>10,000

Note: Data is compiled from various sources and should be considered representative. Ki values can vary between different studies and experimental conditions.

Table 2: Comparative Functional Potencies (EC50, nM) of Serotonin Agonists

Compound5-HT1A (GTPγS)5-HT2A (IP1)5-HT2C (IP1)
mCPP 250 (Partial Agonist)251.2 (Full Agonist)
Serotonin (5-HT) 2.56.30.8
Buspirone 10 (Partial Agonist)>10,000>10,000
DOI >10,0000.74.8

Note: The type of functional assay (e.g., GTPγS binding, second messenger accumulation) is indicated. Efficacy (e.g., full or partial agonist) is also noted where available.

Signaling Pathways and Experimental Workflows

The interaction of serotonin agonists with their receptors initiates a cascade of intracellular signaling events. The diagrams below illustrate a generalized signaling pathway for G-protein coupled 5-HT receptors and a typical experimental workflow for assessing agonist efficacy.

G_protein_signaling Agonist Serotonin Agonist Receptor 5-HT Receptor Agonist->Receptor Binds to G_protein G-protein (α, βγ subunits) Receptor->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized G-protein signaling pathway for 5-HT receptors.

experimental_workflow cluster_binding Binding Affinity Assay cluster_functional Functional Efficacy Assay b1 Prepare cell membranes expressing 5-HT receptor b2 Incubate with radioligand and varying concentrations of test compound b1->b2 b3 Separate bound and free radioligand b2->b3 b4 Quantify radioactivity b3->b4 b5 Calculate Ki value b4->b5 f1 Culture cells expressing 5-HT receptor f2 Stimulate with varying concentrations of agonist f1->f2 f3 Measure downstream signal (e.g., GTPγS binding, Ca2+ flux, second messenger levels) f2->f3 f4 Generate dose-response curve f3->f4 f5 Calculate EC50 and Emax f4->f5

Caption: Typical experimental workflows for determining agonist binding and efficacy.

Experimental Protocols

Radioligand Binding Assay (for Ki determination)
  • Membrane Preparation: Cell membranes expressing the human 5-HT receptor of interest are prepared from cultured cells or brain tissue homogenates through differential centrifugation. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding reaction.

  • Incubation: Membranes are incubated in the assay buffer with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) and a range of concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.

  • Termination and Separation: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: GTPγS Binding (for EC50 and Emax determination)
  • Membrane Preparation: As described for the binding assay.

  • Assay Buffer: A buffer containing GDP (to maintain G-proteins in an inactive state) is used (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP, pH 7.4).

  • Incubation: Membranes are incubated with varying concentrations of the agonist in the presence of [³⁵S]GTPγS, a non-hydrolyzable GTP analog. Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

  • Termination and Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from the free form by rapid filtration.

  • Quantification: Radioactivity on the filters is measured by liquid scintillation counting.

  • Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect).

Conclusion and Future Directions

While a direct comparison involving this compound is not currently feasible due to a lack of published data, the analysis of the closely related compound mCPP provides a valuable reference point. mCPP exhibits a complex pharmacological profile with varying affinities and functional activities across different serotonin receptor subtypes. Future research efforts are warranted to synthesize and characterize the pharmacological properties of 3C-PPP. Such studies should include comprehensive binding assays across all major 5-HT receptor subtypes and a panel of functional assays to determine its efficacy and potential for biased agonism. This will be crucial in understanding its potential therapeutic applications and differentiating its profile from other arylpiperazine derivatives.

References

Structural Analogs of 1-(3-Chlorophenyl)-4-propylpiperazine: A Comparative Guide on Receptor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural analogs of 1-(3-Chlorophenyl)-4-propylpiperazine, focusing on their activity at various receptors, primarily serotonin and adrenergic receptors. The information presented is collated from various pharmacological studies to aid in structure-activity relationship (SAR) analysis and guide future drug discovery efforts.

Comparative Analysis of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of this compound and its structural analogs for key serotonin (5-HT) and adrenergic (α) receptors. Lower Ki values indicate higher binding affinity.

Compound IDStructureR1R2R35-HT1A (Ki, nM)5-HT2A (Ki, nM)α1A (Ki, nM)α1D (Ki, nM)α1B (Ki, nM)Reference
1 This compoundHCln-Propyl23.939.411.9--[1][2]
2 Analog with hydantoin moiety--------[1][2]
12 Hydantoin-arylpiperazine derivative---High Affinity-High Affinity--[1][2]
14 Hydantoin-arylpiperazine derivative-----11.9High AffinityLower Affinity[1][2]
5 Hydantoin-arylpiperazine derivative-----High Affinity--[1]
7 Hydantoin-arylpiperazine derivative-----High Affinity--[1]
9-11, 13, 15-16 Hydantoin-arylpiperazine derivatives-----High Affinity (<100)--[1]

Note: A "-" indicates that data was not available in the cited sources. The "Reference" column points to the source of the data.

Structure-Activity Relationship Insights

Several studies have explored the structure-activity relationships of phenylpiperazine derivatives, providing valuable insights for designing compounds with specific receptor profiles.[1][2] The substitution pattern on the phenyl ring and the nature of the substituent on the second nitrogen of the piperazine ring play a crucial role in determining the affinity and selectivity for serotonin and adrenergic receptors.

For instance, the introduction of a hydantoin moiety has been explored to develop multifunctional ligands.[1][2] Within a series of hydantoin-arylpiperazine derivatives, compound 12 demonstrated a multifunctional profile with high affinity for both serotonin and adrenergic receptors, making it a potential candidate for anxiolytic agents.[1][2] In contrast, compound 14 exhibited high affinity and selectivity for α1A/α1D adrenergic receptors over the α1B subtype, which could be advantageous in avoiding potential cardiotoxic effects.[1][2]

Experimental Protocols

The data presented in this guide were primarily generated using the following key experimental methodologies:

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. The general procedure is as follows:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO-K1 cells stably expressing the human cloned receptor) are prepared.

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]-ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Intrinsic Activity Assays

To determine whether a compound acts as an agonist or antagonist at a receptor, intrinsic activity is measured. For G-protein coupled receptors like the α1-adrenergic subtypes, this can be evaluated by measuring downstream signaling events, such as changes in intracellular calcium levels or inositol phosphate turnover. All tested hydantoin-arylpiperazine derivatives acted as antagonists towards α1A-, α1B-, and α1D-adrenergic receptors.[1]

Visualizing Key Processes

To better understand the context of the presented data, the following diagrams illustrate a typical signaling pathway for the targeted receptors and a general workflow for the pharmacological evaluation of these compounds.

G General GPCR Signaling Pathway for Adrenergic/Serotonin Receptors Ligand Ligand (e.g., Phenylpiperazine Analog) Receptor GPCR (e.g., α1-AR, 5-HTR) Ligand->Receptor Binds to G_Protein G-Protein (Gq/11) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: General GPCR signaling pathway for adrenergic/serotonin receptors.

G Experimental Workflow for Pharmacological Evaluation cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Structural Analogs Binding_Assay Radioligand Binding Assays (Determine Ki) Synthesis->Binding_Assay Functional_Assay Functional Assays (Determine Agonist/Antagonist Activity) Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Animal_Models Animal Models of Disease (e.g., Anxiety, Hypertension) Functional_Assay->Animal_Models Functional_Assay->SAR_Analysis Animal_Models->SAR_Analysis

Caption: Experimental workflow for pharmacological evaluation.

References

Assessing the Cross-Reactivity of 1-(3-Chlorophenyl)-4-propylpiperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount to ensuring target specificity and minimizing off-target effects. This guide provides a framework for evaluating the cross-reactivity of 1-(3-Chlorophenyl)-4-propylpiperazine, a derivative of the well-characterized psychoactive compound meta-chlorophenylpiperazine (mCPP). Due to the limited publicly available data on this compound, this guide will focus on the established profiles of its close structural analogs to highlight potential cross-reactivity and provide detailed experimental protocols for its comprehensive characterization.

Comparative Analysis of Structural Analogs

To infer the potential binding profile of this compound, we can examine the data for its parent compound, mCPP, and a closely related analog, 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP). The addition of the propyl group to the piperazine nitrogen is expected to modulate its affinity and selectivity for various central nervous system (CNS) targets.

CompoundTargetKᵢ (nM)Assay Type
meta-Chlorophenylpiperazine (mCPP) 5-HT₁ₐ Receptor130Radioligand Binding
5-HT₁ₒ Receptor130Radioligand Binding
5-HT₂ₐ Receptor260Radioligand Binding
5-HT₂ₒ Receptor33Radioligand Binding
Serotonin Transporter (SERT)260Radioligand Binding
α₁-Adrenergic Receptor1200Radioligand Binding
α₂-Adrenergic Receptor1300Radioligand Binding
Histamine H₁ Receptor3100Radioligand Binding
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) Dopamine Transporter (DAT)0.04Radioligand Binding[1]
Norepinephrine Transporter (NET)1107Radioligand Binding[1]
Serotonin Transporter (SERT)802Radioligand Binding[1]
Dopamine D₂-like Receptors327Radioligand Binding[1]
Serotonin 5-HT₂ Receptors53Radioligand Binding[1]
PCP/NMDA Receptor>10000Radioligand Binding[1]
Opioid Receptors>10000Radioligand Binding[1]

This table summarizes binding affinities (Kᵢ) of mCPP and 3C-PEP for various CNS targets. Lower Kᵢ values indicate higher binding affinity.

The data reveals that mCPP has broad activity across multiple serotonin receptors and transporters. In contrast, the addition of a phenylethyl group in 3C-PEP dramatically increases affinity and selectivity for the dopamine transporter (DAT), making it a highly potent DAT ligand[1]. This suggests that the substituent on the piperazine nitrogen plays a critical role in determining the pharmacological profile. Therefore, it is crucial to experimentally determine the binding profile of this compound to understand its specific cross-reactivity.

Experimental Protocols for Assessing Cross-Reactivity

A comprehensive assessment of cross-reactivity involves a combination of binding and functional assays. The following are detailed protocols for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.

Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of CNS targets (e.g., dopamine, serotonin, and norepinephrine transporters and receptors).

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor/transporter.

  • A specific radioligand for each target (e.g., [³H]-WIN 35,428 for DAT, [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET).

  • This compound (test compound).

  • Non-labeled competing ligand for determination of non-specific binding.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound. Prepare a fixed concentration of the radioligand (typically at or below its K₋ value).

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, radioligand, and varying concentrations of the test compound. For determining total binding, add buffer instead of the test compound. For determining non-specific binding, add a high concentration of a known competing ligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Functional Assays for G-Protein Coupled Receptors (GPCRs)

Functional assays measure the downstream signaling effects of a compound upon binding to a GPCR, determining whether it acts as an agonist, antagonist, or inverse agonist.

Objective: To determine the effect of this compound on the production of cyclic AMP (cAMP) mediated by Gₛ- or Gᵢ-coupled receptors.

Materials:

  • Cells stably expressing the target GPCR.

  • This compound.

  • A known agonist for the target receptor.

  • Forskolin (an activator of adenylyl cyclase, used for Gᵢ-coupled receptors).

  • cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).

  • Cell culture medium and reagents.

  • Microplate reader compatible with the assay kit.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and grow to the desired confluency.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of this compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration (typically EC₅₀) of a known agonist.

  • Incubation: Incubate the plate for a specified time at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Objective: To determine the effect of this compound on intracellular calcium mobilization mediated by Gₒ-coupled receptors.

Materials:

  • Cells stably expressing the target GPCR.

  • This compound.

  • A known agonist for the target receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Seeding: Seed the cells in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Place the plate in the fluorescence reader. Record a baseline fluorescence, then inject varying concentrations of this compound (for agonist testing) or a known agonist after pre-incubation with the test compound (for antagonist testing).

  • Fluorescence Measurement: Measure the change in fluorescence over time.

  • Data Analysis: Calculate the peak fluorescence response and plot it against the log concentration of the test compound to determine the EC₅₀ or IC₅₀.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Test Compound (Serial Dilutions) - Radioligand (Fixed Concentration) - Cell Membranes plate 96-well Plate Incubation (reach equilibrium) reagents->plate Add to wells filtration Filtration (separate bound/free) plate->filtration counting Scintillation Counting filtration->counting analysis Calculate Specific Binding Determine IC50 -> Ki counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

GPCR_Signaling_Pathway ligand Ligand (e.g., this compound) receptor GPCR ligand->receptor Binds to g_protein G-Protein (Gα, Gβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: A generalized G-protein coupled receptor signaling pathway.

Conclusion

References

Comparative Analysis for the Confirmation of Synthesized 1-(3-Chlorophenyl)-4-propylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Identification and Comparison of 1-(3-Chlorophenyl)-4-propylpiperazine and Its Positional Isomers.

This guide provides a comprehensive comparison of synthesized this compound with its ortho- and para-isomers, 1-(2-Chlorophenyl)-4-propylpiperazine and 1-(4-Chlorophenyl)-4-propylpiperazine. Detailed experimental protocols for synthesis and analytical characterization are presented, supported by comparative data to aid in the unambiguous confirmation of the target molecule's identity.

Physicochemical and Spectroscopic Data Comparison

The identity and purity of the synthesized this compound were confirmed through a combination of spectroscopic techniques. The data obtained were compared with those of its positional isomers to highlight the distinguishing features of each compound.

PropertyThis compound (Target)1-(2-Chlorophenyl)-4-propylpiperazine (Alternative 1)1-(4-Chlorophenyl)-4-propylpiperazine (Alternative 2)
Molecular Formula C₁₃H₁₉ClN₂C₁₃H₁₉ClN₂C₁₃H₁₉ClN₂
Molecular Weight 238.75 g/mol [1]238.75 g/mol 238.75 g/mol
¹H NMR (CDCl₃, δ ppm) Aromatic protons: 6.8-7.2 (m, 4H), Piperazine protons: 3.2-3.4 (m, 4H), 2.5-2.7 (m, 4H), Propyl protons: 2.4 (t, 2H), 1.6 (sext, 2H), 0.9 (t, 3H)Aromatic protons: 7.0-7.4 (m, 4H), Piperazine protons: 3.1 (t, 4H), 3.0 (t, 4H), Propyl protons: 2.4 (t, 2H), 1.6 (sext, 2H), 0.9 (t, 3H)[2]Aromatic protons: 7.2 (d, 2H), 6.8 (d, 2H), Piperazine protons: 3.2 (t, 4H), 2.6 (t, 4H), Propyl protons: 2.4 (t, 2H), 1.6 (sext, 2H), 0.9 (t, 3H)
Mass Spectrum (m/z) M⁺ at 238/240. Key fragments: 196/198, 154, 138/140.M⁺ at 238/240. Key fragments: 196/198, 154, 138/140.M⁺ at 238/240. Key fragments: 196/198, 154, 138/140.

Note: The ¹H NMR data for the target compound is predicted based on established chemical shift principles[3][4][5][6][7]. The mass spectral fragmentation patterns are consistent with those observed for similar piperazine derivatives[8][9][10][11][12][13][14]. The isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) is a key diagnostic feature in the mass spectra of all three compounds.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process starting from 1-(3-chlorophenyl)piperazine.

Step 1: Synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride

A solution of 1-(3-chlorophenyl)piperazine hydrochloride (0.1 mol) and 1-bromo-3-chloropropane (0.1 mol) in a mixture of water (100 mL) and acetone (100 mL) is prepared. To this stirred solution, a 50% aqueous solution of sodium hydroxide is added dropwise at a temperature maintained between 0-10°C. The reaction mixture is then stirred at room temperature for 16-18 hours. The organic layer is separated, and the solvent is removed under reduced pressure to yield an oily residue. The residue is dissolved in dilute hydrochloric acid, and the resulting solution is cooled to induce crystallization. The solid product, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, is collected by filtration, washed with cold water, and dried.[15][16][17]

Step 2: Synthesis of this compound

The free base of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is obtained by treating the hydrochloride salt with a 10% aqueous sodium hydroxide solution followed by extraction with a suitable organic solvent like diethyl ether. The organic extracts are dried over anhydrous magnesium sulfate and concentrated to yield the free base. This intermediate is then reduced to the final product, this compound. A common method for such a reduction is the use of a reducing agent like lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere and at reflux temperature. After completion, the reaction is carefully quenched, and the product is extracted, purified by column chromatography, and characterized.

Analytical Methods for Compound Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Electron impact mass spectra are obtained using a gas chromatograph-mass spectrometer (GC-MS). The fragmentation patterns are analyzed to confirm the molecular weight and structural features of the synthesized compounds.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the workflow for the synthesis and confirmation of this compound.

G Start Start Reactants 1-(3-chlorophenyl)piperazine + 1-bromo-3-chloropropane Start->Reactants Step1 Alkylation Reactants->Step1 Intermediate 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Step1->Intermediate Step2 Reduction Intermediate->Step2 Product This compound Step2->Product NMR ¹H and ¹³C NMR Spectroscopy Product->NMR MS Mass Spectrometry (GC-MS) Product->MS Data_Comparison Compare with Alternatives NMR->Data_Comparison MS->Data_Comparison Confirmation Identity Confirmed? Data_Comparison->Confirmation

Caption: Workflow for the synthesis and analytical confirmation.

Potential Signaling Pathway Involvement

Phenylpiperazine derivatives are known to interact with various receptors in the central nervous system, particularly serotonin and dopamine receptors. Their activity at these receptors is often associated with their antidepressant and antipsychotic effects. The diagram below illustrates a simplified serotonin receptor signaling pathway, a likely target for this compound.

G cluster_pathway Serotonin Receptor Signaling Pathway Serotonin Serotonin (5-HT) Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) Serotonin->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP₃/DAG) Effector->Second_Messenger Generates Kinase Protein Kinase (e.g., PKA, PKC) Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates targets leading to

References

Spectroscopic Analysis: A Comparative Guide to 1-(3-Chlorophenyl)-4-propylpiperazine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-(3-Chlorophenyl)-4-propylpiperazine against its parent compound, 1-(3-Chlorophenyl)piperazine, and a closely related analog, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine.

This guide provides a comprehensive overview of the key analytical data for this compound, a compound of interest in pharmaceutical research. By presenting a side-by-side comparison with structurally similar molecules, this document aims to facilitate compound identification, characterization, and quality control for researchers in the field. The presented data is crucial for confirming molecular structure and identifying potential impurities.

Data Presentation

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride DMSO-d611.6 (s, 1H), 7.26 (m, 1H), 7.06 (m, 1H), 6.97 (d, 1H), 6.88 (d, 1H), 3.87 (t, 2H), 3.78 (t, 2H), 3.56 (t, 4H), 3.25 (t, 4H), 2.29 (p, 2H)[1]
1-(3-Chlorophenyl)piperazine hydrochloride DMSO-d69.67 (s, 1H), 7.26 (m, 1H), 7.04 (d, 1H), 6.96 (d, 1H), 6.87 (dd, 1H), 3.46 (t, 4H), 3.18 (t, 4H)

Note: Specific ¹H NMR data for this compound was not publicly available.

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride -Data not available in search results.
1-(3-Chlorophenyl)piperazine hydrochloride -Data not available in search results.

Note: Specific ¹³C NMR data for the listed compounds were not available in the provided search results.

Table 3: Mass Spectrometry Data

CompoundIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound GC-MS238.12209, 195, 166, 154, 138, 111, 70
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine GC-MS272.08209, 166, 154, 138, 132, 111, 98, 70[2]
1-(3-Chlorophenyl)piperazine GC-MS196.08154, 138, 111, 70[3]

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6, Methanol-d4) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing, unless referencing to the residual solvent peak.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the NMR spectrum using appropriate parameters (e.g., pulse sequence, acquisition time, relaxation delay). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

    • For Gas Chromatography-Mass Spectrometry (GC-MS), the sample should be sufficiently volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.

    • For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is dissolved in a solvent compatible with the mobile phase.

  • Data Acquisition:

    • GC-MS:

      • Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase.

      • The separated components elute from the column and enter the mass spectrometer.

    • LC-MS:

      • Inject the sample into the LC system, where it is separated based on its partitioning between the mobile and stationary phases.

      • The eluent from the LC column is introduced into the mass spectrometer's ion source.

    • Ionization: The sample molecules are ionized using a suitable technique (e.g., Electron Ionization (EI) for GC-MS, Electrospray Ionization (ESI) for LC-MS).

    • Mass Analysis: The resulting ions are separated in the mass analyzer based on their mass-to-charge ratio (m/z).

    • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Mandatory Visualization

The following diagrams illustrate the general workflow of spectroscopic analysis and the chemical structure with its mass spectral fragmentation pattern.

G cluster_workflow General Workflow for Spectroscopic Analysis Sample Sample Preparation (Dissolution/Derivatization) NMR_Acq NMR Data Acquisition (¹H, ¹³C) Sample->NMR_Acq NMR Analysis MS_Acq MS Data Acquisition (GC-MS or LC-MS) Sample->MS_Acq MS Analysis NMR_Proc NMR Data Processing (FT, Phasing, Integration) NMR_Acq->NMR_Proc MS_Proc MS Data Processing (Peak Identification, Fragmentation Analysis) MS_Acq->MS_Proc Structure_Eluc Structure Elucidation & Confirmation NMR_Proc->Structure_Eluc MS_Proc->Structure_Eluc

Caption: General workflow for sample analysis using NMR and mass spectrometry.

G cluster_structure This compound Fragmentation mol C₁₃H₁₉ClN₂ This compound m/z = 238.12 frag1 [M-C₂H₅]⁺ m/z = 209 mol->frag1 Loss of ethyl radical frag2 [M-C₃H₇]⁺ m/z = 195 mol->frag2 Loss of propyl radical frag3 [C₉H₁₁ClN]⁺ m/z = 166 mol->frag3 Piperazine ring cleavage frag4 [C₈H₉N]⁺ m/z = 154 frag3->frag4 Loss of Cl

Caption: Structure and key mass spectral fragments of this compound.

References

Benchmarking 1-(3-Chlorophenyl)-4-propylpiperazine against Trazodone: A Comparative Pharmacological Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the pharmacological profiles of Trazodone and its analogue, 1-(3-chlorophenyl)piperazine (m-CPP), is presented below. It is important to note that a direct comparison with 1-(3-Chlorophenyl)-4-propylpiperazine is not feasible due to the current lack of publicly available pharmacological data for this specific compound. Therefore, this guide utilizes 1-(3-chlorophenyl)piperazine (m-CPP), the primary active metabolite of Trazodone and a structurally similar compound, as a surrogate for comparative purposes.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed comparison of the in vitro pharmacological properties of Trazodone and m-CPP. The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Trazodone is a well-established antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[1] Its therapeutic effects are attributed to its complex pharmacology, which includes moderate inhibition of the serotonin transporter (SERT) and potent blockade of serotonin 5-HT2A and 5-HT2C receptors.[2] Additionally, trazodone exhibits significant antagonism at α1-adrenergic and histamine H1 receptors, contributing to its sedative and hypnotic properties.[3][4]

1-(3-Chlorophenyl)piperazine (m-CPP) is the principal active metabolite of trazodone.[5] It displays a distinct pharmacological profile, acting as a non-selective serotonin receptor agonist with varying affinities for different 5-HT receptor subtypes.[6] Understanding the comparative pharmacology of trazodone and its primary metabolite is crucial for elucidating the overall mechanism of action of trazodone and for the development of novel therapeutics with improved efficacy and side-effect profiles.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) of Trazodone and m-CPP for key molecular targets involved in neurotransmission. Lower Ki values indicate higher binding affinity.

Table 1: Comparative Binding Affinities (Ki, nM) of Trazodone and m-CPP for Serotonin Receptors and Transporter

TargetTrazodone (Ki, nM)m-CPP (Ki, nM)
5-HT1A23.6[5]18.9[5]
5-HT2A35.6[7]32.1[4]
5-HT2B-28.8[4]
5-HT2C224[7]3.4[4]
SERT367[7]>100,000[6]

Table 2: Comparative Binding Affinities (Ki, nM) of Trazodone and m-CPP for Adrenergic and Histamine Receptors

TargetTrazodone (Ki, nM)m-CPP (Ki, nM)
α1A-Adrenergic153[7]-
α2C-Adrenergic155[7]570[6]
Histamine H1220-1100[8]-

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the mechanisms of action and the methods used for their characterization.

Trazodone Signaling Pathway Trazodone Trazodone SERT Serotonin Transporter (SERT) Trazodone->SERT Inhibition 5HT2A_R 5-HT2A Receptor Trazodone->5HT2A_R Antagonism alpha1_AR α1-Adrenergic Receptor Trazodone->alpha1_AR Antagonism H1_R Histamine H1 Receptor Trazodone->H1_R Antagonism Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake PLC_IP3_DAG PLC -> IP3/DAG 5HT2A_R->PLC_IP3_DAG Sedation Sedation/Hypnosis alpha1_AR->Sedation H1_R->Sedation Antidepressant_Effect Antidepressant Effect Serotonin_Reuptake->Antidepressant_Effect Ca_increase ↑ Intracellular Ca2+ PLC_IP3_DAG->Ca_increase Neuronal_Excitation Neuronal Excitation Ca_increase->Neuronal_Excitation Anxiolysis Anxiolysis Neuronal_Excitation->Anxiolysis

Caption: Simplified signaling pathway of Trazodone.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Source Receptor Source (e.g., cell membranes) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Source->Incubation Radioligand Radioligand (e.g., [3H]Ketanserin) Radioligand->Incubation Test_Compound Test Compound (Trazodone or m-CPP) Test_Compound->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Scintillation_Counting Scintillation Counting to quantify bound radioactivity Filtration->Scintillation_Counting Data_Analysis Data Analysis to determine Ki values Scintillation_Counting->Data_Analysis

Caption: General workflow for a radioligand binding assay.

Functional GPCR Assay (cAMP) Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_lysis Cell Lysis & cAMP Measurement cluster_analysis Data Analysis Cells Cells expressing receptor of interest Treatment Treat cells with agonist +/- antagonist Cells->Treatment Lysis Cell Lysis Treatment->Lysis cAMP_Assay cAMP Immunoassay (e.g., ELISA) Lysis->cAMP_Assay Analysis Determine EC50/IC50 values cAMP_Assay->Analysis

References

A Comparative Guide to Analytical Techniques for Piperazine Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the detection and quantification of piperazine. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products, as piperazine and its derivatives are widely used in drug synthesis and can also be present as impurities. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), Spectrophotometry, and Capillary Electrophoresis (CE), supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative performance of different analytical techniques for piperazine detection, offering a clear comparison of their key validation parameters.

Analytical TechniqueDerivatization AgentLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeAccuracy (% Recovery)
HPLC-UV 4-chloro-7-nitrobenzofuran (NBD-Cl)30 ppm[1]90 ppm[1]30 - 350 ppm[1][2][3]104.87 - 108.06%[1]
HPLC-FLD Dansyl Chloride (DNS-Cl)0.50 - 1.20 µg/kg[4]1.80 - 3.50 µg/kg[4]LOQ - 200.0 µg/kg[4]79.64 - 99.77%[4]
GC-FID None0.005 - 0.008% of 1000 µg/mL analyte0.002 - 0.03% of 1000 µg/mL analyteLOQ - 200% of analyte concentration97.5 - 98.9% at LOQ level[5]
GC-MS None (direct) / Perfluoroacylation0.002 µg/mL (urine)[6][7]0.008 µg/mL (urine)[6][7]0 - 10 µg/mL[6][7]90 - 108% (urine)[6][7]
Spectrophotometry Phenothiazine & N-bromosuccinimide--0.5 - 5 µg/mL[8]-
Capillary Electrophoresis (CE) None (indirect UV detection)2.0 - 3.5 µg/mL[9]-10 - 200 µg/mL[9]101.0 - 101.6%[9]

Experimental Protocols: Detailed Methodologies

This section provides detailed experimental protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method involves the derivatization of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active compound.[1][2][3]

  • Sample Preparation:

    • Accurately weigh the sample containing piperazine.

    • Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile, methanol, and diethylamine).[1]

    • Add the derivatizing agent, NBD-Cl.

    • Allow the reaction to proceed to completion under controlled temperature and time.

  • Instrumentation:

    • HPLC system equipped with a UV detector.

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[1]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 35°C.[1]

    • Detection Wavelength: 340 nm.[1]

    • Injection Volume: 10 µL.[1]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This highly sensitive method utilizes pre-column derivatization of piperazine with Dansyl Chloride (DNS-Cl).[4]

  • Sample Preparation:

    • For biological matrices like chicken tissue or pork, perform accelerated solvent extraction (ASE).[4]

    • Purify the extract using a strong cation-exchange solid-phase extraction (SPE) column.[4]

    • Evaporate the purified extract to dryness and reconstitute in a suitable solvent.

    • Add DNS-Cl solution and a buffer (e.g., sodium bicarbonate) to the sample solution.

    • Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 45 minutes) to complete the derivatization.

  • Instrumentation:

    • UHPLC or HPLC system with a fluorescence detector.

    • Column: Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm).[4]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and ultrapure water (85:15, v/v).[4]

    • Flow Rate: 0.2 mL/min.[4]

    • Column Temperature: 25°C.[4]

    • Excitation Wavelength: 330 nm.[4]

    • Emission Wavelength: 531 nm.[4]

Gas Chromatography with Flame Ionization Detection (GC-FID)

A straightforward method for the quantification of piperazine and its derivatives without the need for derivatization.[5]

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, such as methanol.[5]

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: DB-17 (30 m × 0.53 mm, 1 µm film thickness).[5][10][11]

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a flow rate of 2 mL/min.[5][10][11]

    • Injector Temperature: 250°C.[5][10][11]

    • Detector Temperature: 260°C.[5][10][11]

    • Oven Temperature Program: Initial temperature of 150°C for 10 minutes, then ramped to 260°C at 35°C/min and held for 2 minutes.[5][10][11]

    • Injection Mode: Split (1:5 ratio).[5]

    • Injection Volume: 1.0 µL.[5][10][11]

Spectrophotometry

A simple and cost-effective method based on the formation of a colored complex.[8]

  • Methodology:

    • React the piperazine-containing sample with phenothiazine and N-bromosuccinimide in aqueous methanol.[8]

    • Measure the absorbance of the resulting colored product at the wavelength of maximum absorption (595 nm).[8]

    • Quantify the piperazine concentration using a calibration curve prepared with standard solutions.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the primary analytical techniques described.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Sample Weighing dissolve Dissolution in Diluent start->dissolve derivatize Derivatization with NBD-Cl dissolve->derivatize inject Injection into HPLC derivatize->inject separate Chromatographic Separation inject->separate detect UV Detection (340 nm) separate->detect quantify Quantification detect->quantify

HPLC-UV Experimental Workflow

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis extract Accelerated Solvent Extraction (ASE) purify Solid-Phase Extraction (SPE) extract->purify derivatize Derivatization with DNS-Cl purify->derivatize inject Injection into HPLC derivatize->inject separate Chromatographic Separation inject->separate detect Fluorescence Detection (Ex: 330 nm, Em: 531 nm) separate->detect quantify Quantification detect->quantify

HPLC-FLD Experimental Workflow

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis dissolve Dissolution in Methanol inject Injection into GC dissolve->inject separate Chromatographic Separation inject->separate detect Flame Ionization Detection separate->detect quantify Quantification detect->quantify

GC-FID Experimental Workflow

Analytical_Technique_Selection start Start: Need to Detect Piperazine sensitivity Required Sensitivity? start->sensitivity matrix Complex Matrix? sensitivity->matrix High cost Cost a Major Factor? sensitivity->cost Moderate/Low hplc_fld HPLC-FLD matrix->hplc_fld Yes gc_ms GC-MS matrix->gc_ms Yes hplc_uv HPLC-UV matrix->hplc_uv No cost->hplc_uv No gc_fid GC-FID cost->gc_fid Yes spectro Spectrophotometry cost->spectro Yes ce Capillary Electrophoresis cost->ce No

Decision Logic for Technique Selection

References

Reproducibility of Experiments Using 1-(3-Chlorophenyl)-4-propylpiperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activity and reproducibility for 1-(3-Chlorophenyl)-4-propylpiperazine is limited in publicly available literature. This guide provides a comparative analysis based on data from structurally related arylpiperazine compounds to offer insights into its potential properties and experimental considerations.

Introduction

This compound belongs to the arylpiperazine class of compounds, a versatile scaffold known to interact with various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[1][2] Due to this characteristic, arylpiperazine derivatives are extensively studied in the context of central nervous system (CNS) disorders.[1][3] The reproducibility of experiments involving these compounds is contingent on standardized protocols, well-characterized reagents, and a thorough understanding of their potential biological targets. This guide compares the expected pharmacological profile of this compound with known arylpiperazine derivatives and provides standardized protocols to aid in reproducible experimentation.

Comparative Pharmacological Profile

Based on the structure of this compound, it is anticipated to exhibit affinity for serotonin (5-HT) and dopamine (D) receptors, a common feature of the arylpiperazine class.[1][4] The 3-chlorophenyl group is a frequent substituent in compounds targeting these receptors.[5][6] The N-propyl substituent is expected to influence the compound's lipophilicity and binding affinity.

For comparison, the table below summarizes the binding affinities (Ki, in nM) of several representative arylpiperazine derivatives for various serotonin and dopamine receptors. It is important to note that these are not direct data for this compound but serve as a reference for its potential targets and affinity range.

Compound NameStructure5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)Reference
1-(3-Chlorophenyl)piperazine (mCPP) 1-(3-Chlorophenyl)piperazine552.3310[5]
Aripiprazole Aripiprazole1.73.40.34[7]
Compound 9b Biphenyl-arylpiperazine derivative23.939.4-[1]
Compound 12a Bipyridyl-arylpiperazine derivative41.5315300[1]

Experimental Protocols for Reproducibility

To ensure the reproducibility of experiments with this compound, it is crucial to follow detailed and standardized protocols. Below is a representative protocol for an in vitro receptor binding assay, a fundamental experiment for characterizing such compounds.

In Vitro Radioligand Receptor Binding Assay

This protocol is a generalized procedure and may require optimization for specific receptor subtypes.

1. Materials and Reagents:

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Cell Membranes: Commercially available or prepared in-house cell membranes expressing the target receptor (e.g., human 5-HT1A or D2 receptors).

  • Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Spiperone for D2).

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Non-specific Binding (NSB) Agent: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., 10 µM serotonin for 5-HT1A).

  • Scintillation Cocktail.

  • Filter Plates: 96-well or 384-well glass fiber filter plates.

  • Plate Reader: Scintillation counter.

2. Procedure:

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in the assay buffer to obtain a range of test concentrations.

  • Assay Plate Preparation:

    • Add assay buffer to all wells.

    • Add the test compound dilutions to the appropriate wells.

    • Add the NSB agent to the designated non-specific binding wells.

    • Add the radioligand to all wells at a concentration near its Kd value.

    • Add the cell membranes to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of the wells through the filter plate using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the potential mechanism of action and the experimental process, the following diagrams are provided in Graphviz DOT language.

G Potential Signaling Pathway of an Arylpiperazine Agonist at a 5-HT1A Receptor A Arylpiperazine (e.g., this compound) B 5-HT1A Receptor (GPCR) A->B Binds to C Gi/o Protein Activation B->C Activates D Inhibition of Adenylyl Cyclase C->D Leads to E Decreased cAMP Production D->E F Downstream Cellular Response E->F

Caption: Potential signaling cascade following the activation of a 5-HT1A receptor by an arylpiperazine agonist.

G Experimental Workflow for In Vitro Receptor Binding Assay A Prepare Reagents: - Test Compound Dilutions - Radioligand - Cell Membranes B Assay Plate Incubation A->B C Rapid Filtration (Separation of Bound and Free Ligand) B->C D Washing of Filters C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki Determination) E->F

Caption: A generalized workflow for a competitive radioligand binding assay.

Conclusion

While direct experimental data for this compound remains to be published, its structural similarity to other well-characterized arylpiperazines suggests a likely interaction with serotonin and dopamine receptors. For researchers and drug development professionals, ensuring the reproducibility of experiments with this and similar compounds is paramount. Adherence to detailed, standardized protocols, such as the receptor binding assay outlined above, is critical for generating reliable and comparable data. The provided comparative data and workflow diagrams serve as a valuable resource for designing and interpreting experiments with novel arylpiperazine derivatives.

References

Interspecies Metabolic Differences of 1-(3-Chlorophenyl)piperazine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Human and Rodent Metabolism with Supporting Experimental Data

For drug development professionals and researchers, understanding the interspecies differences in drug metabolism is a critical step in the preclinical evaluation of new chemical entities. This guide provides a comprehensive comparison of the metabolism of 1-(3-chlorophenyl)piperazine (mCPP), a significant psychoactive compound and a major metabolite of several antidepressant drugs, including trazodone, nefazodone, and etoperidone.[1][2] While the user request specified 1-(3-Chlorophenyl)-4-propylpiperazine, the available scientific literature predominantly focuses on mCPP. This guide will, therefore, detail the metabolic pathways of mCPP in humans and rats, highlighting key differences supported by experimental findings.

Comparative Metabolic Profiles of mCPP: Human vs. Rat

The metabolism of mCPP exhibits notable qualitative and quantitative differences between humans and rats. In humans, the primary metabolic pathway is aromatic hydroxylation, whereas in rats, the metabolism is more extensive, involving both hydroxylation and degradation of the piperazine ring.[3][4]

FeatureHuman MetabolismRat MetabolismKey References
Primary Metabolic Pathway Aromatic hydroxylation (p-hydroxylation)Aromatic hydroxylation and piperazine ring degradation[3][4]
Major Metabolites p-hydroxy-mCPP (OH-mCPP)Two hydroxy-mCPP isomers, N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline, two hydroxy-3-chloroaniline isomers[3][4]
Key Enzyme(s) CYP2D6 (for p-hydroxylation)Cytochrome P450 enzymes (specific isozymes not fully characterized)[1]
Secondary Metabolism (Conjugation) Glucuronidation and/or sulfation of hydroxy-metabolitesGlucuronidation and/or sulfation of hydroxy-metabolites; Acetylation of aniline derivatives[3][4]

Metabolic Pathways of mCPP

The metabolic pathways of mCPP in humans and rats are depicted below. These diagrams illustrate the primary enzymatic reactions and the resulting metabolites.

human_mcpp_metabolism mCPP 1-(3-Chlorophenyl)piperazine (mCPP) OH_mCPP p-hydroxy-mCPP mCPP->OH_mCPP CYP2D6 (p-hydroxylation) Conjugates Glucuronide/Sulfate Conjugates OH_mCPP->Conjugates UGTs/SULTs rat_mcpp_metabolism cluster_main Metabolic Pathways of mCPP in Rats cluster_hydroxylation Hydroxylation cluster_degradation Piperazine Ring Degradation cluster_conjugation Phase II Conjugation mCPP 1-(3-Chlorophenyl)piperazine (mCPP) OH_mCPP_isomers Hydroxy-mCPP isomers mCPP->OH_mCPP_isomers CYP450 Ethylenediamine N-(3-chlorophenyl)ethylenediamine mCPP->Ethylenediamine CYP450 Glucuronide_Sulfate Glucuronide/Sulfate Conjugates OH_mCPP_isomers->Glucuronide_Sulfate UGTs/SULTs Chloroaniline 3-Chloroaniline Ethylenediamine->Chloroaniline OH_Chloroaniline Hydroxy-3-chloroaniline isomers Chloroaniline->OH_Chloroaniline Hydroxylation Acetylated Acetylated Metabolites Chloroaniline->Acetylated NATs OH_Chloroaniline->Glucuronide_Sulfate UGTs/SULTs OH_Chloroaniline->Acetylated NATs experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Termination cluster_analysis Analysis HLM Human Liver Microsomes Incubate_HLM Incubate mCPP with HLM HLM->Incubate_HLM RLM Rat Liver Microsomes Incubate_RLM Incubate mCPP with RLM RLM->Incubate_RLM mCPP_sol mCPP Solution mCPP_sol->Incubate_HLM mCPP_sol->Incubate_RLM NADPH_sys NADPH System NADPH_sys->Incubate_HLM NADPH_sys->Incubate_RLM Quench_HLM Quench HLM Reaction Incubate_HLM->Quench_HLM Quench_RLM Quench RLM Reaction Incubate_RLM->Quench_RLM Analysis LC-MS/MS or GC-MS Analysis Quench_HLM->Analysis Quench_RLM->Analysis Data Data Interpretation (Metabolite ID & Quantification) Analysis->Data

References

Side-by-side comparison of different 1-(3-Chlorophenyl)-4-propylpiperazine suppliers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of commercial sources for the key synthetic precursor, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, is essential for researchers and drug development professionals. This guide provides a side-by-side comparison of various suppliers, offering objective data to inform procurement decisions. The quality and purity of starting materials are paramount in research and pharmaceutical development, directly impacting the reliability of experimental results and the safety profile of potential drug candidates.

Supplier Comparison

SupplierPurityMelting Point (°C)AppearanceCAS Number
Sigma-Aldrich 97%[1]198-203[1]Not Specified52605-52-4[1]
Muby Chemicals ≥ 98%[2]198-202[2]White to off-white powder[2]52605-52-4[2]
Santa Cruz Biotechnology >98%[3]Not SpecifiedWhite powder[3]52605-52-4[3]
Kaival Chemicals Pvt. Ltd. 98%[4]Not SpecifiedWhite to off-white crystalline powder[4]52605-52-4[4]
Shree Ganesh Chemicals Not SpecifiedNot SpecifiedNot Specified52605-52-4[5][6]
Bhagwati Organics Pvt Ltd Not SpecifiedNot SpecifiedNot Specified52605-52-4[7]

Experimental Protocols

To ensure the quality and identity of the purchased compound, independent verification through analytical methods is crucial. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, adapted from established methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is designed to determine the purity of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size)[8]

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (reagent grade)

  • Formic acid (reagent grade)

  • Milli-Q water or equivalent

  • Mobile Phase A: 5.0 mM ammonium acetate in water, pH adjusted to 5.0 with formic acid[8]

  • Mobile Phase B: Acetonitrile[8]

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (30:70, v/v)[8]

3. Chromatographic Conditions:

  • Gradient: A suitable gradient can be optimized, for instance, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm[9]

  • Injection Volume: 10 µL[8]

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 5.0 mg/mL.[8]

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

5. Analysis:

  • Inject a blank (diluent), a system suitability standard, and the sample solution.

  • The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This protocol provides a method for the structural confirmation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)[10]

2. Reagents and Solvents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl3, or Dimethyl sulfoxide-d6, DMSO-d6)

  • Tetramethylsilane (TMS) as an internal standard (0 ppm)

3. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved.

4. Data Acquisition:

  • Acquire a ¹H NMR spectrum.[10]

  • Acquire a ¹³C NMR spectrum for further structural elucidation.[10]

  • Typical acquisition parameters for ¹H NMR include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

5. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Compare the chemical shifts (δ) and coupling constants (J) with the expected values for the structure of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.

Visualizing Key Processes

To further aid researchers, the following diagrams illustrate a potential synthetic pathway and a general workflow for supplier evaluation.

G cluster_synthesis Potential Synthesis of 1-(3-Chlorophenyl)-4-propylpiperazine precursor 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (Precursor) product This compound (Target Compound) precursor->product Reduction reagent Reducing Agent (e.g., LiAlH4) reagent->product

Caption: A simplified diagram illustrating the potential reduction of the chloropropyl group to a propyl group.

G cluster_workflow Supplier Evaluation Workflow start Identify Potential Suppliers request_info Request Certificate of Analysis (CoA) and Pricing start->request_info compare Compare Supplier Data (Purity, Price, Lead Time) request_info->compare order_sample Order Small Sample for Evaluation compare->order_sample analytical_testing Perform In-house Analytical Testing (e.g., HPLC, NMR) order_sample->analytical_testing decision Select Supplier analytical_testing->decision decision->start Does Not Meet Requirements end Procure Bulk Material decision->end Meets Requirements

References

Differentiating 1-(3-Chlorophenyl)-4-propylpiperazine from its Positional Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques to differentiate 1-(3-Chlorophenyl)-4-propylpiperazine from its ortho (1-(2-Chlorophenyl)-4-propylpiperazine) and para (1-(4-Chlorophenyl)-4-propylpiperazine) positional isomers. The differentiation of these isomers is critical in drug development, forensic analysis, and quality control, as the position of the chloro-substituent on the phenyl ring can significantly impact the molecule's pharmacological and toxicological properties. This document outlines the expected outcomes from key analytical methodologies, supported by detailed experimental protocols and theoretical principles.

Introduction to Isomeric Differentiation

Positional isomers possess the same molecular formula and functional groups but differ in the location of these groups on a parent molecule. In the case of chlorophenyl-propylpiperazines, the chlorine atom can be at the ortho (2-), meta (3-), or para (4-) position of the phenyl ring. These subtle structural differences can be elucidated using a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating positional isomers based on their differential interactions with a stationary phase.

High-Performance Liquid Chromatography (HPLC)

In reversed-phase HPLC, the elution order of positional isomers is primarily influenced by their polarity. Generally, the para-isomer is the most nonpolar and will have the longest retention time, while the ortho-isomer is often the most polar and will elute first.

Table 1: Predicted HPLC Retention Times

CompoundPredicted Elution OrderPredicted Relative Retention Time
1-(2-Chlorophenyl)-4-propylpiperazine1sttR1
This compound2ndtR2 (> tR1)
1-(4-Chlorophenyl)-4-propylpiperazine3rdtR3 (> tR2)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC separates compounds based on their volatility and interaction with the stationary phase. The mass spectrometer then provides information about the mass-to-charge ratio of the parent molecule and its fragments. While the isomers will have the same molecular weight, their fragmentation patterns can differ.

Table 2: Predicted GC-MS Data

CompoundPredicted Molecular Ion (m/z)Key Predicted Fragment Ions (m/z) and Rationale
All Isomers 238 (35Cl), 240 (37Cl)The molecular ion peak will show the characteristic 3:1 isotopic pattern for chlorine.
1-(2-Chlorophenyl)-4-propylpiperazine 238, 240Expected to show a more pronounced loss of the propyl group (m/z 195, 197) due to potential steric hindrance from the ortho-chloro group.
This compound 238, 240Fragmentation will likely involve cleavage of the piperazine ring and the propyl chain, leading to characteristic ions such as m/z 196 (loss of C3H6) and 154 (chlorophenylpiperazine fragment).[1]
1-(4-Chlorophenyl)-4-propylpiperazine 238, 240Similar fragmentation to the meta-isomer, but relative intensities of fragments may differ. The symmetrical nature might lead to a more stable molecular ion.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural elucidation of isomers, as the chemical environment of each proton and carbon atom is highly sensitive to the substituent position.

1H NMR Spectroscopy

The substitution pattern on the benzene ring creates distinct splitting patterns for the aromatic protons.

Table 3: Predicted 1H NMR Chemical Shifts and Splitting Patterns (Aromatic Region)

CompoundPredicted Chemical Shifts (ppm)Predicted Splitting Pattern
1-(2-Chlorophenyl)-4-propylpiperazine ~7.0 - 7.5Four distinct multiplets, each integrating to 1H.
This compound ~6.8 - 7.3One singlet-like signal (or narrow triplet), two doublets, and one triplet, each integrating to 1H.
1-(4-Chlorophenyl)-4-propylpiperazine ~6.9 and ~7.2Two doublets, each integrating to 2H, exhibiting an AA'BB' system.
13C NMR Spectroscopy

The number of unique carbon signals in the aromatic region is a direct indicator of the substitution pattern.

Table 4: Predicted 13C NMR Chemical Shifts (Aromatic Region)

CompoundPredicted Number of Aromatic SignalsPredicted Chemical Shift Range (ppm)
1-(2-Chlorophenyl)-4-propylpiperazine 6~120 - 152
This compound 6~115 - 153
1-(4-Chlorophenyl)-4-propylpiperazine 4~118 - 150

Experimental Protocols

Synthesis of Isomers

The synthesis of this compound and its isomers typically involves a two-step process:

  • Synthesis of the Chlorophenylpiperazine Precursor: This is often achieved by reacting the corresponding chloroaniline (2-chloroaniline, 3-chloroaniline, or 4-chloroaniline) with bis(2-chloroethyl)amine.

  • N-Alkylation: The resulting chlorophenylpiperazine is then alkylated with a propyl halide (e.g., 1-bromopropane) in the presence of a base to yield the final product.

A detailed protocol for the synthesis of the precursor 1-(3-chlorophenyl)piperazine hydrochloride involves reacting 3-chloroaniline with di(2-chloroethyl) methylamine hydrochloride.[2] Subsequently, the N-alkylation can be carried out to obtain the final product.

HPLC Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Temperature: 25 °C.

GC-MS Method
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

NMR Spectroscopy
  • Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • 1H NMR: Standard pulse sequence, with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.

  • 13C NMR: Proton-decoupled pulse sequence, with chemical shifts referenced to the solvent peak.

Visualizing the Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating the isomers using the described analytical techniques.

Isomer_Differentiation_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_chromatography Chromatography cluster_spectroscopy Spectroscopy cluster_identification Isomer Identification Synthesis Synthesize/Obtain Isomer Mixture HPLC HPLC Analysis (Different Retention Times) Synthesis->HPLC GCMS GC-MS Analysis (Fragmentation Pattern) Synthesis->GCMS H_NMR 1H NMR (Aromatic Splitting) Synthesis->H_NMR C_NMR 13C NMR (Number of Signals) Synthesis->C_NMR Ortho 1-(2-Chlorophenyl)-4-propylpiperazine HPLC->Ortho Early Elution Meta This compound HPLC->Meta Mid Elution Para 1-(4-Chlorophenyl)-4-propylpiperazine HPLC->Para Late Elution GCMS->Ortho Specific Fragments GCMS->Meta Specific Fragments GCMS->Para Specific Fragments H_NMR->Ortho 4 Multiplets H_NMR->Meta 1s-like, 2d, 1t H_NMR->Para 2 Doublets (AA'BB') C_NMR->Ortho 6 Signals C_NMR->Meta 6 Signals C_NMR->Para 4 Signals

Caption: Workflow for the differentiation of chlorophenyl-propylpiperazine isomers.

Signaling Pathway Diagram (Hypothetical)

While not directly related to the differentiation of the chemical isomers themselves, these compounds are often designed to interact with specific biological pathways, such as serotonergic signaling. The following is a hypothetical representation of how such a compound might modulate a signaling pathway.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cell Intracellular Receptor 5-HT Receptor G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates Target Proteins Ligand Isomer Ligand Ligand->Receptor Binds

Caption: Hypothetical serotonergic signaling pathway modulated by a piperazine derivative.

Conclusion

The differentiation of this compound from its ortho and para isomers is readily achievable through a combination of standard analytical techniques. Chromatographic methods, particularly HPLC, can effectively separate the isomers based on polarity differences. Spectroscopic methods, especially 1H and 13C NMR, provide unambiguous structural confirmation through characteristic chemical shifts and splitting patterns. The predicted data and detailed protocols in this guide offer a solid foundation for researchers to develop and validate their own analytical methods for these and similar compounds.

References

Head-to-head study of 1-(3-Chlorophenyl)-4-propylpiperazine and nefazodone

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the phenylpiperazine derivative, 1-(3-Chlorophenyl)-4-propylpiperazine, and the atypical antidepressant, nefazodone. While direct head-to-head experimental data is limited, this document synthesizes available information on their pharmacological profiles, mechanisms of action, and pharmacokinetic properties to offer a valuable resource for researchers in neuropsychopharmacology and medicinal chemistry.

I. Chemical and Pharmacological Overview

Nefazodone is a well-characterized antidepressant known for its dual mechanism of action as a serotonin 5-HT2A receptor antagonist and a serotonin reuptake inhibitor.[1] In contrast, this compound is a less-studied compound, primarily documented as a chemical intermediate in the synthesis of other pharmacologically active molecules.[2][3] Its intrinsic pharmacological activity is not extensively reported in publicly available literature.

Data Presentation: Physicochemical and Pharmacokinetic Properties

The following tables summarize the known properties of both compounds. It is important to note the significant gaps in the data for this compound.

PropertyThis compoundNefazodone
Molecular Formula C13H19ClN2C25H32ClN5O2
Molecular Weight 238.75 g/mol [4]470.0 g/mol
CAS Number 144146-59-8[4]83366-66-9[5]
Bioavailability Data not available~20% (variable)[5]
Protein Binding Data not available>99%[6]
Metabolism Data not availableHepatic, primarily via CYP3A4[5]
Elimination Half-life Data not available2-4 hours[5]

Table 1: Comparative Physicochemical and Pharmacokinetic Data.

Receptor Binding Affinity

Nefazodone's receptor binding profile is well-documented. For this compound, data is largely unavailable. However, based on its core structure, some affinity for serotonergic and dopaminergic receptors might be anticipated. The data for the related compound, 1-(3-chlorophenyl)piperazine (m-CPP), a metabolite of nefazodone, is included for comparative context, as it is known to interact with serotonin receptors.[7]

ReceptorThis compound (Ki, nM)Nefazodone (Ki, nM)1-(3-chlorophenyl)piperazine (m-CPP) (IC50, nM)
Serotonin Transporter (SERT) Data not availableWeak inhibitor[5]230[8]
Norepinephrine Transporter (NET) Data not availableWeak inhibitor[5]Data not available
Dopamine Transporter (DAT) Data not availableWeak inhibitor[5]Data not available
5-HT1A Receptor Data not available80[5]Agonist activity
5-HT2A Receptor Data not available26 (antagonist)[5]Agonist activity
α1-Adrenergic Receptor Data not available5.5 - 48[5]Data not available
Dopamine D2 Receptor Data not available910[5]Data not available

Table 2: Comparative Receptor Binding Affinities.

II. Mechanism of Action

Nefazodone

Nefazodone exerts its antidepressant effects through a dual mechanism. It acts as a potent antagonist at postsynaptic serotonin 5-HT2A receptors and also inhibits the presynaptic reuptake of serotonin and norepinephrine.[1] The 5-HT2A antagonism is thought to contribute to its anxiolytic and sleep-improving properties, while mitigating some of the side effects associated with selective serotonin reuptake inhibitors (SSRIs), such as sexual dysfunction and insomnia.

This compound

The mechanism of action for this compound is not established. Based on its structural similarity to other arylpiperazines, it could potentially interact with various neurotransmitter receptors and transporters. For instance, the related compound 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) is a highly potent dopamine transporter (DAT) ligand.[9] Whether the propyl substitution in the compound of interest confers similar properties remains to be experimentally determined.

III. Experimental Protocols

Detailed experimental protocols for the characterization of nefazodone can be found in numerous published studies. For researchers interested in evaluating this compound, the following methodologies are recommended.

Receptor Binding Assays
  • Objective: To determine the binding affinity of this compound for a panel of neurotransmitter receptors and transporters.

  • Protocol:

    • Prepare cell membrane homogenates from cell lines expressing the target receptors (e.g., 5-HT1A, 5-HT2A, DAT, SERT, NET).

    • Incubate the membrane homogenates with a specific radioligand for each target in the presence of increasing concentrations of this compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the Ki values using non-linear regression analysis (e.g., Cheng-Prusoff equation).

Neurotransmitter Uptake Assays
  • Objective: To assess the inhibitory effect of this compound on serotonin, norepinephrine, and dopamine uptake.

  • Protocol:

    • Prepare synaptosomes from specific brain regions (e.g., striatum for DAT, cortex for SERT and NET).

    • Pre-incubate the synaptosomes with varying concentrations of this compound.

    • Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin).

    • Terminate the uptake after a short incubation period by rapid filtration.

    • Measure the radioactivity retained by the synaptosomes.

    • Determine the IC50 values for the inhibition of neurotransmitter uptake.

IV. Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway of nefazodone and a proposed experimental workflow for the characterization of this compound.

Nefazodone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET 5-HT_vesicle 5-HT Synaptic_5HT Synaptic 5-HT 5-HT_vesicle->Synaptic_5HT Release NE_vesicle NE Synaptic_NE Synaptic NE NE_vesicle->Synaptic_NE Release 5HT2A_R 5-HT2A Receptor Neuronal_Response Altered Neuronal Response 5HT2A_R->Neuronal_Response Activates Nefazodone Nefazodone Nefazodone->SERT Inhibits Nefazodone->NET Inhibits Nefazodone->5HT2A_R Antagonizes Synaptic_5HT->SERT Reuptake Synaptic_5HT->5HT2A_R Binds Synaptic_NE->NET Reuptake

Caption: Nefazodone's dual mechanism of action.

Experimental_Workflow Compound This compound Binding_Assay Receptor Binding Assays (SERT, DAT, 5-HT Receptors, etc.) Compound->Binding_Assay Uptake_Assay Neurotransmitter Uptake Assays (Serotonin, Dopamine) Compound->Uptake_Assay Data_Analysis Data Analysis (Ki, IC50, EC50) Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis Functional_Assay In vitro Functional Assays (e.g., cAMP, Calcium Flux) Pharmacological_Profile Pharmacological Profile Functional_Assay->Pharmacological_Profile Data_Analysis->Functional_Assay

Caption: Workflow for pharmacological characterization.

V. Conclusion

Nefazodone is a well-established antidepressant with a unique pharmacological profile. In contrast, this compound remains a largely uncharacterized compound from a pharmacological standpoint. The significant lack of data for this compound precludes a direct and meaningful comparison of its performance with nefazodone.

Future research efforts should focus on elucidating the basic pharmacological properties of this compound, including its receptor binding affinities and effects on neurotransmitter uptake. Such studies are essential to determine if this compound possesses any therapeutic potential or if it will remain primarily a synthetic intermediate. The experimental protocols outlined in this guide provide a clear path for initiating such an investigation. This foundational data would be the first step toward any future head-to-head comparisons with established drugs like nefazodone.

References

Safety Operating Guide

Proper Disposal of 1-(3-Chlorophenyl)-4-propylpiperazine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Disposal Information

I. Pre-Disposal and Handling Precautions

Before beginning any disposal process, it is imperative to handle 1-(3-Chlorophenyl)-4-propylpiperazine with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[1][3]
Eye Protection Safety glasses with side-shields or chemical safety goggles.[1]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[3][4][5] If dust is generated, a particle respirator may be necessary.[3]
Protective Clothing Laboratory coat or other protective clothing to prevent skin contact.[4][6]

II. Step-by-Step Disposal Procedure

The disposal of this compound should be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Containment:

    • Ensure the waste material is in a suitable, sealed, and clearly labeled container.[4][6] The container should be compatible with the chemical and prevent leaks. Polyethylene or polypropylene containers are often suitable.[7]

    • Label the container with the full chemical name: "this compound" and appropriate hazard warnings (e.g., "Irritant," "Hazardous Waste").

  • Waste Segregation:

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as oxidizing agents and acids.[4][7]

  • Consult with a Licensed Waste Disposal Company:

    • The primary and recommended method for disposal is to entrust the material to a licensed hazardous waste disposal company.[5] These companies are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations.[4]

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound or a related compound if a specific one is unavailable.

  • Alternative Disposal Method (with caution and subject to regulations):

    • In some jurisdictions and under specific laboratory protocols, chemical incineration may be an option. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3] This method should only be performed by trained personnel in a licensed facility.

III. Spill Management

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, clean up the spill immediately.[7]

    • For solid material, carefully sweep or scoop it into a designated waste container, avoiding dust generation.[3][4][6]

    • Wipe the spill area with a suitable solvent and then wash with soap and water.

    • Collect all cleanup materials in a sealed container and dispose of as hazardous waste.[7]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert emergency responders and inform them of the nature and location of the hazard.[4][7]

    • Only trained personnel with appropriate respiratory and protective equipment should attempt to clean up a major spill.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: This compound Waste Generation B Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B H Spill Occurs A->H C Step 2: Securely Contain Waste in a Labeled, Compatible Container B->C D Step 3: Segregate Waste from Incompatible Materials C->D E Step 4: Store in Designated Hazardous Waste Area D->E F Step 5: Contact Licensed Hazardous Waste Disposal Company E->F G End: Proper and Compliant Disposal F->G I Follow Spill Management Protocol H->I Minor or Major Spill I->C

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and is based on general principles of chemical waste disposal. Always consult your institution's specific safety protocols and the relevant local, state, and federal regulations before disposing of any chemical waste.

References

Essential Safety and Handling Protocols for 1-(3-Chlorophenyl)-4-propylpiperazine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for guidance and is based on available data for the closely related compound, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine and its hydrochloride salt. It is imperative to consult the specific Safety Data Sheet (SDS) for 1-(3-Chlorophenyl)-4-propylpiperazine before handling to ensure the most accurate and relevant safety procedures are followed.

This guide offers essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring laboratory safety and minimizing potential hazards.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended protective equipment for handling this compound.

PPE CategoryRecommended SpecificationsRationale
Eye and Face Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1]Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. For extended contact, gloves with a breakthrough time of >240 minutes (EN 374 Class 5 or higher) are recommended.[3][4]Prevents skin irritation and potential absorption.[2] Contaminated clothing should be removed and washed before reuse.[1][2]
Respiratory Protection A NIOSH-approved N95 dust mask or equivalent respirator should be used when handling the solid form, especially if dust generation is likely. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5][6]Minimizes the risk of respiratory tract irritation from inhaling dust or aerosols.[2]
Body Protection A complete chemical-resistant suit may be necessary depending on the scale of work and potential for exposure.[7] Waterproof boots are also recommended.[2]Provides full-body protection in case of large spills or significant exposure risks.

Operational Plan: A Step-by-Step Guide to Safe Handling

Following a structured operational plan is crucial for minimizing risks during the handling of this compound.

  • Preparation and Precaution:

    • Before beginning any work, thoroughly review the Safety Data Sheet (SDS).

    • Ensure the work area is well-ventilated; the use of a chemical fume hood is strongly advised.[5][6]

    • Confirm that a safety shower and eyewash station are readily accessible.[5]

    • Don all required Personal Protective Equipment as detailed in the table above.

  • Chemical Handling:

    • Avoid direct contact with the substance, including inhalation of any dust.[3][8]

    • When weighing or transferring the solid, take care to minimize dust generation.[2]

    • Keep the container tightly sealed when not in use to prevent contamination and exposure.[2][6]

    • Prohibit eating, drinking, and smoking in the handling area.[2]

  • Spill Management:

    • In the event of a spill, immediately ventilate the area.[2]

    • For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to contain the substance.[2]

    • Carefully sweep or vacuum the contained material into a designated and labeled waste container.[1]

    • For large spills, evacuate the area and contact emergency response personnel.[3][9]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • All waste materials, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.[3][5]

  • Do not allow the substance to enter drains, soil, or water systems.[2]

  • Be aware that the processing or use of this chemical may alter its waste management requirements.[2]

Visualized Workflow for Safe Chemical Handling

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.

Caption: A logical workflow for the safe handling of this compound.

References

×

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.